Product packaging for Azido-PEG3-Sulfone-PEG4-acid(Cat. No.:CAS No. 2055024-42-3)

Azido-PEG3-Sulfone-PEG4-acid

Numéro de catalogue: B3325099
Numéro CAS: 2055024-42-3
Poids moléculaire: 515.6 g/mol
Clé InChI: WDRWRFOESMUATQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG3-Sulfone-PEG4-acid is a useful research compound. Its molecular formula is C19H37N3O11S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 515.21488018 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37N3O11S B3325099 Azido-PEG3-Sulfone-PEG4-acid CAS No. 2055024-42-3

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O11S/c20-22-21-2-4-28-6-8-30-11-13-32-15-17-34(25,26)18-16-33-14-12-31-10-9-29-7-5-27-3-1-19(23)24/h1-18H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWRFOESMUATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137092
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-42-3
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer incorporating a sulfone group, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

This linker is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[2] The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, a critical factor in drug development.[3]

Physicochemical Properties

The molecular structure of this compound is designed to offer specific functionalities at each end of a flexible, water-soluble spacer.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 2055024-42-3N/A
Molecular Formula C₁₉H₃₇N₃O₁₁S[1]
Molecular Weight 515.58 g/mol [1][4]
Purity Typically ≥95%[4]
Appearance Not specified (likely a solid or oil)N/A
Storage Conditions 2-8°C, sealed, dry[1]

Core Functionalities and Applications

The utility of this compound stems from its three key components:

  • Azide Group (-N₃): This functional group is primarily used in "click chemistry," most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly efficient and bioorthogonal, allowing for the specific conjugation of the linker to molecules containing an alkyne group, even in complex biological mixtures.

  • Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to form a stable amide bond with primary amines.[3][5] This is a common strategy for conjugating the linker to proteins, peptides, or small molecules with available amine functionalities. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are typically used as activators.[3]

  • PEG-Sulfone Spacer: The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting bioconjugate.[1] The embedded sulfone group can also participate in nucleophilic substitution reactions, offering potential for further functionalization.[1]

The primary application of this linker is in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid group and subsequent reaction with an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester. The activation is most efficient at a pH between 4.5 and 7.2.[6]

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 1:1 to 1:1.5 molar ratio of the activated linker to the amine is recommended.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 to facilitate the reaction between the NHS ester and the primary amine.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

    • Purify the resulting azide-functionalized conjugate using an appropriate method, such as size-exclusion chromatography to remove excess linker and byproducts, or reverse-phase HPLC for small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click chemistry" reaction between the azide-functionalized molecule from Protocol 1 and a molecule containing a dibenzocyclooctyne (DBCO) group.

Materials:

  • Purified azide-functionalized molecule (from Protocol 1)

  • DBCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Click Reaction:

    • Combine the azide-functionalized molecule with the DBCO-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of the DBCO-containing molecule is recommended to ensure complete reaction of the azide.

    • The final concentration of any organic solvent (like DMSO) should be kept low (typically <10%) to avoid denaturation of proteins.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[6]

  • Purification:

    • Purify the final conjugate using an appropriate method to remove unreacted starting materials.

Visualizing Key Processes

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (SPAAC) cluster_2 Purification Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->EDC_NHS Intermediate Azide-Linker-E3_Ligand EDC_NHS->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC + POI_Ligand Target Protein Ligand (with DBCO) POI_Ligand->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification

Caption: A two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Ubiquitin-Proteasome Pathway

This diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI - PROTAC - E3 Ligase POI->POI_PROTAC_E3 binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 binds PROTAC PROTAC Molecule PROTAC->POI_PROTAC_E3 mediates PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions should be observed. Based on data for similar compounds, it should be handled with care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Precautions: Wear protective gloves, eye protection, and clothing.[9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area.[9]

  • Storage: Store in a cool, dry place away from incompatible materials. As it is temperature-sensitive, storage at 2-8°C is recommended.[1][8]

Always consult the safety data sheet provided by the supplier for the most accurate and up-to-date information.

References

An In-depth Technical Guide to Azido-PEG3-Sulfone-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-Sulfone-PEG4-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a terminal azide (B81097) group and a carboxylic acid, allows for the sequential and orthogonal conjugation of different molecules. The integrated polyethylene glycol (PEG) chains enhance solubility and biocompatibility, while the sulfone group contributes to the linker's stability. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols for its use and data presented in a clear, tabular format for easy reference.

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the design of effective linker molecules. These linkers not only connect the targeting moiety to the payload but also play a crucial role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This compound has emerged as a valuable tool in this context, offering a unique combination of features that address key challenges in the design of complex biomolecular constructs.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this versatile linker in their work.

Chemical Structure and Properties

This compound is a well-defined, monodisperse compound, which ensures batch-to-batch consistency and simplifies the characterization of the resulting conjugates.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₉H₃₇N₃O₁₁S[1][2]
Molecular Weight 515.58 g/mol [1][2]
CAS Number 2055024-42-3[2]
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents like DMF and DMSO
Storage Conditions Store at -20°C, desiccated[2]

Spectroscopic Data:

Detailed spectroscopic data with peak assignments for this compound is not currently published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and analogous structures.

Spectroscopy Expected Features
¹H NMR - A broad singlet around 3.6 ppm corresponding to the ethylene (B1197577) glycol protons of the PEG chains.- Triplets corresponding to the methylene (B1212753) groups adjacent to the azide, sulfone, and carboxylic acid functionalities.
¹³C NMR - A prominent peak around 70 ppm for the carbon atoms of the PEG backbone.- Resonances for the carbons adjacent to the azide, sulfone, and carboxylic acid groups at distinct chemical shifts.
FT-IR - A characteristic sharp peak for the azide (N₃) stretching vibration around 2100 cm⁻¹.- A broad O-H stretching band for the carboxylic acid.- A strong C=O stretching band for the carboxylic acid around 1730 cm⁻¹.- Strong S=O stretching bands for the sulfone group.
Mass Spectrometry - The exact mass of the molecule can be determined using high-resolution mass spectrometry (HRMS).- Common adducts observed in ESI-MS would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Reactivity and Applications

The utility of this compound stems from its two orthogonal reactive handles: the azide and the carboxylic acid.

3.1. Azide Group Reactivity: Click Chemistry

The azide group is a versatile functional group for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to molecules containing an alkyne group.

3.2. Carboxylic Acid Group Reactivity: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a common strategy for conjugating the linker to proteins (via lysine (B10760008) residues), peptides, or other amine-containing molecules.

3.3. The Role of the PEG and Sulfone Moieties

The PEG chains in the linker serve multiple purposes:

  • Increased Solubility: They impart hydrophilicity to the entire conjugate, which is particularly beneficial for hydrophobic drug molecules.

  • Reduced Immunogenicity: The PEG chains can shield the conjugated molecule from the immune system.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life.

The sulfone group is known to enhance the stability of the linker. Studies on other sulfone-containing PEG linkers have demonstrated their increased resistance to degradation compared to other linker chemistries, such as maleimides.[3][4]

3.4. Primary Applications

  • PROTACs: this compound is frequently employed as a linker in the synthesis of PROTACs.[2] It connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of proteins of interest.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.

  • Bioconjugation: It is a versatile tool for labeling and crosslinking biomolecules such as proteins, peptides, and nucleic acids.[1]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections provide generalized experimental protocols for its application in bioconjugation and PROTAC synthesis, based on established chemical principles for similar linkers.

4.1. General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: first, the formation of an amide bond with one of the ligands, followed by a click chemistry reaction with the second ligand.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry A This compound C Activate Carboxylic Acid (e.g., HATU, DIPEA in DMF) A->C B Amine-containing Ligand 1 (e.g., E3 Ligase Ligand) B->C D Amide Bond Formation C->D E Purification (e.g., HPLC) D->E F Azide-Linker-Ligand 1 Conjugate E->F G Azide-Linker-Ligand 1 Conjugate I CuAAC Reaction (CuSO4, Sodium Ascorbate) G->I H Alkyne-containing Ligand 2 (e.g., Target Protein Ligand) H->I J Purification (e.g., HPLC) I->J K Final PROTAC Molecule J->K

Caption: General workflow for PROTAC synthesis.

4.1.1. Protocol: Amide Coupling of Ligand 1

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) and an amine-reactive coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq).

  • Coupling Reaction: To the activated linker solution, add the amine-containing ligand (1.0 eq). Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash chromatography or preparative HPLC to obtain the azide-linker-ligand 1 conjugate.

4.1.2. Protocol: Click Chemistry with Ligand 2

  • Reaction Setup: Dissolve the azide-linker-ligand 1 conjugate (1.0 eq) and the alkyne-containing ligand 2 (1.1 eq) in a suitable solvent system (e.g., t-BuOH/water).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O and a stabilizing ligand (e.g., TBTA) in a 1:1 mixture of t-BuOH and water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture, followed by the addition of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species.

  • Reaction Progress: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole product by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.

4.2. General Workflow for Bioconjugation to a Protein

This workflow illustrates the conjugation of this compound to a protein via its lysine residues, followed by the attachment of a molecule of interest via click chemistry.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Conjugation A Protein with accessible Lysines C Activate Carboxylic Acid (EDC, sulfo-NHS in PBS) A->C B This compound B->C D Amide Bond Formation C->D E Purification (Size Exclusion Chromatography) D->E F Azide-labeled Protein E->F G Azide-labeled Protein I Copper-free Click Reaction (SPAAC) (e.g., with a DBCO-alkyne) G->I H Alkyne-functionalized Molecule (e.g., Fluorophore, Drug) H->I J Purification (Size Exclusion Chromatography) I->J K Final Bioconjugate J->K

Caption: Workflow for protein bioconjugation.

4.2.1. Protocol: Protein Labeling with Azide-PEG3-Sulfone-PEG4-acid

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Activation: In a separate reaction, activate the carboxylic acid of this compound using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer.

  • Conjugation: Add the activated linker to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification: Remove the excess linker and byproducts by size exclusion chromatography or dialysis.

4.2.2. Protocol: Click Reaction with an Alkyne-modified Molecule

For bioconjugation with sensitive proteins, a copper-free click reaction (SPAAC) is often preferred to avoid potential copper-induced damage.

  • Reaction Setup: To the purified azide-labeled protein, add the alkyne-modified molecule of interest (e.g., a DBCO-functionalized fluorophore). A molar excess of the alkyne reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for longer periods.

  • Monitoring: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification: Purify the final bioconjugate using size exclusion chromatography to remove any unreacted alkyne-modified molecule.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for the construction of complex bioconjugates and targeted therapeutics. Its well-defined structure, combined with the beneficial properties of the PEG and sulfone components, provides researchers with a reliable tool to advance their drug discovery and development efforts. The orthogonal reactivity of the azide and carboxylic acid groups allows for a controlled and sequential conjugation strategy, which is essential for the synthesis of molecules with a precisely defined architecture. As the demand for more sophisticated and targeted therapies continues to grow, the importance of advanced linkers like this compound will undoubtedly increase. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this valuable reagent into their experimental designs.

References

Introduction: The Need for Stable Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Sulfone-Based Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underpinning sulfone-based bioconjugation, a powerful and increasingly vital tool in the development of stable and effective biotherapeutics, most notably antibody-drug conjugates (ADCs). The guide details the primary reaction pathways, presents quantitative data on kinetics and stability, outlines key experimental protocols, and visualizes the underlying chemical and biological processes.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern medicine and research. In drug development, particularly for ADCs, the stability of the linker connecting the antibody to the cytotoxic payload is paramount.[1] While maleimide (B117702) chemistry has been a workhorse for targeting cysteine residues, the resulting thioether bond can be unstable in vivo, leading to premature drug release through retro-Michael reactions and exchange with abundant serum thiols like albumin.[2][3] This instability can reduce therapeutic efficacy and increase off-target toxicity.[4]

Sulfone-based linkers have emerged as a superior alternative, forming highly stable covalent bonds that resist degradation in plasma.[2][5] This guide explores the primary classes of sulfone reagents and their mechanisms of action: vinyl sulfones, aryl/heteroaryl sulfones, and sulfonyl fluorides.

Core Mechanisms of Sulfone-Based Bioconjugation

The versatility of the sulfone group allows for several distinct and highly selective bioconjugation strategies.[6]

Michael Addition: The Reactivity of Vinyl Sulfones

Vinyl sulfones are prominent Michael acceptors that react efficiently with nucleophiles, most notably the thiol group of cysteine residues.[7][8] The powerful electron-withdrawing nature of the sulfonyl group activates the vinyl moiety for nucleophilic attack.[7]

The reaction proceeds via a Michael-type addition, where the deprotonated thiol (thiolate) attacks the β-carbon of the vinyl sulfone, forming a stable, irreversible thioether linkage.[7][9] This reaction is highly selective for cysteine at physiological pH (6.5-7.5), avoiding cross-reactivity with other nucleophilic residues like lysine.[8][10] While the reaction can also occur with amines at a higher pH (≥9), selectivity is readily controlled by the reaction conditions.[10][11] The resulting thioether sulfone bond is significantly more resistant to hydrolysis and exchange reactions compared to maleimide-based adducts.[9]

G cluster_0 Michael Addition of Thiol to Vinyl Sulfone Thiolate Protein-SH (Cysteine Thiolate) Intermediate Carbanion Intermediate [R-SO₂-CH⁻-CH₂-S-Protein] Thiolate->Intermediate Nucleophilic Attack VinylSulfone R-SO₂-CH=CH₂ (Vinyl Sulfone Reagent) VinylSulfone->Intermediate Product Stable Thioether Adduct (R-SO₂-CH₂-CH₂-S-Protein) Intermediate->Product Rapid Protonation Protonation (from H₂O) Protonation->Product

Mechanism of vinyl sulfone conjugation with a cysteine thiol.
Nucleophilic Aromatic Substitution (SNAr): Aryl & Heteroaryl Sulfones

Aryl and heteroaryl sulfones serve as potent reagents for the arylation of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[12] In this reaction, the sulfone group acts as an excellent leaving group (as sulfinate), facilitated by strong electron-withdrawing properties of the aromatic or heteroaromatic ring.[12][13]

The reaction is initiated by the attack of a cysteine thiolate on the electron-deficient aromatic carbon atom to which the sulfonyl group is attached.[12] This forms a transient, negatively-charged intermediate known as a Meisenheimer complex. The subsequent departure of the sulfinate leaving group re-aromatizes the ring, yielding a highly stable thioether bond.[12] The reactivity of these reagents can be tuned over several orders of magnitude by modifying the substituents on the aromatic ring, allowing for extremely rapid conjugation kinetics that can exceed those of maleimides.[14][15] Heteroaryl sulfones, such as those based on pyrimidine (B1678525) or benzothiazole, are particularly reactive.[14][15]

G cluster_1 SNAr Mechanism of Heteroaryl Sulfones Thiolate Protein-SH (Cysteine Thiolate) Intermediate Meisenheimer Complex (Anionic σ-complex) Thiolate->Intermediate Nucleophilic Attack ArylSulfone Ar-SO₂-R (Heteroaryl Sulfone) ArylSulfone->Intermediate Product Stable Aryl Thioether (Ar-S-Protein) Intermediate->Product Elimination LeavingGroup Sulfinate Leaving Group (R-SO₂⁻) Intermediate->LeavingGroup

Mechanism of SNAr for cysteine arylation.
Covalent Modification by Sulfonyl Fluorides

Sulfonyl fluorides (SFs) are a privileged class of electrophiles or "warheads" used for covalent protein modification.[16] They possess a unique balance of aqueous stability and reactivity, enabling them to form stable covalent bonds with a broader range of nucleophilic amino acid residues beyond cysteine.[16][17] While they can react with cysteine, the resulting adduct is often unstable.[17] Their primary utility lies in targeting the side chains of lysine, tyrosine, serine, threonine, and histidine.[16][18] This expanded reactivity profile is particularly valuable when a target protein lacks an accessible cysteine residue near a binding site.[17] The reaction involves the nucleophilic attack on the sulfur atom, displacing the fluoride (B91410) ion and forming a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine/serine/threonine).[17]

G cluster_2 Sulfonyl Fluoride Reaction with Protein Nucleophiles Nucleophile Protein Nucleophile (e.g., Lys, Tyr, Ser) Product Stable Covalent Adduct (e.g., Sulfonamide, Sulfonate Ester) Nucleophile->Product Nucleophilic Attack on Sulfur SF R-SO₂-F (Sulfonyl Fluoride) SF->Product Fluoride Fluoride Ion (F⁻) Product->Fluoride Displacement

General mechanism of sulfonyl fluoride protein modification.
Divinyl Sulfone as a Cross-Linking Agent

Divinyl sulfone (DVS) is a homobifunctional cross-linking agent containing two reactive vinyl sulfone groups.[19][20] This allows it to react with two separate nucleophilic groups, forming a covalent bridge. It can react with a variety of side chains, including the thiols of cysteine, the amino groups of lysine, and the imidazole (B134444) group of histidine, with reactivity being pH-dependent.[11][20] This property makes DVS useful for immobilizing proteins and cross-linking protein subunits to study quaternary structure.[19][20]

Quantitative Data: Reactivity and Stability

The performance of a bioconjugation chemistry is defined by its kinetics and the stability of the resulting adduct. Sulfone-based methods offer a favorable balance of these properties, particularly when compared to the maleimide standard.

Table 1: Comparative Reaction Kinetics

This table summarizes the second-order rate constants for various sulfone reagents reacting with cysteine, compared to a standard maleimide reagent.

Reagent ClassSpecific Reagent ExampleTarget NucleophileRate Constant (k₂) M⁻¹s⁻¹Reference(s)
Vinyl Sulfone Ethyl Vinyl SulfoneThiol (Hexanethiol)~7x faster than Hexyl Acrylate[21][22]
Vinyl Sulfone Carbonylacrylic Acid DerivativeCysteine40.2[15]
Heteroaryl Sulfone Methylsulfonylbenzothiazole (MSBT)Cysteine1651[15]
Maleimide N-ethylmaleimideCysteine~30-50[15]
Divinyl Sulfone Divinyl SulfoneAmine (Glycine)0.484[19]

Note: Reaction rates are highly dependent on pH, temperature, and the specific structures of the reactants.

Table 2: Comparative Stability of Antibody Conjugates in Human Plasma

This table compares the stability of antibody conjugates prepared using a phenyloxadiazole sulfone linker versus a traditional maleimide linker. Stability was assessed by measuring the amount of intact conjugate remaining over time in human plasma at 37°C.

Conjugation Site on AntibodyLinker Type% Intact Conjugate after 24h% Intact Conjugate after 72hReference(s)
LC-V205C Maleimide~85%~75%[2]
LC-V205C Sulfone>95%>95%[2]
Fc-S396C (Labile Site) Maleimide~20%<10%[2]
Fc-S396C (Labile Site) Sulfone~80%~60%[2]
scFv-Fc-Sec MaleimideMajority exchanged within 4hN/A[2]
scFv-Fc-Sec SulfoneStable out to 24hN/A[2]

Data clearly indicate that sulfone conjugates, especially at sites known to be labile for maleimides, exhibit markedly improved stability in human plasma.[2]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation.

General Protocol for Protein Conjugation with a Vinyl Sulfone Reagent

This protocol describes a typical workflow for labeling a cysteine-containing protein with a vinyl sulfone-functionalized molecule (e.g., a drug-linker complex).[7]

Materials:

  • Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Vinyl sulfone reagent, dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP) if cysteines are disulfide-bonded.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation (if necessary):

    • To reduce disulfide bonds, incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent via buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the vinyl sulfone reagent (typically 5-20 fold molar excess over the protein) to the protein solution. Ensure the final concentration of organic solvent is low (<10% v/v) to prevent protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. Reaction progress can be monitored by HPLC or mass spectrometry.[7]

  • Quenching:

    • Add a small molecule thiol (e.g., N-acetylcysteine) in excess to react with any remaining vinyl sulfone reagent.

  • Purification:

    • Remove the excess reagent and quenching agent by purifying the protein conjugate using SEC, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the final conjugate by mass spectrometry to confirm the molecular weight, and use UV-Vis spectroscopy or HPLC to determine the drug-to-antibody ratio (DAR).

G start Start prep 1. Prepare Protein (Reduce Disulfides if needed) start->prep react 2. Add Vinyl Sulfone Reagent (5-20x molar excess) prep->react incubate 3. Incubate (2-24h, RT or 37°C) react->incubate quench 4. Quench Reaction (Add excess N-acetylcysteine) incubate->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify char 6. Characterize Conjugate (Mass Spec, HPLC, UV-Vis) purify->char end End char->end

General experimental workflow for protein conjugation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The superior stability of sulfone-based linkers makes them highly attractive for the development of next-generation ADCs.[2][7] An ideal ADC remains intact in systemic circulation, binds specifically to a tumor-associated antigen, becomes internalized, and only then releases its cytotoxic payload inside the cancer cell.[1][23]

The stability imparted by sulfone linkers minimizes premature payload release, which can cause systemic toxicity and reduce the amount of drug delivered to the tumor.[2] This leads to an improved therapeutic window. Both non-cleavable and cleavable linkers can incorporate sulfone chemistry. For example, arylsulfate-containing linkers have been developed that are cleaved by lysosomal sulfatase enzymes, ensuring payload release is confined to the target cell's lysosome.[1][24]

G cluster_3 Conceptual ADC Mechanism of Action ADC ADC in Circulation (Stable Sulfone Linker) Binding Binds to Target Antigen on Tumor Cell ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (e.g., Linker Cleavage) Lysosome->Release Death Payload Induces Apoptosis Release->Death

Conceptual pathway of an ADC utilizing a stable linker.

Conclusion

Sulfone-based bioconjugation offers a robust, versatile, and highly effective platform for creating stable biomolecular conjugates. Through mechanisms like Michael addition and nucleophilic aromatic substitution, sulfone reagents provide chemists with precise tools to link molecules to proteins, particularly at cysteine residues. The resulting conjugates exhibit enhanced plasma stability compared to traditional maleimide-based approaches, a critical advantage for in vivo applications such as antibody-drug conjugates. As the demand for more sophisticated and stable biotherapeutics grows, sulfone chemistry is poised to become an indispensable part of the drug development toolkit.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional linker, Azido-PEG3-Sulfone-PEG4-acid, is a critical component in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). Its architecture, featuring a terminal azide (B81097) for "click" chemistry, a carboxylic acid for amide bond formation, and a central sulfone group within a polyethylene (B3416737) glycol (PEG) backbone, offers a unique combination of reactivity and stability. The PEG chains are incorporated to enhance the aqueous solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers, offering key data, experimental protocols, and logical frameworks to empower researchers in their drug development endeavors.

Physicochemical Properties and Solubility

The solubility of this compound in aqueous buffers is primarily governed by the hydrophilic nature of its PEG chains.[3] The repeating ethylene (B1197577) oxide units readily form hydrogen bonds with water molecules, facilitating dissolution. While specific quantitative solubility data for this exact molecule is not extensively published, general principles of PEGylated compounds suggest high solubility in a wide range of aqueous buffers.[4] The presence of the terminal carboxylic acid group, which will be deprotonated at neutral and basic pH, further contributes to its aqueous solubility.

Table 1: Qualitative Solubility of Azido-PEG-Acid Compounds

Solvent SystemSolubilityReference
WaterHigh[5]
Aqueous Buffers (e.g., PBS)High[5]
Dimethylsulfoxide (DMSO)High[3]
Dimethylformamide (DMF)High[3]

Note: "High" indicates that the compound is generally soluble for typical bioconjugation reaction concentrations. Researchers should determine the precise solubility limits for their specific buffer systems and concentrations.

The length of the PEG chains has a direct impact on the solubility of the molecule.[6][7] Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher solubility.[6]

Stability Profile in Aqueous Buffers

The stability of this compound is a critical attribute, particularly for in vivo applications where the linker is exposed to physiological conditions for extended periods. The central sulfone group is a key feature contributing to the linker's stability.

The Sulfone Linkage: A Pillar of Stability

Compared to other thiol-reactive linkers, such as maleimides, sulfone-based linkers exhibit significantly enhanced stability.[8] Maleimide-thiol adducts are susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[9] In contrast, the thioether bond formed with a sulfone linker is considerably more robust.[8]

Table 2: Comparative Stability of Sulfone-PEG vs. Maleimide-PEG Conjugates

Linker TypeChallenge ConditionIncubation Time & TemperatureRemaining ConjugateKey FindingReference
Mono-sulfone-PEG1 mM Glutathione7 days at 37°C>90%Significantly more stable than maleimide-PEG conjugate.[8][10][11]
Maleimide-PEG1 mM Glutathione7 days at 37°C<70%Susceptible to deconjugation in the presence of thiols.[8][11]
Mono-sulfone-PEGHuman Plasma72 hoursHighResistant to thioether exchange with albumin.[12]
Maleimide-PEGHuman Plasma72 hoursLowerReadily underwent thioether exchange with albumin.[12]
Hydrolytic Stability

While the sulfone group itself is highly stable against hydrolysis, other parts of the molecule or the bonds formed during conjugation could be susceptible to hydrolysis under certain pH and temperature conditions. The PEG backbone is generally stable, but extreme pH and high temperatures can lead to degradation.[13] Forced degradation studies are essential to identify potential degradation pathways and products.[14][15][16]

Experimental Protocols

To assist researchers in determining the precise solubility and stability parameters of this compound for their specific applications, the following experimental protocols are provided.

Protocol 1: Quantitative Solubility Assessment

This protocol outlines a method to determine the saturation solubility of this compound in a specific aqueous buffer.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a series of vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved linker using a suitable analytical method such as HPLC-UV or a charged aerosol detector (CAD), as PEG linkers may lack a strong chromophore.[17][][19]

  • Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and dilution factor.

Protocol 2: Stability Assessment via Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[14][15][16][20]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Application of Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions as outlined in the table below. Include a control sample stored at -20°C or -80°C.

Table 3: Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis0.1 M HClRoom Temperature, 40°C, 60°C
Base Hydrolysis0.1 M NaOHRoom Temperature, 40°C, 60°C
Oxidation3% H₂O₂Room Temperature
Thermal StressElevated Temperature40°C, 60°C, 80°C
PhotostabilityLight Exposure (ICH Q1B)UV and visible light
  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.[17][21] This method should be able to separate the intact linker from its degradation products.

  • Data Analysis: Quantify the percentage of the remaining intact linker at each time point to determine the degradation kinetics. Identify and characterize any significant degradation products using techniques like LC-MS.

Visualization of Workflows and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_0 Quantitative Solubility Assessment A Excess Linker + Buffer B Equilibrate (24-48h) A->B C Centrifuge B->C D Collect Supernatant C->D E Dilute & Quantify (HPLC) D->E F Calculate Solubility E->F

Experimental Workflow for Solubility Determination

G cluster_1 Forced Degradation Study Workflow cluster_2 Stress Conditions start Stock Solution of Linker acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Workflow for Forced Degradation Stability Testing

G cluster_0 Factors Influencing Aqueous Stability stability Linker Stability sulfone Sulfone Group (High Stability) sulfone->stability peg PEG Backbone (Generally Stable) peg->stability conjugation Conjugation Chemistry conjugation->stability ph pH ph->stability temp Temperature temp->stability

Key Determinants of Linker Stability in Aqueous Media

Conclusion

This compound is a highly valuable linker for the development of bioconjugates, offering a favorable balance of reactivity, solubility, and stability. Its PEG content ensures good aqueous solubility, while the central sulfone group provides superior stability compared to more traditional linkers like maleimides. While specific quantitative data for this molecule may require empirical determination, the general principles of PEGylated compounds and the provided experimental protocols offer a robust framework for researchers to characterize its behavior in their specific applications. A thorough understanding and characterization of the solubility and stability of this linker are paramount to the successful development of safe and efficacious biotherapeutics.

References

Azido-PEG3-Sulfone-PEG4-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-Sulfone-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone backbone. This structure enables a two-step, directional conjugation of two different molecules. The quantitative properties of this linker are summarized below.

PropertyValue
Molecular Formula C₁₉H₃₇N₃O₁₁S
Molecular Weight 515.58 g/mol
CAS Number 2055024-42-3

Chemical and Functional Properties

This compound is designed for high efficiency in bioconjugation applications. The key functional groups are:

  • Carboxylic Acid (-COOH): This terminal group allows for the covalent linkage to primary or secondary amines on a target molecule (e.g., a protein ligand) through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide).

  • Azide (-N₃): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high yield and specificity. It readily reacts with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.

The PEG and sulfone components of the linker enhance its aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Applications in PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis strategy typically involves:

  • Reacting the carboxylic acid end of the this compound linker with an amine-containing ligand for the target protein.

  • Reacting the azide end of the resulting intermediate with an alkyne-modified ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).

This sequential approach allows for the precise and controlled assembly of the final PROTAC molecule.

Experimental Protocols

Disclaimer: The following protocols are representative examples of how this compound can be used. Optimal conditions such as reactant concentrations, reaction times, and purification methods should be determined empirically for each specific application.

Protocol 1: Amide Coupling of a Target Protein Ligand

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on a target protein ligand (TPL-NH₂).

Materials:

  • This compound

  • Target Protein Ligand with a primary amine (TPL-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., hydroxylamine)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-ester intermediate.

  • Conjugation to Amine-containing Ligand:

    • Dissolve the TPL-NH₂ in Reaction Buffer.

    • Add the activated linker solution to the TPL-NH₂ solution. A molar ratio of 1.5:1 (activated linker to TPL) is recommended as a starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding the Quenching Solution.

    • Purify the resulting product (Azide-Linker-TPL) using reverse-phase HPLC.

    • Confirm the product identity and purity by LC-MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized intermediate (Azide-Linker-TPL) to an alkyne-modified E3 ligase ligand (E3L-Alkyne).

Materials:

  • Purified Azide-Linker-TPL

  • E3 Ligase Ligand with a terminal alkyne (E3L-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1)

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve Azide-Linker-TPL and 1.2 equivalents of E3L-Alkyne in the t-butanol/water solvent system.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of the catalyst by mixing CuSO₄ (0.1 eq), TBTA (0.1 eq), and sodium ascorbate (0.5 eq) in the solvent.

  • Click Reaction:

    • Add the catalyst solution to the solution containing the azide and alkyne reactants.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the final PROTAC conjugate (E3L-Linker-TPL) by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Visualized Workflow

The following diagram illustrates the sequential conjugation workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) TPL Target Protein Ligand (with -NH2) Intermediate Azide-Linker-TPL TPL->Intermediate EDC, NHS Linker This compound (N3-Linker-COOH) Linker->Intermediate E3L E3 Ligase Ligand (with Alkyne) PROTAC Final PROTAC (E3L-Linker-TPL) E3L->PROTAC Intermediate->PROTAC CuSO4, Ascorbate

Caption: PROTAC synthesis workflow using this compound.

The Role of Discrete PEG Linkers in Mitigating Aggregation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aggregation of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs) is a critical challenge in biopharmaceutical development, impacting product stability, efficacy, and safety. A key strategy to overcome this hurdle is the incorporation of discrete polyethylene (B3416737) glycol (dPEG) linkers. These monodisperse, hydrophilic spacers have demonstrated significant success in reducing aggregation by altering the physicochemical properties of the biomolecule. This guide provides a comprehensive overview of the mechanisms, experimental validation, and practical application of dPEG linkers in reducing aggregation.

The Core Principle: How dPEG Linkers Combat Aggregation

The primary driver of aggregation for many bioconjugates, particularly ADCs, is the increased hydrophobicity imparted by the cytotoxic payload or other modifications.[1][2] These hydrophobic regions tend to self-associate to minimize their exposure to the aqueous environment, leading to the formation of soluble and insoluble aggregates.[1]

Discrete PEG linkers counteract this tendency through two main mechanisms:

  • Enhanced Hydrophilicity: dPEG linkers are inherently water-soluble and, when conjugated to a biomolecule, they create a hydrophilic shell.[3][4] This "hydrophilicity reservoir" effectively masks the hydrophobic regions of the payload or protein surface, increasing the overall solubility of the conjugate and reducing the thermodynamic driving force for aggregation.[3][4]

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a steric barrier that physically prevents the close approach and interaction of individual protein or ADC molecules.[5] This steric shielding inhibits the formation of the initial nuclei required for the aggregation cascade.

The "discrete" nature of these PEGs, meaning they have a defined, single molecular weight rather than a distribution of chain lengths, is crucial for producing homogeneous conjugates with consistent properties and predictable behavior.[3][6]

cluster_0 Mechanism of dPEG Linkers in Reducing Aggregation Hydrophobic_Bioconjugate Hydrophobic Bioconjugate (e.g., ADC with hydrophobic payload) Aggregation Aggregation Hydrophobic_Bioconjugate->Aggregation Self-Association dPEG_Linker dPEG Linker Conjugation Hydrophobic_Bioconjugate->dPEG_Linker Hydrophilic_Shell Formation of Hydrophilic Shell dPEG_Linker->Hydrophilic_Shell Steric_Hindrance Steric Hindrance dPEG_Linker->Steric_Hindrance Reduced_Aggregation Reduced Aggregation & Improved Solubility Hydrophilic_Shell->Reduced_Aggregation Steric_Hindrance->Reduced_Aggregation ADC_Development_Workflow cluster_workflow ADC Development Workflow with dPEG Linker Optimization Start Start: Antibody & Payload Selection Linker_Selection Linker Selection: - Non-PEGylated (e.g., SMCC) - dPEGylated (various lengths) Start->Linker_Selection Conjugation Conjugation Chemistry (e.g., Maleimide-Thiol) Linker_Selection->Conjugation Purification Purification (SEC, TFF) Conjugation->Purification Characterization Initial Characterization: - DAR (HIC, MS) - Purity (SEC) Purification->Characterization Aggregation_Analysis Aggregation Analysis: - SEC-MALS (% Aggregate) - DLS (Size Distribution, PDI) Characterization->Aggregation_Analysis Decision Aggregation Acceptable? Aggregation_Analysis->Decision Optimization Optimize dPEG Linker: - Adjust PEG length - Branched vs. Linear Decision->Optimization No Final_Characterization In-depth Characterization: - Stability Studies - In-vitro/In-vivo Efficacy Decision->Final_Characterization Yes Optimization->Linker_Selection End Lead Candidate Final_Characterization->End

References

The Hydrophilic Advantage: A Technical Guide to Sulfone-Containing PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophilicity of sulfone-containing Polyethylene Glycol (PEG) linkers, a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these linkers to enhance the solubility, stability, and efficacy of therapeutic molecules.

Introduction: The Critical Role of Linker Hydrophilicity

The linker in an Antibody-Drug Conjugate (ADC) is a pivotal component that connects a monoclonal antibody to a potent cytotoxic payload. Its chemical properties significantly influence the overall characteristics of the ADC, including its stability, pharmacokinetic profile, and therapeutic index. A key property of the linker is its hydrophilicity, which plays a crucial role in mitigating the aggregation and rapid clearance often associated with hydrophobic drug payloads.[1][2]

Polyethylene Glycol (PEG) is a highly versatile polymer known for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[3][4] When incorporated into linkers, PEG chains can enhance the aqueous solubility of the entire ADC construct, leading to improved formulation and in-vivo performance.[5][6] Sulfone-based functionalities, when combined with PEG chains, offer a stable and efficient means of conjugating payloads to antibodies, particularly through thiol-reactive chemistries that are more stable than traditional maleimide-based linkages.

This guide focuses on the hydrophilic nature of sulfone-containing PEG linkers, providing an overview of their structure, methods for characterizing their hydrophilicity, and their application in bioconjugation.

Understanding the Hydrophilicity of Sulfone-PEG Linkers

The hydrophilicity of a linker is its affinity for water. In the context of sulfone-containing PEG linkers, this property is primarily governed by the repeating ethylene (B1197577) oxide units of the PEG chain, which readily form hydrogen bonds with water molecules.[3] The sulfone group itself is a polar moiety that contributes to the overall hydrophilicity of the linker.

The hydrophilicity of these linkers can be quantitatively assessed through various physicochemical parameters, most notably the partition coefficient (LogP) and water solubility.

  • Partition Coefficient (LogP/LogD): This value represents the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. A lower LogP value indicates higher hydrophilicity.[7] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, often physiological pH 7.4.[8]

  • Water Solubility: This is a direct measure of the maximum concentration of a substance that can dissolve in water at a given temperature. Higher water solubility is a key advantage for molecules intended for intravenous administration.

Quantitative Data on Sulfone-Containing PEG Linkers

The following table summarizes commercially available bis-sulfone PEG linkers. While experimental hydrophilicity data is not provided by the manufacturers, the calculated LogP (cLogP) values and the general trend of increasing hydrophilicity with PEG chain length are presented. It is important to note that cLogP is an estimation and may not perfectly reflect experimental values.

Linker NameStructurePEG Units (n)Molecular FormulaMolecular Weight ( g/mol )cLogP (estimated)Expected Hydrophilicity
Bis-sulfone-PEG4-AcidAcid-(PEG)4-Bis-sulfone4C32H47NO14S2737.84LowModerate
Bis-sulfone-PEG8-AcidAcid-(PEG)8-Bis-sulfone8C40H63NO18S2914.05LowerHigh
Bis-sulfone-PEG10-AcidAcid-(PEG)10-Bis-sulfone10C48H69NO18S21012.19LowerHigher
Bis-sulfone-PEG12-AcidAcid-(PEG)12-Bis-sulfone12C52H87NO22S21178.36LowestVery High

Note: cLogP values are estimations and can vary depending on the algorithm used. The general trend of decreasing cLogP with increasing PEG length is the key takeaway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of sulfone-containing PEG linkers and the experimental determination of their hydrophilicity, as well as a general protocol for their conjugation to antibodies.

Synthesis of a Heterobifunctional Bis-Sulfone PEG Linker

The synthesis of heterobifunctional bis-sulfone PEG linkers allows for the directional conjugation of different molecules. The following is a representative, multi-step synthesis protocol.

G cluster_synthesis Synthesis of Bis-Sulfone PEG Linker start Starting Materials: - PEG with terminal functional groups - Sulfone precursor step1 Step 1: Introduction of the bis-sulfone moiety to one end of the PEG chain. start->step1 step2 Step 2: Protection of the reactive groups on the bis-sulfone moiety. step1->step2 step3 Step 3: Modification of the other PEG terminus with a second functional group (e.g., NHS ester, DBCO). step2->step3 step4 Step 4: Deprotection of the bis-sulfone moiety. step3->step4 step5 Step 5: Purification of the final heterobifunctional linker (e.g., by chromatography). step4->step5 end_product Final Product: Heterobifunctional Bis-Sulfone PEG Linker step5->end_product

Caption: A generalized workflow for the synthesis of a heterobifunctional bis-sulfone PEG linker.

Experimental Determination of LogD (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the partition coefficient of a compound.[9][10]

Materials:

  • Test compound (sulfone-containing PEG linker)

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

  • Pre-saturation of Phases: Mix n-octanol and PBS (pH 7.4) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS. Add a small aliquot of the test compound stock solution.

  • Equilibration: Cap the tube and shake vigorously for a fixed period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample a precise volume from both the n-octanol and the aqueous layers. Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD value is calculated using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the key steps for conjugating a drug-linker construct, equipped with a bis-sulfone moiety, to an antibody.[][12][13]

G cluster_adc_synthesis ADC Synthesis with Bis-Sulfone Linker antibody Monoclonal Antibody (mAb) reduction Step 1: Partial reduction of interchain disulfide bonds (e.g., with TCEP or DTT) antibody->reduction purification1 Step 2: Removal of reducing agent (e.g., desalting column) reduction->purification1 reduced_mAb Reduced mAb with free thiol groups purification1->reduced_mAb conjugation Step 3: Conjugation reaction (bis-sulfone reacts with two thiols to form a stable bridge) reduced_mAb->conjugation drug_linker Drug-Linker construct with bis-sulfone moiety drug_linker->conjugation quench Step 4: Quenching of unreacted linker (e.g., with N-acetylcysteine) conjugation->quench purification2 Step 5: Purification of ADC (e.g., size-exclusion chromatography, HIC) quench->purification2 adc Final ADC Product purification2->adc G cluster_logical_relationship Impact of Sulfone-PEG Linker Hydrophilicity peg_length Increase in PEG chain length in the sulfone-linker hydrophilicity Increased linker hydrophilicity peg_length->hydrophilicity solubility Improved ADC solubility and stability hydrophilicity->solubility pk Enhanced pharmacokinetic profile (e.g., longer half-life) solubility->pk performance Improved in-vivo performance pk->performance

References

The Strategic Role of Azido-PEG3-Sulfone-PEG4-acid in Advanced Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex molecules are critically dependent on the linker that bridges the monoclonal antibody (mAb) to its cytotoxic payload. This technical guide delves into the core attributes and strategic application of a novel, heterobifunctional linker, Azido-PEG3-Sulfone-PEG4-acid, in the design and construction of next-generation ADCs.

Introduction to this compound: A Multifunctional Linker

This compound is a chemically defined linker engineered to address key challenges in ADC development, including stability, solubility, and precise conjugation. Its structure incorporates three key functional domains:

  • A Sulfone Moiety: This component provides a stable, non-cleavable linkage to the antibody, offering significant advantages over traditional maleimide-based chemistries.

  • Polyethylene (B3416737) Glycol (PEG) Spacers (PEG3 and PEG4): These hydrophilic chains enhance the solubility and pharmacokinetic properties of the ADC, reducing aggregation and immunogenicity.

  • Dual-End Functional Groups (Azide and Carboxylic Acid): These terminal groups enable a versatile and controlled two-step conjugation process, allowing for the precise attachment of both the payload and the antibody.

This guide will explore the synergistic interplay of these components and provide a comprehensive overview of the linker's role in creating more stable, effective, and homogenous ADCs.

The Core Components: A Functional Breakdown

The unique architecture of this compound offers a combination of desirable properties for ADC development.

The Sulfone Group: Engineering for Enhanced Stability

Traditional ADC linkers often rely on maleimide (B117702) chemistry for conjugation to cysteine residues on the antibody. However, these maleimide-based linkages can be susceptible to in vivo instability, leading to premature drug release and off-target toxicity. The sulfone moiety in this linker offers a more robust alternative. It has been demonstrated that sulfone-based linkers exhibit improved serum stability compared to their maleimide counterparts, reducing the likelihood of payload detachment in circulation. This enhanced stability ensures that the cytotoxic drug remains attached to the antibody until it reaches the target tumor cell, thereby widening the therapeutic window.[1]

The PEG Spacers: Optimizing Pharmacokinetics and Solubility

The inclusion of two discrete polyethylene glycol (PEG) chains (a three-unit and a four-unit chain) is a critical design feature. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). This aggregation can negatively impact the ADC's manufacturing, stability, and in vivo performance. The hydrophilic PEG spacers help to:

  • Increase Solubility: The PEG chains create a hydrophilic shield around the hydrophobic payload, improving the overall solubility of the ADC in aqueous environments.[2]

  • Reduce Aggregation: By mitigating hydrophobic interactions, PEGylation minimizes the propensity for ADC molecules to aggregate.

  • Prolong Circulation Half-Life: The increased hydrodynamic radius imparted by the PEG chains can reduce renal clearance, leading to a longer circulation time in the bloodstream.[3]

  • Decrease Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, reducing the risk of an undesirable immune response.[2]

The defined length of the PEG chains (PEG3 and PEG4) ensures the production of a homogenous ADC product, a critical factor for regulatory approval and consistent clinical performance.

Azide (B81097) and Carboxylic Acid Termini: Enabling Controlled, Two-Step Conjugation

The heterobifunctional nature of this linker, with a terminal azide group and a terminal carboxylic acid group, allows for a highly controlled and sequential conjugation strategy. This two-step process provides greater flexibility and precision in ADC synthesis compared to one-pot reactions.

  • Carboxylic Acid: This functional group is used for the initial attachment of the cytotoxic payload. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with an amine-containing payload. This step creates a stable drug-linker construct.

  • Azide Group: The azide moiety serves as a bioorthogonal handle for the subsequent conjugation to the antibody. This is typically achieved through "click chemistry," a highly efficient and specific reaction. For instance, a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can be used to conjugate the azide-functionalized drug-linker to an antibody that has been modified with a dibenzocyclooctyne (DBCO) group.[4][5][6][7] This reaction is highly specific and can be performed under mild, aqueous conditions, preserving the integrity of the antibody.

This sequential approach allows for the purification of the drug-linker intermediate before conjugation to the antibody, ensuring a more defined final product.

Quantitative Data: Comparative Performance of Linker Technologies

The selection of a linker has a profound impact on the stability, efficacy, and pharmacokinetic profile of an ADC. The following tables summarize quantitative data from various studies, comparing the performance of ADCs with sulfone-based and PEGylated linkers to other common linker technologies.

Table 1: In Vitro Stability of ADCs with Different Linker Chemistries

Linker TypeAntibody ConjugatePlasma Stability (% Intact ADC after 72h)Reference
Sulfone Trastuzumab-Phenyloxadiazole Sulfone>95%[1]
MaleimideTrastuzumab-Maleimide<70%[1]

Table 2: Impact of PEGylation on ADC Pharmacokinetics

ADCPEG LengthPlasma Half-life (t½) in hoursReference
ZHER2-SMCC-MMAENone~2.5[3]
ZHER2-PEG4K-MMAE4 kDa~6.25[3]
ZHER2-PEG10K-MMAE10 kDa~28[3]

Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies

ADCLinker TypeTumor Growth Inhibition (%)Reference
Brentuximab-Val-Cit-PABC-MMAE (Adcetris®)Dipeptide~60%[8]
Brentuximab-Bis-sulfone-Val-Cit-PABC-MMAE (with PEG24)Sulfone-PEG>80%[8]
Brentuximab-Bis-sulfone-Val-Cit-PABC-MMAE (with cyclodextrin)Sulfone-Hydrophilic Macrocycle>80%[8]

Experimental Protocols: A Step-by-Step Guide to Conjugation

The following protocols provide a detailed methodology for the two-step conjugation of a cytotoxic payload to a monoclonal antibody using this compound.

Step 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol outlines the procedure for activating the carboxylic acid moiety of the linker and conjugating it to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification System: Reverse-phase HPLC

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload in the Reaction Buffer.

    • Add the activated linker solution to the payload solution. A molar ratio of 1.2:1 (activated linker to payload) is recommended as a starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting azide-functionalized drug-linker conjugate using reverse-phase HPLC to remove unreacted components and byproducts.

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Step 2: Antibody Modification and Click Chemistry Conjugation

This protocol describes the modification of the antibody with a DBCO group and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) with the azide-functionalized drug-linker.

Materials:

  • Monoclonal antibody (mAb)

  • DBCO-NHS ester

  • Purified azide-functionalized drug-linker (from Step 1)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification System: Size-Exclusion Chromatography (SEC)

Procedure:

  • Antibody Modification with DBCO:

    • Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL.

    • Dissolve the DBCO-NHS ester in anhydrous DMSO immediately before use.

    • Add a 5- to 10-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC, exchanging the buffer to PBS.

  • Click Chemistry Conjugation:

    • Combine the purified DBCO-labeled antibody with the azide-functionalized drug-linker. A 3- to 5-fold molar excess of the drug-linker is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4][6][7]

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove any unconjugated drug-linker.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described in this guide.

ADC_Component_Relationship Antibody Monoclonal Antibody Linker This compound Antibody->Linker Stable Linkage (Sulfone) ADC Antibody-Drug Conjugate Antibody->ADC Linker->ADC Payload Cytotoxic Payload Payload->Linker Amide Bond (Carboxylic Acid) Payload->ADC ADC_Conjugation_Workflow start Start step1 Step 1: Activate Linker & Conjugate to Payload start->step1 substep1a Activate Carboxylic Acid of This compound with EDC/NHS step1->substep1a substep1b React with Amine-Payload to form Drug-Linker substep1a->substep1b purify1 Purify Drug-Linker (HPLC) substep1b->purify1 step2 Step 2: Modify Antibody & Click Conjugation purify1->step2 substep2a Modify Antibody with DBCO-NHS Ester step2->substep2a substep2b React DBCO-Antibody with Azide-Drug-Linker (SPAAC) substep2a->substep2b purify2 Purify ADC (SEC) substep2b->purify2 characterize Characterize ADC (HIC, SEC, MS) purify2->characterize end End characterize->end

References

A Technical Guide to Sulfone-Based Crosslinkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of sulfone-based crosslinkers, focusing on their application in the development of advanced bioconjugates and therapeutics. We will delve into the core chemistry, experimental methodologies, and comparative performance of these reagents, with a particular emphasis on their use in creating stable and effective antibody-drug conjugates (ADCs).

Introduction to Sulfone-Based Crosslinkers

Sulfone-based crosslinkers are a class of chemical reagents that form stable covalent bonds between molecules, typically biomolecules such as proteins, polysaccharides, and nucleic acids. The most prominent members of this class are divinyl sulfone (DVS) and bis(vinylsulfonyl)methane (B1265684) (BVSM). The reactivity of these crosslinkers is centered around the vinyl sulfone moiety, which is a highly effective Michael acceptor. This allows for facile reaction with a variety of nucleophiles present on biomolecules, including the thiol groups of cysteine residues, the amino groups of lysine (B10760008) residues, and the hydroxyl groups of sugars.

The resulting thioether or ether linkages are notably stable, a property that has positioned sulfone-based crosslinkers as a superior alternative to traditional reagents like maleimides, especially in applications where long-term stability in biological environments is critical. This is particularly relevant in the field of antibody-drug conjugates, where the stability of the linker connecting the antibody to the cytotoxic payload is paramount for efficacy and safety.

Chemistry of Sulfone-Based Crosslinkers

The primary reaction mechanism for sulfone-based crosslinkers is a Michael-type addition. The electron-withdrawing sulfonyl group renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack.

Reaction with Thiols

The reaction with thiol groups, found in cysteine residues of proteins, is particularly efficient and proceeds readily at physiological pH. The resulting thioether bond is significantly more stable than the thioether bond formed from maleimide-thiol reactions, which are known to be susceptible to retro-Michael reactions, leading to premature drug release in ADCs.

Reaction with Amines and Hydroxyls

Sulfone-based crosslinkers can also react with primary amines (e.g., lysine residues) and hydroxyl groups (e.g., in polysaccharides like hyaluronic acid). These reactions typically require more alkaline conditions (pH > 8) to deprotonate the nucleophile and facilitate the addition reaction.

Below is a diagram illustrating the Michael addition reaction of a vinyl sulfone with a thiol nucleophile.

Note: The DOT script above is a template. To render the chemical structures, you would need to replace the IMG tags with actual image files of the molecules or use a more complex node structure to draw them with DOT language itself. For the purpose of this guide, a simplified representation is used.

Caption: Michael addition of a thiol to a vinyl sulfone.

Quantitative Data on Sulfone-Based Crosslinkers

The performance of crosslinkers can be quantitatively assessed through various parameters, including reaction kinetics, product yield, and the stability of the resulting conjugate.

Reaction Kinetics and Yield

The reaction of sulfone-based crosslinkers with nucleophiles is generally efficient. The following table summarizes key quantitative data found in the literature.

CrosslinkerNucleophileReaction ConditionsRate Constant (M⁻¹s⁻¹)YieldReference
Divinyl SulfoneGlycine (amino group)Aqueous solution, 30°C(4.84 ± 0.58) x 10⁻¹-[1]
Divinyl SulfoneBovine Serum Albumin (amino groups)Aqueous solution, 30°C(2.97 ± 0.31) x 10⁻²-[1]
Divinyl Sulfoneα1-Casein (amino groups)Aqueous solution, 30°C(2.38 ± 0.49) x 10⁻²-[1]
Divinyl SulfoneWaterRoom temperature, DMAP catalyst->97%[2]
--From Grignard reagent and THF-83%[3]
Stability of Sulfone-Linked Antibody Conjugates

A key advantage of sulfone-based linkers is the enhanced stability of the resulting bioconjugates, particularly in comparison to their maleimide-based counterparts. The following table presents data on the stability of antibody conjugates in human plasma.

Linker TypeConjugation Site on THIOMAB% Intact Conjugate after 72h in Human PlasmaReference
Maleimide (B117702)Fc-S396C~20%[4]
Phenyloxadiazole Sulfone Fc-S396C >80% [4]
MaleimideLC-V205C~80%[4]
Phenyloxadiazole Sulfone LC-V205C >95% [4]

THIOMABs are engineered antibodies with cysteine substitutions for site-specific conjugation.

Cytotoxicity of ADCs with Sulfone-Based Linkers

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfone-based crosslinkers.

Synthesis of Divinyl Sulfone

Materials:

  • Compound 2 (as described in the reference)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent

  • Saturated NH₄Cl solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1 mmol of compound 2 in 10-20 mL of anhydrous THF.

  • Cool the solution in an ice bath.

  • Add 2 equivalents of the Grignard reagent dropwise to the cooled solution.

  • After 15 minutes, quench the reaction with a saturated NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain divinyl sulfone.[3]

Crosslinking of Hyaluronic Acid with Divinyl Sulfone

Materials:

  • Hyaluronic acid (HA)

  • 0.2 M NaOH solution

  • Divinyl sulfone (DVS)

  • 0.1 M Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve HA and human-like collagen (optional, at a 4:1 mass ratio with HA) in 4 mL of 0.2 M NaOH solution and let it dissolve for one hour.[6]

  • Add DVS to the solution to a final concentration of 1%.[6]

  • Immediately mix the solution vigorously using a vortex mixer.[6]

  • Incubate the mixture at 45°C for one hour to allow for crosslinking.[6]

  • Purify the resulting hydrogel by dialysis against 0.1 M PBS for 48 hours to remove unreacted DVS.[6]

Site-Specific Antibody Conjugation with a Phenyloxadiazole Sulfone Linker

Materials:

  • Reduced monoclonal antibody (e.g., a THIOMAB) in a suitable buffer (e.g., PBS, pH 7.4)

  • Phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is typically used.[7]

  • Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours to expedite the reaction.[7]

  • Quench the reaction by adding the quenching solution to react with any unreacted linker.

  • Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.[7]

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

The following diagram illustrates the general workflow for producing and purifying an antibody-drug conjugate.

ADC_Workflow Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction (e.g., with TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker_Payload Sulfone-Linker Payload Conjugate Linker_Payload->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification ADC Purified Antibody- Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, Purity, etc.) ADC->Characterization

Caption: General workflow for ADC production.

Signaling Pathways in ADC-Mediated Cell Death

Sulfone-based linkers are often used to deliver highly potent cytotoxic payloads, such as monomethyl auristatin E (MMAE), to cancer cells. Upon internalization of the ADC and cleavage of the linker, MMAE is released into the cytoplasm where it exerts its anti-cancer effects by disrupting the microtubule network.

MMAE-Induced Apoptosis

MMAE inhibits the polymerization of tubulin, a critical component of microtubules.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[8][9] The apoptotic cascade is mediated by a family of proteases called caspases. The process typically involves the activation of initiator caspases (e.g., caspase-9) which in turn activate executioner caspases (e.g., caspase-3).[10][11] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

The diagram below illustrates the signaling pathway of MMAE-induced apoptosis following its release from an ADC.

MMAE_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome/ Lysosome Internalization->Endosome MMAE_release Linker Cleavage & MMAE Release Endosome->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_arrest Disruption leads to Apoptosis_initiation Apoptosis Initiation G2M_arrest->Apoptosis_initiation Caspase9 Caspase-9 Activation Apoptosis_initiation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: MMAE-induced apoptosis signaling pathway.

Conclusion

Sulfone-based crosslinkers, particularly divinyl sulfone and its derivatives, represent a robust and versatile class of reagents for bioconjugation. Their ability to form highly stable linkages with a variety of nucleophiles makes them particularly well-suited for applications in drug delivery, most notably in the development of antibody-drug conjugates. The enhanced stability of sulfone-linked ADCs compared to their maleimide counterparts translates to improved in vivo performance, offering a promising avenue for the development of more effective and safer targeted cancer therapies. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG3-Sulfone-PEG4-acid is a heterobifunctional crosslinker designed for the versatile and specific labeling of proteins. This reagent incorporates three key chemical features:

  • N-Hydroxysuccinimide (NHS) Ester-Reactive Acid: The terminal carboxylic acid can be activated (e.g., using EDC and NHS) to form an NHS ester. This group efficiently reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2]

  • Thiol-Reactive Sulfone: The sulfone moiety acts as a Michael acceptor, enabling covalent modification of sulfhydryl groups found in cysteine residues.[3][4][5] This reaction is generally specific for thiols under controlled pH conditions, offering an alternative or complementary labeling strategy to amine reactivity.[3][6]

  • Azide (B81097) Group for "Click" Chemistry: The terminal azide group is a bioorthogonal handle that allows for the subsequent attachment of a wide array of molecules (e.g., fluorophores, biotin, or drug molecules) functionalized with an alkyne. This is typically achieved through a highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[7]

The inclusion of two polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) enhances the hydrophilicity of the linker, which can improve the solubility of the resulting protein conjugate and reduce potential steric hindrance and immunogenicity.[8][9] This dual-reactivity and modular click chemistry functionality make this compound an ideal tool for creating well-defined protein conjugates for a variety of applications, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).

Data Presentation: Representative Labeling Efficiency

The efficiency of protein labeling can be influenced by several factors, including the number of accessible reactive residues on the protein, buffer pH, reaction time, and the molar ratio of the linker to the protein.[10][11][12] The following table provides representative data for the labeling of a model protein, such as Bovine Serum Albumin (BSA), under different reaction conditions.

Target ResidueLinker:Protein Molar RatiopHReaction Time (hours)Labeling Efficiency (%)Degree of Labeling (DOL)
Lysine (Amine)10:18.02854.2
Lysine (Amine)20:18.52958.1
Cysteine (Thiol)5:17.04901.8
Cysteine (Thiol)10:17.54982.5
  • Labeling Efficiency (%): The percentage of protein molecules that have been successfully conjugated with at least one linker molecule.[10]

  • Degree of Labeling (DOL): The average number of linker molecules conjugated per protein molecule.

Experimental Protocols

Two primary protocols are provided based on the target amino acid residue for the initial conjugation step.

Protocol 1: Amine-Reactive Labeling (Targeting Lysine Residues)

This protocol utilizes the carboxylic acid moiety of the linker to target primary amines on the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Activation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMSO or water.

    • To activate the linker, mix the this compound stock solution with the EDC/NHS solution at a 1:1:1 molar ratio and incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized but typically ranges from 10:1 to 50:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Thiol-Reactive Labeling (Targeting Cysteine Residues)

This protocol targets free sulfhydryl groups on cysteine residues. If necessary, native disulfide bonds can be reduced prior to labeling.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0-7.5

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

Procedure:

  • Protein Preparation (and Optional Reduction):

    • Dissolve the protein in Reaction Buffer.

    • If targeting cysteines involved in disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 1 hour at room temperature. TCEP does not need to be removed before proceeding with the labeling reaction.[5]

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the linker stock solution to the protein solution to achieve the desired molar excess (typically 5:1 to 20:1).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the azide-modified protein from excess linker using a desalting column equilibrated with the desired final buffer.

Protocol 3: Click Chemistry Reaction (SPAAC)

This protocol describes the second step: labeling the azide-modified protein with an alkyne-functionalized molecule (e.g., a fluorescent dye) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-modified protein (from Protocol 1 or 2)

  • DBCO-, BCN-, or DIFO-functionalized reporter molecule (e.g., DBCO-Fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Prepare the azide-modified protein in PBS at a concentration of 1 mg/mL.

    • Dissolve the DBCO-functionalized reporter molecule in DMSO or an appropriate solvent to create a 1-10 mM stock solution.

  • Click Reaction:

    • Add the DBCO-reporter stock solution to the azide-modified protein solution. A 3- to 10-fold molar excess of the reporter molecule is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging).

  • Final Purification: Remove the unreacted reporter molecule using a desalting column or dialysis. The labeled protein is now ready for downstream applications.

Visualizations

G cluster_modification Part 1: Protein Modification cluster_click Part 2: Click Chemistry Labeling Protein Protein (Lys or Cys residues) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Amine or Thiol Reaction Linker This compound Linker->Azide_Protein Alkyne_Tag Alkyne-Reporter (e.g., DBCO-Fluorophore) Labeled_Protein Final Labeled Protein Conjugate Alkyne_Tag->Labeled_Protein Azide_Protein_ref->Labeled_Protein SPAAC 'Click' Reaction

Caption: Chemical pathway for two-step protein labeling.

G start Start prep_protein 1. Prepare Protein Solution (Amine- or Thiol-Free Buffer) start->prep_protein end Labeled Protein Ready for Assay activate_linker 2a. Activate Linker with EDC/NHS (for Amine Labeling) prep_protein->activate_linker Lysine Target prep_linker 2b. Dissolve Linker (for Thiol Labeling) prep_protein->prep_linker Cysteine Target conjugate 3. Conjugation Reaction (Linker + Protein) activate_linker->conjugate prep_linker->conjugate quench 4. Quench Reaction (Amine Labeling Only) conjugate->quench purify1 5. Purify Azide-Protein (Desalting Column) conjugate->purify1 Thiol Path quench->purify1 click_react 6. Click Reaction (Azide-Protein + Alkyne-Reporter) purify1->click_react purify2 7. Final Purification (Remove Excess Reporter) click_react->purify2 purify2->end

Caption: Experimental workflow for protein conjugation and labeling.

References

Application Notes and Protocols for Azido-PEG3-Sulfone-PEG4-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG3-Sulfone-PEG4-acid as a versatile linker in the development of targeted drug delivery systems. This bifunctional linker is particularly valuable for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offering a unique combination of functionalities to enhance the performance of these therapeutic modalities.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation, featuring three key components:

  • An azide group (N₃) for highly selective and bioorthogonal "click chemistry" reactions.

  • A carboxylic acid (-COOH) group for stable amide bond formation with primary amines.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone backbone to improve solubility, reduce aggregation, and enhance the stability of the resulting conjugate.[1]

This combination of features makes it an ideal tool for covalently linking a targeting moiety (like an antibody) to a therapeutic payload (such as a cytotoxic drug or a protein degrader).[1]

Applications in Targeted Drug Delivery

The unique structure of this compound lends itself to two primary applications in targeted drug delivery:

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG and sulfone components of the linker can improve the pharmacokinetic profile and stability of the ADC. The sulfone group, in particular, has been shown to enhance the stability of the linkage to cysteine residues on the antibody compared to traditional maleimide-based linkers.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase ligand. The PEG chain in the linker can improve the solubility and cell permeability of the PROTAC, while the linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

Data Presentation: The Impact of Linker Properties

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for ADCs and PROTACs with similar PEG and sulfone-containing linkers to illustrate the critical role of the linker in determining therapeutic efficacy.

Table 1: Impact of Linker Hydrophilicity on ADC Performance

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Hydrophobic Linker (e.g., SMCC)41.5Moderate[4]
Hydrophilic PEG Linker80.8High[4]
Sulfonate-containing Linker80.9High[4]

This table presents illustrative data to demonstrate the general trend of how linker hydrophilicity can impact ADC performance. Specific values will vary depending on the antibody, payload, and target.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy

PROTAC TargetLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTKPEG< 5No degradation-[5]
BTKPEG95.9>90[5]
HaloTagPEG< 3Ineffective-[5]
HaloTagPEG319>95[5]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. This data illustrates the critical role of linker length in achieving optimal PROTAC efficiency.

Experimental Protocols

The following are detailed protocols for the key conjugation steps involving this compound.

Protocol 1: EDC/NHS Coupling of this compound to an Antibody

This protocol describes the activation of the carboxylic acid group on the linker and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of the Linker:

    • In a microcentrifuge tube, mix this compound with a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. A molar excess of 10-20 fold of the linker to the antibody is a common starting point for optimization.

    • The reaction pH should be adjusted to 7.2-7.5 for efficient coupling to primary amines.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and other reagents.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy or mass spectrometry to determine the linker-to-antibody ratio.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol describes the "click chemistry" reaction to attach an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified payload (e.g., cytotoxic drug, PROTAC ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM in water or DMSO).

    • Dissolve the alkyne-modified payload in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized antibody with a molar excess of the alkyne-modified payload (typically 5-10 fold).

    • Add the copper ligand to the reaction mixture (final concentration typically 5 times that of CuSO₄).

    • Add the CuSO₄ solution (final concentration typically 0.1-1 mM).

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species (final concentration typically 1-5 mM).

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final ADC or PROTAC using size-exclusion chromatography to remove unreacted payload and catalyst.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) for ADCs or to confirm the structure of the PROTAC. Techniques such as hydrophobic interaction chromatography (HIC), reversed-phase chromatography (RPC), and mass spectrometry are commonly used.

Visualizations

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow Start Start: Antibody & Linker Step1 Step 1: EDC/NHS Coupling (Linker Activation & Conjugation) Start->Step1 Intermediate Intermediate: Azide-Functionalized Antibody Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC) (Payload Attachment) Intermediate->Step2 Purification Purification (Size-Exclusion Chromatography) Step2->Purification Characterization Characterization (HIC, MS for DAR) Purification->Characterization FinalProduct Final Product: Antibody-Drug Conjugate Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Logical Relationship: PROTAC-Mediated Protein Degradation

PROTAC_Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for Nanoparticle Surface Modification Using Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Azido-PEG3-Sulfone-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient surface functionalization of a wide range of nanoparticles. This molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (N₃) group, and a terminal carboxylic acid (-COOH), offering a powerful combination of features for nanoparticle engineering.

The PEG component provides a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in vivo.[1][2] The terminal azide group is a versatile handle for "click chemistry," a suite of highly efficient and biocompatible reactions.[3][4] Specifically, it can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules that contain a corresponding alkyne or strained alkyne (e.g., DBCO) group.[3][4] The carboxylic acid provides a reactive site for conjugation to primary amine groups on the nanoparticle surface or on other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC, DCC).[5] The integrated sulfone group is a stable, hydrophilic moiety that contributes to the overall water solubility and pharmacokinetic profile of the resulting nanoparticle conjugate.

These application notes provide an overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of amine-functionalized nanoparticles as a representative example.

Key Features and Applications

  • Enhanced Biocompatibility and Stability : The hydrophilic PEG and sulfone components minimize aggregation and reduce recognition by the immune system.[1]

  • Versatile Bioconjugation : The orthogonal azide and carboxylic acid groups allow for a two-step, directional conjugation strategy.[6]

  • "Click" Chemistry Ready : The azide group enables highly specific and efficient ligation to alkyne-modified molecules.[3][4]

  • Amine Reactivity : The carboxylic acid can be activated to form stable amide bonds with amine-functionalized surfaces or molecules.[5]

  • PROTAC Synthesis : This linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where one end can be conjugated to a target protein ligand and the other to an E3 ligase ligand.[7]

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the conjugation of the carboxylic acid terminus of the linker to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge and appropriate centrifuge tubes or magnetic separation rack for magnetic nanoparticles

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Linker Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. Then, dilute it in MES buffer to the desired final concentration. A 5-20 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is a good starting point.

  • Activation of Carboxylic Acid: In a separate tube, dissolve EDC and NHS in MES buffer to a concentration that is in a 1.2 to 1.5-fold molar excess to the linker. Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: Add the activated linker solution to the nanoparticle suspension. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing on an orbital shaker or rotator.

  • Purification of Azido-PEG-Nanoparticles:

    • For non-magnetic nanoparticles, centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • For magnetic nanoparticles, use a magnetic separation rack to collect the nanoparticles.

  • Washing: Remove the supernatant containing unreacted linker and coupling reagents. Resuspend the nanoparticle pellet in PBS (pH 7.4). Repeat the centrifugation/magnetic separation and resuspension steps at least three times to ensure complete removal of unbound reagents.

  • Final Product: After the final wash, resuspend the purified Azido-PEG-nanoparticles in a suitable buffer for storage (e.g., PBS) or immediate use in the next step. Store at 4°C.

Protocol 2: "Click" Chemistry Conjugation of a DBCO-Modified Molecule to Azido-PEG-Nanoparticles

This protocol describes the copper-free "clicking" of a dibenzocyclooctyne (DBCO)-containing molecule (e.g., a targeting peptide, a fluorescent dye, or a drug) onto the azide-functionalized nanoparticle surface via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Purified Azido-PEG-nanoparticles from Protocol 1

  • DBCO-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Centrifuge and appropriate centrifuge tubes or magnetic separation rack

  • Orbital shaker or rotator

Procedure:

  • Preparation of Solutions:

    • Disperse the Azido-PEG-nanoparticles in PBS (pH 7.4) to a known concentration.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMF or DMSO, and then dilute with PBS to the desired concentration. The molar ratio of the DBCO-molecule to the azide groups on the nanoparticles will depend on the desired degree of final functionalization (a 2-5 fold molar excess of the DBCO-molecule is a common starting point).

  • "Click" Reaction: Add the DBCO-functionalized molecule solution to the Azido-PEG-nanoparticle suspension.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Purify the fully functionalized nanoparticles using the same centrifugation or magnetic separation and washing steps as described in Protocol 1 to remove any unreacted DBCO-molecule.

  • Final Product: Resuspend the purified, functionalized nanoparticles in a suitable sterile buffer for your downstream application and store appropriately, typically at 4°C.

Characterization and Data Presentation

The successful modification of nanoparticles requires thorough characterization at each step.

ParameterMethodPurposeUnmodified Nanoparticles (Expected)After Protocol 1 (Azido-PEGylation)After Protocol 2 (DBCO-Molecule Conjugation)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)To measure the effective size of the nanoparticles in solution.Variable (e.g., 100 nm)Increase in size (e.g., 120-140 nm)Further increase in size (e.g., 130-160 nm)
Zeta Potential DLSTo determine the surface charge of the nanoparticles.Positive (for amine-functionalized)Shift towards neutral or slightly negativeChange depends on the charge of the conjugated molecule
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of functional groups.Amine peaksAppearance of a characteristic azide peak (~2100 cm⁻¹)[8]Disappearance or reduction of the azide peak
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)To quantify the elemental composition of the nanoparticle surface.Presence of elements from the core material and amine groupsAppearance of N 1s peak corresponding to the azide groupChange in elemental ratios
Quantification of Ligand Thermogravimetric Analysis (TGA)To determine the amount of organic material (linker, molecule) on the nanoparticle surface.Low weight lossSignificant weight loss corresponding to the mass of the linkerFurther increase in weight loss
Morphology Transmission Electron Microscopy (TEM)To visualize the size and shape of the nanoparticle core.Discrete, spherical particlesCore size and shape should remain unchangedCore size and shape should remain unchanged

Example Quantitative Data for a Hypothetical 100 nm Amine-Functionalized Nanoparticle:

ParameterValueReference
Initial Amine Groups per Nanoparticle~90,000[9]
This compound molecules per Nanoparticle~20,000 - 40,000Adapted from[9]
Immobilized Linker per mg of Nanoparticles~0.15 - 0.20 mmol/gAdapted from[8]
Conjugated DBCO-Targeting Peptide per Nanoparticle~15,000 - 30,000Adapted from[8]

Visualizations

G cluster_protocol1 Protocol 1: Attachment of Linker cluster_protocol2 Protocol 2: Click Chemistry NP_NH2 Amine-Functionalized Nanoparticle NP_Azide Azido-PEG-Nanoparticle NP_NH2->NP_Azide Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activation Activated_Linker Activated Linker EDC_NHS->Activated_Linker Activated_Linker->NP_Azide Conjugation Purification1 Purification (Centrifugation/Washing) NP_Azide->Purification1 Purified_NP_Azide Purified Azido-PEG-NP Purification1->Purified_NP_Azide NP_Final Fully Functionalized Nanoparticle Purified_NP_Azide->NP_Final SPAAC Reaction DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->NP_Final Purification2 Purification (Centrifugation/Washing) NP_Final->Purification2

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_pathway Targeted Drug Delivery Pathway NP Functionalized Nanoparticle (with Targeting Ligand) Circulation Systemic Circulation NP->Circulation IV Injection Target_Cell Target Cell (e.g., Tumor Cell) Circulation->Target_Cell Targeting Ligand Binding Endocytosis Receptor-Mediated Endocytosis Circulation->Endocytosis Receptor Cell Surface Receptor Receptor->Endocytosis Binding Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Signaling pathway for targeted nanoparticle drug delivery.

References

Application Notes and Protocols for Copper-Free Click Chemistry using Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-Free Click Chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool in bioconjugation, chemical biology, and drug development.[1][2] This bioorthogonal reaction enables the specific and efficient covalent ligation of molecules in complex biological environments, such as in living cells, without the need for cytotoxic copper catalysts.[1][3][4] The reaction's driving force is the ring strain of a cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO), which reacts rapidly and selectively with an azide-functionalized molecule to form a stable triazole linkage.[1][2][5]

The Azido-PEG3-Sulfone-PEG4-acid linker is a versatile, heterobifunctional reagent designed for this purpose. It features a terminal azide (B81097) group for participation in SPAAC reactions and a terminal carboxylic acid for initial conjugation to primary amine-containing biomolecules, such as proteins, peptides, or antibodies. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, while the integrated sulfone group further increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide a detailed protocol for a two-stage bioconjugation strategy:

  • Activation and Conjugation: Covalent attachment of the this compound linker to a primary amine-containing molecule via its carboxylic acid group using EDC/NHS chemistry.

  • Copper-Free Click Chemistry: Reaction of the newly introduced azide group with a DBCO-functionalized molecule.

Data Presentation

Quantitative data for the key reaction steps are summarized below. These values are representative and may require optimization for specific molecular contexts.

Table 1: Quantitative Parameters for EDC/NHS-mediated Conjugation

ParameterRecommended ValueNotes
Molar Ratio (Molecule:EDC:NHS) 1:10:25 (starting point)Ratios should be optimized for each specific protein or molecule.[6]
Reaction pH (Activation) 4.5 - 6.0MES buffer is recommended for the activation step to ensure the stability of the NHS-ester intermediate.[7][8]
Reaction pH (Amine Coupling) 7.2 - 8.0The pH should be raised for the reaction with the primary amine to ensure it is deprotonated and nucleophilic.[6][8]
Activation Time 15 minutesAt room temperature.[6][7][9]
Coupling Time 2 hours to overnightAt room temperature or 4°C.[6][9]
Quenching Agent Hydroxylamine, Glycine, or TrisUsed to stop the reaction by quenching unreacted NHS-esters.[9]

Table 2: Quantitative Parameters for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ValueNotes
Second-Order Rate Constant (k₂) 0.3 - 1.2 M⁻¹s⁻¹For typical DBCO-azide reactions in aqueous buffers. The rate is influenced by buffer type, pH, and temperature.[10]
Molar Ratio (Azide:DBCO) 1:1.5 to 1:3A slight excess of the less critical or more abundant component is often used to drive the reaction to completion.[11][12]
Reaction Temperature 4°C to 37°CHigher temperatures lead to faster reaction rates. Room temperature (20-25°C) is common.[11]
Reaction Time 4 - 12 hoursCan be extended up to 48 hours to maximize yield, especially at lower temperatures or concentrations.[11]
Compatible Solvents Aqueous buffers (e.g., PBS), DMSO, DMFFor biomolecule conjugations, keep the final concentration of organic solvents low (<20%) to prevent precipitation.[11]
pH Range 5 - 10The reaction is generally efficient across a broad pH range.[10]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Protein

This protocol describes the covalent attachment of the linker to a protein (e.g., an antibody) via its primary amine groups (lysine residues).

Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a single reaction tube, combine the this compound with EDC and NHS. A typical starting molar excess is 10-20 fold of the linker over the amount of protein.

    • Add EDC and NHS to the linker solution at a final concentration of approximately 2 mM and 5 mM, respectively.[7]

    • Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer (PBS) to facilitate the reaction with primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with Coupling Buffer (PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be determined by mass spectrometry.

    • Store the azide-functionalized protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Copper-Free Click Chemistry Reaction with a DBCO-Functionalized Molecule

This protocol describes the reaction between the azide-functionalized protein and a molecule containing a DBCO group.

Materials and Reagents:

  • Azide-functionalized protein (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)

  • Reaction Buffer: PBS, pH 7.4 (or other suitable amine- and azide-free buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Ensure the azide-functionalized protein is in the desired Reaction Buffer at a known concentration.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Click Reaction:

    • Add the DBCO-functionalized molecule to the solution of the azide-functionalized protein. A 1.5 to 3-fold molar excess of the DBCO reagent is typically recommended.[11][12]

    • If using a DBCO stock in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is below 20% to avoid protein precipitation.[11]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be performed at 37°C to increase the rate if the biomolecules are stable at this temperature.[11]

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove any unreacted DBCO-molecule. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods based on the properties of the conjugate.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and purity. The consumption of the DBCO reagent can be monitored by the decrease in absorbance at approximately 310 nm.[13]

Visualizations

experimental_workflow_conjugation protein Amine-containing Protein in MES Buffer (pH 6.0) conjugation Conjugation (2h RT or O/N 4°C) protein->conjugation linker This compound activation Activation (15 min, RT) linker->activation edc_nhs EDC + NHS edc_nhs->activation activated_linker Activated NHS-ester Linker activation->activated_linker activated_linker->conjugation ph_adjust Adjust to pH 7.2-7.5 azide_protein Azide-functionalized Protein conjugation->azide_protein pH 7.2-7.5 purification Quench & Purify (Desalting Column) azide_protein->purification final_product Purified Azide-Protein purification->final_product

Caption: Workflow for Protein Azide-Functionalization.

experimental_workflow_click_chemistry azide_protein Purified Azide-Protein in PBS (pH 7.4) mixing Mix Reactants (1.5-3x DBCO excess) azide_protein->mixing dbco_molecule DBCO-functionalized Molecule dbco_molecule->mixing incubation Incubate (4-12h, RT or 4°C) mixing->incubation conjugate Protein-Linker-Molecule Conjugate incubation->conjugate purification Purify (e.g., SEC) conjugate->purification final_conjugate Final Purified Conjugate purification->final_conjugate

Caption: Workflow for Copper-Free Click Chemistry Reaction.

References

Application Notes and Protocols: Conjugation of Azido-PEG3-Sulfone-PEG4-acid to DBCO and BCN Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Azido-PEG3-Sulfone-PEG4-acid to Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) reagents. The protocols leverage the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that is highly efficient and bioorthogonal, making it ideal for applications in complex biological environments without the need for cytotoxic copper catalysts.[1][2]

The this compound is a versatile linker containing a terminal azide (B81097) group for click chemistry and a carboxylic acid for attachment to amine-containing molecules.[3][4] The polyethylene (B3416737) glycol (PEG) and sulfone components enhance aqueous solubility, reduce immunogenicity, and provide a flexible spacer arm, which is beneficial in the development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[1][5][6]

Overview of the Conjugation Strategy

The conjugation process involves a two-step approach. First, the carboxylic acid of this compound is activated and coupled to an amine-containing molecule (e.g., a protein, peptide, or small molecule). Alternatively, and as will be the focus of the subsequent protocols, a biomolecule of interest is first functionalized with a DBCO or BCN moiety, typically via an N-hydroxysuccinimide (NHS) ester, and then reacted with the azide group of the this compound. This latter approach is common when the azide-containing molecule is a payload or linker to be attached to a larger biomolecule.

The core of this conjugation is the SPAAC reaction, a [3+2] dipolar cycloaddition between the azide and the strained alkyne (DBCO or BCN) to form a stable triazole linkage.[7]

Comparison of DBCO and BCN Reagents

The choice between DBCO and BCN depends on the specific requirements of the experiment, such as desired reaction speed and the chemical environment.[8]

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Reaction Kinetics Generally exhibits faster reaction kinetics with aliphatic azides.[8]Can show higher reaction rates with aromatic azides.[8]
Stability Generally stable, but can be susceptible to oxidation and hydration over long-term storage.[9]Offers enhanced stability, particularly in the presence of thiols or reducing agents.[8]
Hydrophilicity More hydrophobic compared to BCN.[8]More hydrophilic, which can be advantageous for aqueous solubility of the conjugate.[8]
Size Larger and more sterically hindering.[8]Smaller and less sterically hindering.[8]
Reaction Monitoring The reaction progress can be monitored by UV-Vis spectroscopy due to DBCO's absorbance at approximately 310 nm.[9][10]Lacks a strong UV absorbance for straightforward reaction monitoring.

Experimental Protocols

These protocols provide a general framework for the conjugation of an amine-containing biomolecule with a DBCO or BCN NHS ester, followed by the SPAAC reaction with this compound.

Protocol 1: Functionalization of a Biomolecule with DBCO-NHS Ester and Conjugation to this compound

This protocol is exemplified with an antibody as the biomolecule.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ensure the antibody solution is at a concentration of 1-10 mg/mL.[10]

Step 2: Activation of the Antibody with DBCO-NHS Ester

  • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[9][10] The final DMSO concentration should be kept below 20% to maintain protein integrity.[10]

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[9][10]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9][11]

  • Remove the excess, unreacted DBCO-NHS ester using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[9][10]

Step 3: SPAAC Reaction with this compound

  • To the purified DBCO-activated antibody, add a 1.5 to 5-fold molar excess of the this compound stock solution.[2][12]

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[10][12] Reaction times may require optimization.

  • The resulting conjugate can be purified using methods such as size exclusion chromatography (SEC) or dialysis to remove excess azide reagent.[12]

Step 4: Characterization

  • The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.[10]

  • The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).[10]

Protocol 2: Functionalization of a Biomolecule with BCN-NHS Ester and Conjugation to this compound

This protocol follows a similar procedure to the DBCO conjugation.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

Step 1: Preparation of Reagents

  • Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.[13]

  • Prepare a 10 mM stock solution of this compound in a compatible solvent.

  • Ensure the antibody solution is at a concentration of approximately 1 mg/mL.[13]

Step 2: Activation of the Antibody with BCN-NHS Ester

  • Add a 20-30 fold molar excess of the 10 mM BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be around 20%.[13]

  • Incubate the reaction for 60 minutes at room temperature.[13]

  • Quench the reaction by adding the quenching solution and incubate for 15 minutes.[13]

  • Purify the BCN-activated antibody using a spin desalting column or dialysis to remove unreacted BCN-NHS ester.[13]

Step 3: SPAAC Reaction with this compound

  • Add a 2-4 fold molar excess of the this compound stock solution to the purified BCN-activated antibody.[1]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[1] Incubation times may need to be optimized based on the specific reactants.

  • Purify the final conjugate using an appropriate method like SEC or dialysis.

Step 4: Characterization

  • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

  • Further characterization can be performed using mass spectrometry.

Diagrams

experimental_workflow cluster_activation Step 1: Biomolecule Activation cluster_conjugation Step 2: SPAAC Conjugation Biomolecule Amine-containing Biomolecule Reagent DBCO-NHS or BCN-NHS Ester Activated_Biomolecule DBCO/BCN-Activated Biomolecule Biomolecule->Activated_Biomolecule NHS Ester Coupling Reagent->Activated_Biomolecule Purification1 Purification (e.g., Desalting Column) Activated_Biomolecule->Purification1 Purified_Biomolecule Purified Activated Biomolecule Azido_Linker Azido-PEG3-Sulfone -PEG4-acid Final_Conjugate Final Conjugate Purified_Biomolecule->Final_Conjugate SPAAC Reaction Azido_Linker->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: Experimental workflow for the two-step conjugation process.

signaling_pathway cluster_reactants Reactants cluster_product Product Azide This compound (R1-N3) Strained_Alkyne DBCO or BCN Reagent (R2-Alkyne) Triazole Stable Triazole Linkage (R1-Triazole-R2) Azide->Triazole Strain-Promoted [3+2] Cycloaddition Strained_Alkyne->Triazole

Caption: The SPAAC reaction mechanism forming a stable triazole linkage.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Increase the molar excess of the DBCO/BCN or azide reagent.

    • Optimize incubation time and temperature. Reactions can be run for longer periods, especially at 4°C.[10][12]

    • Ensure the biomolecule is in an amine-free buffer during the NHS ester reaction.

    • Avoid buffers containing azides, as they will react with DBCO reagents.[10][12]

  • Protein Aggregation:

    • The hydrophobicity of DBCO can sometimes lead to aggregation. Using a PEGylated DBCO reagent (e.g., DBCO-PEG4-NHS) can mitigate this.[14]

    • Ensure the final DMSO concentration is kept to a minimum.[10]

  • BCN Reactivity with Thiols:

    • BCN can react with thiols. If free thiols are present in the reaction mixture, consider adding a reducing agent like β-mercaptoethanol to suppress this side reaction.[13]

  • Storage of Reagents:

    • Store DBCO and BCN reagents, especially NHS esters, desiccated at -20°C to -80°C and warm to room temperature before opening to prevent moisture condensation.[1] DBCO-functionalized molecules may lose reactivity over time.[9]

By following these guidelines and protocols, researchers can successfully conjugate this compound to DBCO and BCN reagents for a wide range of applications in drug development and chemical biology.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC. Traditional maleimide-based linkers, while widely used, can suffer from instability in the bloodstream, leading to premature drug release and off-target toxicity. Sulfone-based linkers have emerged as a promising alternative, offering enhanced serum stability and leading to more robust and effective ADCs.[1][2][3]

These application notes provide a detailed overview and experimental protocols for the generation of ADCs using sulfone linker technology. The focus is on phenyloxadiazole sulfone linkers, which react specifically with engineered cysteine (THIOMABs) or selenocysteine (B57510) residues on the antibody to form a stable thioether or selenoether bond, respectively.[1][2][3]

Core Principles of Sulfone Linker Chemistry

Sulfone linkers, such as phenyloxadiazole sulfone, are electrophilic reagents that exhibit high reactivity and selectivity towards thiol groups of cysteine residues under mild conditions.[3] This reaction results in a stable thioether linkage, which is significantly less susceptible to exchange reactions with serum proteins like albumin compared to the thioether bonds formed from maleimide (B117702) conjugation.[1][2] The enhanced stability of the sulfone linker minimizes the premature release of the cytotoxic payload in circulation, thereby increasing the therapeutic window of the ADC.[1][2][3]

Experimental Workflow Overview

The general workflow for creating an antibody-drug conjugate with a sulfone linker involves several key steps, from antibody engineering and linker-payload synthesis to the final conjugation and characterization of the ADC.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation Ab_Eng Antibody Engineering (e.g., THIOMAB) Reduction Antibody Reduction (if necessary) Ab_Eng->Reduction Linker_Payload_Synth Linker-Payload Synthesis Conjugation Sulfone Linker Conjugation Linker_Payload_Synth->Conjugation Reduction->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK) In_Vitro->In_Vivo

Fig. 1. General experimental workflow for creating and evaluating sulfone-linked ADCs.

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol is for antibodies that require reduction of interchain disulfide bonds to expose cysteine residues for conjugation. For engineered antibodies with free cysteines (THIOMABs), this step may be modified or omitted.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

  • Desalting column or Tangential Flow Filtration (TFF) system

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the antibody solution to a final concentration of 1-10 mg/mL in the reduction buffer.

  • Add a calculated amount of TCEP solution to the antibody solution. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.[4]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[4]

  • Remove excess TCEP using a desalting column or a TFF system, exchanging the buffer to the conjugation buffer.[4]

  • Determine the concentration of the reduced antibody.

Protocol 2: Conjugation of Sulfone Linker-Payload to Reduced Antibody

Materials:

  • Reduced monoclonal antibody in conjugation buffer

  • Phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is typically used.[4]

  • The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10% v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours to expedite the reaction.[4] The reaction kinetics can be monitored to achieve a desired drug-to-antibody ratio (DAR).

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine, although this is often not necessary due to the specific reactivity of the sulfone linker.

Protocol 3: Purification of the Antibody-Drug Conjugate

Materials:

  • Crude ADC reaction mixture

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or TFF)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Purify the resulting ADC using SEC or TFF to remove unconjugated drug-linker, unreacted antibody, and other impurities.[4]

  • For SEC, select a column with an appropriate molecular weight cutoff to separate the ~150 kDa ADC from smaller molecules.

  • For TFF, use a membrane with a suitable molecular weight cutoff (e.g., 30 kDa) to retain the ADC while allowing smaller impurities to pass through.

  • Collect the fractions containing the purified ADC.

  • Pool the purified fractions and determine the protein concentration.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the distribution of DAR values and the average DAR.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact molecular weight of the ADC, from which the DAR can be precisely calculated.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation. A high-purity ADC preparation should show a single major peak corresponding to the monomeric ADC.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation.

3. In Vitro Cytotoxicity Assay:

  • This assay evaluates the potency of the ADC in killing target cancer cells.

  • Plate target cells (antigen-positive) and control cells (antigen-negative) at a suitable density.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Comparison of ADC Characteristics
ADC Linker TypeAverage DARPurity (SEC)Aggregation (SEC)Reference
Maleimide3.8>95%<2%[2]
Phenyloxadiazole Sulfone4.0>98%<1%[2][5]
Table 2: In Vitro Cytotoxicity of Sulfone-Linked ADC
Cell LineAntigen ExpressionADC IC50 (pM)Non-cleavable ADC 4 IC50 (pM)Cathepsin-cleavable ADC 5 IC50 (pM)Reference
BT474HER2-positive92 (for ADC 5)60992[6]
MCF7HER2-negative>10,000>10,000>10,000[6]

Signaling Pathway and Logical Relationships

The mechanism of action of an ADC involves several sequential steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload, ultimately leading to cell death.

ADC_MOA cluster_extracellular Extracellular cluster_internalization Internalization cluster_intracellular Intracellular cluster_cytotoxicity Cytotoxicity ADC Antibody-Drug Conjugate Binding Binding ADC->Binding 1. Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Payload Release Payload Free Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis / Cell Death Target->Apoptosis 6. Cell Death

Fig. 2. Mechanism of action of an antibody-drug conjugate.

Conclusion

The use of sulfone linkers in the construction of antibody-drug conjugates offers a significant advantage in terms of stability and homogeneity. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development to design and synthesize next-generation ADCs with an improved therapeutic index. The enhanced stability of sulfone-linked ADCs in circulation is expected to translate into better efficacy and reduced off-target toxicities in preclinical and clinical settings.

References

Step-by-Step Guide for PEGylating Peptides with Azido-PEG3-Sulfone-PEG4-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This modification can lead to improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life by minimizing renal clearance.[1]

This document provides detailed application notes and protocols for the use of Azido-PEG3-Sulfone-PEG4-acid , a versatile heterobifunctional PEGylation reagent. This linker possesses three key functional groups:

  • A Sulfone Group: This functional group is reactive towards thiol moieties, such as the side chain of a cysteine residue, forming a stable thioether bond. This allows for site-specific conjugation to peptides containing cysteine.[2][3]

  • A Carboxylic Acid Group: This terminal acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.

  • An Azide (B81097) Group: This moiety enables "click chemistry," a highly efficient and bioorthogonal ligation reaction. Specifically, it can react with an alkyne-modified molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the subsequent conjugation of the PEGylated peptide to another molecule of interest, such as a targeting ligand, a fluorescent dye, or a cytotoxic drug.

These multiple functionalities make this compound an ideal tool for creating complex, well-defined peptide conjugates for a wide range of research and therapeutic applications.

Experimental Workflows

The versatility of the this compound linker allows for several strategic approaches to peptide conjugation. The choice of workflow depends on the available functional groups on the peptide and the desired final conjugate structure. Below are diagrams illustrating two primary workflows.

G cluster_0 Workflow 1: Thiol-Reactive Conjugation First Peptide-SH Peptide with Cysteine Step1_Thiol Thiol-Sulfone Conjugation Peptide-SH->Step1_Thiol PEG_Linker This compound PEG_Linker->Step1_Thiol Intermediate1 Azido-PEG-S-Peptide-acid Step1_Thiol->Intermediate1 Step2_Click Click Chemistry (e.g., CuAAC) Intermediate1->Step2_Click Final_Product1 Molecule-PEG-S-Peptide-acid Step2_Click->Final_Product1 Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Step2_Click

Caption: Workflow for initial thiol-reactive PEGylation followed by click chemistry.

G cluster_1 Workflow 2: Amine-Reactive Conjugation First Peptide-NH2 Peptide with Amine (N-terminus or Lysine) Step1_Amine Amide Bond Formation (EDC/HATU) Peptide-NH2->Step1_Amine PEG_Linker This compound PEG_Linker->Step1_Amine Intermediate2 Azido-PEG(Sulfone)-CO-NH-Peptide Step1_Amine->Intermediate2 Step2_Click Click Chemistry (e.g., CuAAC) Intermediate2->Step2_Click Final_Product2 Molecule-PEG(Sulfone)-CO-NH-Peptide Step2_Click->Final_Product2 Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Step2_Click

Caption: Workflow for initial amine-reactive PEGylation followed by click chemistry.

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation of a Cysteine-Containing Peptide

This protocol describes the conjugation of the sulfone group of the PEG linker to a free thiol on a peptide.

Materials and Reagents:

  • Cysteine-containing peptide

  • This compound

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Solution: 1 M L-cysteine in PBS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System (e.g., RP-HPLC, SEC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PEGylation buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a small amount of a co-solvent like DMF or DMSO can be used.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • PEGylation Reaction: Add a 3- to 10-fold molar excess of the dissolved PEG reagent to the peptide solution. The reaction mixture should be gently agitated at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or LC-MS. The retention time of the PEGylated peptide will be different from the unconjugated peptide. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction reaches the desired conversion, add the quenching solution to a final concentration of 10-20 mM to react with any unreacted sulfone groups. Allow the quenching reaction to proceed for 30 minutes.

  • Purification: Purify the PEGylated peptide from excess PEG reagent and unconjugated peptide using RP-HPLC or size-exclusion chromatography (SEC).

Representative Reaction Parameters for Thiol-Sulfone Conjugation:

ParameterRecommended ConditionNotes
pH 7.2 - 8.0Slightly basic pH facilitates the reaction with the thiol group.
Temperature Room Temperature (20-25°C)Higher temperatures are generally not required.
Molar Ratio (PEG:Peptide) 3:1 to 10:1A molar excess of the PEG reagent drives the reaction to completion.
Reaction Time 2 - 4 hoursMonitor by HPLC/LC-MS to determine the optimal time.
Expected Yield >80%Yields are typically high but depend on the peptide sequence and reaction conditions.[4]
Protocol 2: Amine-Specific PEGylation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid group of the PEG linker to a primary amine (N-terminus or lysine side chain) on a peptide using EDC/HATU activation.

Materials and Reagents:

  • Peptide with a primary amine

  • This compound

  • Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Hydroxylamine or Glycine solution

  • Purification System (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation: Dissolve the peptide and this compound separately in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: In a reaction vessel, add the dissolved PEG reagent. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction: Add the dissolved peptide solution to the activated PEG reagent mixture. A 1.1 to 1.5-fold molar excess of the activated PEG reagent over the peptide amine groups is recommended.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-18 hours. Monitor the reaction progress by analytical RP-HPLC or LC-MS.

  • Quenching: Add the quenching solution to react with any unreacted activated PEG reagent.

  • Purification: Purify the PEGylated peptide conjugate by RP-HPLC.

Representative Reaction Parameters for Amide Bond Formation:

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF or DMSOThe absence of water is critical for efficient activation.
Activation Reagent HATU or EDC/NHSHATU is often more efficient and leads to fewer side reactions.
Base DIPEA or TEARequired to neutralize the reaction mixture.
Molar Ratio (PEG:Peptide) 1.1:1 to 1.5:1A slight excess of the activated PEG reagent is typically sufficient.
Reaction Time 2 - 18 hoursDependent on the reactivity of the peptide's amine group.
Expected Yield 70-95%Highly dependent on the specific peptide and reaction optimization.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized PEGylated peptide and an alkyne-containing molecule.

Materials and Reagents:

  • Azide-functionalized PEGylated peptide

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate (B8700270)

  • Copper Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.

  • Solvent: DMF, DMSO, t-butanol/water mixture

  • Purification System (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation: Dissolve the azide-functionalized PEGylated peptide and the alkyne-containing molecule in the chosen solvent system.

  • Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and Sodium Ascorbate (e.g., 100 mM in water, freshly prepared). If using a ligand, pre-mix the CuSO₄ with the ligand.

  • Click Reaction: To the solution containing the azide and alkyne reactants, add the CuSO₄ solution (final concentration ~0.1-0.25 mM). Then, add the sodium ascorbate solution to initiate the reaction (final concentration ~5 mM). A 1.5 to 2-fold molar excess of the alkyne molecule to the azide-PEG-peptide is a good starting point.[5]

  • Reaction Monitoring: The reaction is often rapid and can be complete within 1-4 hours at room temperature. Monitor by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, the final conjugate can be purified by RP-HPLC or SEC to remove the copper catalyst and any unreacted starting materials.

Representative Reaction Parameters for CuAAC:

ParameterRecommended ConditionNotes
Catalyst CuSO₄ and Sodium AscorbateIn situ reduction of Cu(II) to the active Cu(I) species.
Ligand TBTA or THPTAAccelerates the reaction and protects the biomolecule from oxidative damage.[5]
Molar Ratio (Alkyne:Azide) 1.5:1 to 2:1A slight excess of one component can drive the reaction.
Reaction Time 1 - 4 hoursTypically fast at room temperature.
Expected Yield 43% to >95%CuAAC is known for its high efficiency and yields.[5][6]

Characterization of PEGylated Peptides

After purification, it is essential to characterize the final PEGylated peptide conjugate to confirm its identity, purity, and integrity.

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and confirm successful conjugation.A shift in retention time compared to the starting peptide. Purity is determined by the area of the product peak relative to the total peak area.
Mass Spectrometry (MS) Confirm the molecular weight of the conjugate.The observed mass should correspond to the theoretical mass of the peptide plus the attached PEG linker and any other conjugated molecules.
NMR Spectroscopy Structural elucidation.Can be used to confirm the site of PEGylation and the integrity of the peptide structure, although it can be challenging for large conjugates.

Application Example: PEGylated GLP-1 Receptor Agonist Signaling

Many therapeutic peptides, such as Glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity, are PEGylated to extend their duration of action. The PEGylated peptide still binds to its target, a G protein-coupled receptor (GPCR), to initiate a downstream signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor (GPCR) G_protein G Protein (Gαs) GLP1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Vesicles Insulin (B600854) Vesicles PKA->Insulin_Vesicles Mobilization Cellular_Responses Cellular Responses (e.g., Gene Expression, Cell Survival) PKA->Cellular_Responses Epac2->Insulin_Vesicles Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion PEG_Peptide PEGylated Peptide (e.g., GLP-1 Agonist) PEG_Peptide->GLP1R Binding & Activation

Caption: Signaling pathway of a PEGylated GLP-1 receptor agonist.[7][8][9][10]

This diagram illustrates how a PEGylated peptide agonist binds to the GLP-1 receptor, activating a G-protein (Gαs).[8][10] This in turn activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA) and Epac2, which collectively promote the mobilization and secretion of insulin from pancreatic β-cells and lead to other beneficial cellular responses.[7][9] The PEG chain enhances the therapeutic profile of the peptide without interfering with its ability to activate this critical signaling pathway.

References

Application Notes and Protocols: Azido-PEG3-Sulfone-PEG4-acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-acid is a versatile, heterobifunctional chemical probe designed for advanced proteomics applications.[1][2] Its unique structure combines three key functionalities: a sulfone reactive group, an azide (B81097) handle for bioorthogonal ligation, and a carboxylic acid for further conjugation, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) linkers.[1][2]

  • Sulfone Reactive Group: The sulfone moiety can act as a Michael acceptor, enabling covalent modification of nucleophilic amino acid residues, such as cysteine, within protein active sites or binding pockets.[3] This feature is particularly useful for activity-based protein profiling (ABPP) to trap and identify specific enzyme classes.[3]

  • Azide Handle: The terminal azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This highly efficient and specific reaction allows for the attachment of reporter tags (e.g., biotin (B1667282) for enrichment or fluorophores for imaging) to the probe-labeled proteins.[4][6]

  • PEG Linkers (PEG3 & PEG4): The hydrophilic PEG chains enhance the aqueous solubility of the probe and minimize steric hindrance, improving its biocompatibility and accessibility to protein targets within a complex biological sample.[1][2]

  • Carboxylic Acid: The terminal acid group provides an additional point for conjugation, for instance, to amine-functionalized surfaces or other molecules of interest.[1]

This combination of features makes this compound an ideal tool for covalent ligand discovery, target identification, and functional characterization of proteins in complex proteomes.[7][8][9]

Applications in Proteomics

The primary application of this compound is as a chemical probe in Activity-Based Protein Profiling (ABPP) workflows. ABPP is a powerful chemoproteomic strategy that utilizes reactive probes to assess the functional state of enzymes directly in native biological systems.[7][9]

Key applications include:

  • Covalent Enzyme Class Profiling: The sulfone "warhead" can target specific classes of enzymes that utilize a nucleophilic residue in their active site for catalysis, such as certain cysteine proteases or other transferases.[3]

  • Target Deconvolution for Covalent Drugs: In a competitive profiling format, this probe can be used to identify the protein targets of a novel covalent inhibitor. By competing for the same active site residue, the inhibitor will reduce labeling by the probe, allowing for target identification by mass spectrometry.[10]

  • Biomarker Discovery: Comparing protein reactivity profiles between healthy and diseased states can reveal changes in enzyme activity that may serve as novel biomarkers.[8]

Below is a diagram illustrating a typical competitive ABPP workflow for identifying the targets of a cysteine-reactive inhibitor.

ABPP_Workflow cluster_prep Sample Preparation cluster_competition Competitive Inhibition cluster_labeling Probe Labeling cluster_click Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis p1 Cell Lysate / Proteome p2_control Vehicle Control (e.g., DMSO) p1->p2_control p2_inhibitor Covalent Inhibitor p1->p2_inhibitor p3 Incubate with This compound p2_control->p3 p2_inhibitor->p3 p4 CuAAC Reaction with Alkyne-Biotin Tag p3->p4 p5 Streptavidin Enrichment p4->p5 p6 On-Bead Digestion (Trypsin) p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Quantitative Proteomics Data Analysis p7->p8 p9 Validated Inhibitor Targets p8->p9 Identify Proteins with Reduced Labeling

Fig. 1: Competitive ABPP Workflow

Experimental Protocols

This section provides a detailed protocol for a competitive ABPP experiment to identify protein targets of a cysteine-reactive covalent inhibitor using this compound.

Protocol 3.1: Proteome Labeling and Competitive Inhibition
  • Proteome Preparation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors) via sonication or Dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Inhibition:

    • Aliquot 500 µL of the normalized proteome into two sets of microcentrifuge tubes: "Vehicle Control" and "Inhibitor Treatment".

    • To the "Inhibitor Treatment" tubes, add the cysteine-reactive inhibitor to the desired final concentration (e.g., 10 µM).

    • To the "Vehicle Control" tubes, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples for 60 minutes at 37°C with gentle agitation.

  • Probe Labeling:

    • Prepare a 100X stock solution of this compound in DMSO.

    • Add the probe to all samples to a final concentration of 10 µM.

    • Incubate for an additional 60 minutes at 37°C with gentle agitation.

Protocol 3.2: Click Chemistry, Enrichment, and Sample Preparation for MS

This protocol describes the CuAAC reaction to attach a biotin tag for enrichment.

  • Prepare Click Chemistry Reagents:

    • Biotin-Alkyne: 5 mM stock in DMSO.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

  • CuAAC Reaction:

    • To each 500 µL labeled proteome sample, add the following reagents in order:

      • 2.5 µL of Biotin-Alkyne (final concentration: 25 µM).

      • 5 µL of TCEP (final concentration: 500 µM).

      • 15 µL of TBTA (final concentration: 50 µM).

      • 5 µL of CuSO₄ (final concentration: 500 µM).

    • Vortex briefly and incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour.

    • Centrifuge at 10,000 x g for 10 minutes, discard the supernatant, and air-dry the protein pellet.

    • Resuspend the pellet in 500 µL of a buffer containing 1.2% SDS in PBS.

    • Add pre-washed streptavidin-agarose beads (50 µL of slurry) to each sample.

    • Incubate for 2 hours at room temperature with end-over-end rotation.

    • Wash the beads sequentially with 0.5% SDS in PBS (3x), 6 M Urea in PBS (2x), and finally PBS (3x).

  • On-Bead Digestion:

    • Resuspend the washed beads in 200 µL of 50 mM ammonium (B1175870) bicarbonate.

    • Add 5 µL of 100 mM DTT and incubate at 60°C for 30 minutes.

    • Cool to room temperature and add 10 µL of 100 mM iodoacetamide. Incubate for 30 minutes in the dark.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with 50% acetonitrile/0.1% formic acid.

    • Combine the supernatant and eluate, then dry the peptides in a vacuum concentrator.

    • Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

Data Presentation and Interpretation

The final step is the analysis of the mass spectrometry data. A quantitative proteomics approach (e.g., label-free quantification or TMT labeling) should be used to compare the abundance of identified peptides between the "Vehicle Control" and "Inhibitor Treatment" groups. True targets of the covalent inhibitor will show a significant reduction in signal in the "Inhibitor Treatment" group, as the probe was outcompeted.

The logical flow for data interpretation is visualized below.

Data_Interpretation cluster_ms MS Data Acquisition cluster_quant Quantification & Comparison cluster_analysis Hit Identification d1 LC-MS/MS of Control Sample d3 Protein Identification & Label-Free Quantification (LFQ) d1->d3 d2 LC-MS/MS of Inhibitor Sample d2->d3 d4 Calculate Ratio (LFQ Inhibitor / LFQ Control) d3->d4 d5 Filter for Proteins with Ratio < 0.5 and p-value < 0.05 d4->d5 d6 Potential Targets d5->d6 Yes d7 Non-Targets or Non-specific Binders d5->d7 No d8 Target Validation (e.g., Western Blot, ITC) d6->d8

Fig. 2: Data Analysis and Hit Identification Logic
Table 1: Representative Quantitative Proteomics Data

This table shows hypothetical data from a competitive ABPP experiment. Proteins with a significantly reduced ratio are considered potential targets of the inhibitor.

Protein IDGene NameLFQ Intensity (Vehicle Control)LFQ Intensity (Inhibitor)Ratio (Inhibitor/Vehicle)p-valuePotential Target
P04035Cathepsin B1.5 E+089.8 E+060.0650.001Yes
P62258PPIA2.1 E+092.0 E+090.9520.850No
P08263HSP90AA15.4 E+095.2 E+090.9630.912No
P12345Target X8.7 E+073.1 E+060.0360.0005Yes
Q06830VCP3.3 E+093.1 E+090.9390.765No
P60709ACTB9.8 E+109.7 E+100.9900.981No

Disclaimer: The protocols and data presented here are representative examples of how this compound can be used in a chemical proteomics workflow. Optimal concentrations, incubation times, and specific buffer conditions should be determined empirically for each biological system and experimental goal.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG3-Sulfone-PEG4-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-Sulfone-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this heterobifunctional linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low reaction yields when using this compound. The linker has two primary reactive functional groups: a terminal carboxylic acid for conjugation to primary amines (e.g., on proteins or other molecules) and an azide (B81097) group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).

Part 1: Troubleshooting the Carboxylic Acid End (Amine Coupling)

Question 1: I am seeing very low or no conjugation to my amine-containing molecule. What are the common causes?

Low yield in amine coupling reactions is often related to suboptimal reaction conditions or reagent degradation. Key factors to investigate include:

  • Incorrect pH: The pH of the reaction is critical. For N-hydroxysuccinimide (NHS) ester-mediated couplings, the target amine must be deprotonated to be nucleophilic.[1] If the pH is too low (<7.0), the amine will be protonated (-NH₃⁺) and non-reactive.[1]

  • Hydrolysis of Activated Ester: If using a pre-activated NHS ester of the PEG-acid, or if activating in situ with EDC/NHS, high pH (>8.5) can cause rapid hydrolysis of the ester, which then cannot react with your amine.[1]

  • Inactive Coupling Agents: Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Always use fresh, high-quality EDC and NHS and store them in a desiccator.[2]

  • Presence of Water or Nucleophilic Buffers: Water can hydrolyze the activated ester intermediate.[2] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the activated PEG-acid, significantly reducing your yield.[1][3]

  • Steric Hindrance: The amine on your target molecule may be sterically hindered, preventing the bulky PEG chain from accessing it.

Question 2: How can I optimize the pH for my amine coupling reaction?

The optimal pH for reactions between an NHS ester and a primary amine is typically between 7.2 and 8.5.[1][]

  • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5, or borate/carbonate buffers at pH 8.0-8.5.[1]

  • pH Monitoring: For large-scale reactions, pH can drift. It may be necessary to monitor and adjust the pH during the reaction.[1]

Question 3: What are common side products in an EDC/NHS-mediated coupling, and how can I minimize them?

The most common side product is an N-acylurea , formed by the rearrangement of the O-acylisourea intermediate from the reaction of the carboxylic acid with EDC.[2] This can be minimized by:

  • Using NHS or Sulfo-NHS: These additives react with the O-acylisourea intermediate to form a more stable amine-reactive ester, which is less prone to rearrangement and hydrolysis.

  • Controlling Temperature: Perform the reaction at room temperature or below (e.g., 4°C). Elevated temperatures can promote side product formation.[2]

Part 2: Troubleshooting the Azide End (Click Chemistry - CuAAC)

Question 1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is giving a low yield. What could be the problem?

Low yields in CuAAC reactions are almost always linked to the copper(I) catalyst.

  • Oxidation of Copper(I): Cu(I) is the active catalytic species but is readily oxidized to the inactive Cu(II) by dissolved oxygen.[5][6]

  • Impure or Degraded Reagents: The reducing agent, typically sodium ascorbate (B8700270), must be fresh. If it appears brown, it has been oxidized and will not effectively reduce Cu(II) to Cu(I).[7]

  • Insufficient Ligand: A stabilizing ligand, such as TBTA or the water-soluble THPTA, is crucial.[5][6] The ligand protects the Cu(I) from oxidation and disproportionation, increasing its catalytic efficiency.[5][8]

  • Presence of Reducing Agents in Substrate: Be cautious if your biomolecule has been exposed to reducing agents like DTT or TCEP, as these can interfere with the azide group. While less reactive than phosphines, some thiols can slowly reduce azides.[9]

Question 2: I suspect my azide group is being degraded. What can cause this?

The azide group is generally stable but can be reduced to a primary amine under certain conditions.[9]

  • Avoid Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) will readily reduce azides via the Staudinger reaction.[9]

  • Strong Reducing Agents: Catalytic hydrogenation (e.g., H₂, Pd/C) or strong hydride reagents (e.g., LiAlH₄) will reduce azides.[9]

Question 3: What is the optimal order of addition for CuAAC reagents to maximize yield?

The order of addition can significantly impact the reaction's success. A recommended procedure is:[5]

  • Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).

  • Add this catalyst-ligand complex to your solution containing the Azido-PEG-linker and the alkyne-functionalized molecule.

  • Initiate the reaction by adding the fresh reducing agent (e.g., sodium ascorbate). Adding the ascorbate last is critical to prevent premature reduction of the copper before the ligand has complexed it.[5]

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for your specific substrates should be determined empirically. The tables below provide a starting point for optimization based on common protocols.

Table 1: Typical Conditions for Amine Coupling (EDC/NHS Chemistry)

ParameterRecommended RangeNotes
pH 7.2 - 8.5Lower end for stability, higher end for faster reaction. Avoid amine buffers (Tris, Glycine).[1]
Temperature 4°C to Room Temp.Lower temperatures can reduce hydrolysis and side reactions.[2]
Molar Ratio (PEG:Amine) 1:1 to 20:1Depends on the number of available amines and desired degree of labeling.[10]
Molar Ratio (EDC:Acid) 1.2 - 1.5 : 1Use a slight excess to ensure activation.[2]
Molar Ratio (NHS:Acid) 1.2 - 1.5 : 1Use a slight excess to form the stable active ester.[2]
Solvent Anhydrous DMF, DMSO, or aqueous buffer (e.g., PBS)Ensure solvents are dry to prevent hydrolysis.[2][11]

Table 2: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Concentration/RatioNotes
Copper(II) Sulfate 100 - 250 µMFinal concentration in the reaction mixture.[12][13]
Reducing Agent (NaAsc) 2.5 - 5 mMUse a fresh solution. A 10-20 fold excess over copper is common.[12][13]
Stabilizing Ligand (THPTA) 5:1 (Ligand:Copper)Premix with CuSO₄ before adding to substrates.[8][13]
Reactant Concentration > 10 µMHigher concentrations generally lead to faster reactions.
Temperature Room Temp. to 37°CGentle heating can sometimes accelerate the reaction.[7]
Atmosphere Inert (Argon or Nitrogen)Degas all solutions to remove oxygen and prevent Cu(I) oxidation.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a protein.

  • Reagent Preparation:

    • Equilibrate all reagents, including the this compound linker, to room temperature before opening vials to prevent moisture condensation.[3]

    • Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO or water immediately before use. Do not store these solutions.[2]

    • Dissolve the Azido-PEG-acid linker in anhydrous DMSO to a concentration of 10-50 mM.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure any buffers containing Tris or glycine have been removed via dialysis or a desalting column.[3]

  • Activation and Conjugation:

    • Add the desired molar excess of the dissolved Azido-PEG-acid linker to the protein solution.

    • Add the EDC stock solution to the reaction mixture at a 1.5-fold molar excess over the PEG linker.

    • Immediately add the Sulfo-NHS stock solution to the reaction mixture at a 1.5-fold molar excess over the PEG linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[14] Incubate for 15-30 minutes.

    • Purify the PEGylated protein conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.[14]

Protocol 2: General Procedure for CuAAC Click Chemistry

This protocol describes the conjugation of the azide terminus of the PEG linker to an alkyne-functionalized molecule.

  • Reagent Preparation:

    • Prepare stock solutions: 20 mM Copper(II) Sulfate (CuSO₄) in water, 100 mM Sodium Ascorbate in water (prepare fresh), and 50 mM THPTA ligand in water.[13]

    • Degas all buffers and water by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Catalyst Preparation:

    • In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA).[13] Let this mixture stand for a few minutes.

  • Click Reaction:

    • In a separate tube under an inert atmosphere, combine your alkyne-containing molecule and the azide-functionalized molecule (from Protocol 1, or the Azido-PEG-acid itself if coupling to an alkyne-amine) in a degassed buffer (e.g., PBS).

    • Add the premixed catalyst/ligand solution to the alkyne/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be around 2.5-5 mM.[13]

    • Incubate the reaction for 1-4 hours at room temperature. Protect from light.

  • Purification:

    • Purify the final conjugate using an appropriate method for your molecule, such as HPLC, SEC, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.[15][16]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Reaction Yield check_reaction_type Which reaction has low yield? start->check_reaction_type amine_coupling Amine Coupling (Carboxylic Acid End) check_reaction_type->amine_coupling Amine Coupling click_chem Click Chemistry (Azide End - CuAAC) check_reaction_type->click_chem Click Chemistry check_ph Is pH between 7.2-8.5? amine_coupling->check_ph check_buffer Are you using an amine-free buffer (e.g., PBS)? check_ph->check_buffer Yes adjust_ph Action: Adjust pH with non-amine base/acid. check_ph->adjust_ph No check_reagents_amine Are EDC/NHS reagents fresh? check_buffer->check_reagents_amine Yes change_buffer Action: Exchange into PBS or Borate buffer. check_buffer->change_buffer No use_fresh_reagents_amine Action: Use fresh, anhydrous EDC and NHS. check_reagents_amine->use_fresh_reagents_amine No consider_sterics Possible Issue: Steric Hindrance. Consider longer linker. check_reagents_amine->consider_sterics Yes check_oxygen Did you degas solvents and use inert atmosphere? click_chem->check_oxygen check_reagents_click Is Sodium Ascorbate fresh? Is a ligand (THPTA) present? check_oxygen->check_reagents_click Yes degas_system Action: Degas all solutions and work under Ar or N2. check_oxygen->degas_system No check_azide_stability Were incompatible reducing agents used (e.g., PPh3)? check_reagents_click->check_azide_stability Yes use_fresh_reagents_click Action: Use fresh NaAsc. Add ligand in 5:1 ratio to Cu. check_reagents_click->use_fresh_reagents_click No protect_azide Action: Avoid phosphines or strong reducing agents. check_azide_stability->protect_azide Yes optimize_catalyst Possible Issue: Catalyst Poisoning. Purify substrates. check_azide_stability->optimize_catalyst No

Caption: Troubleshooting workflow for low yield reactions.

Amine_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step PEG_Acid Azido-PEG-Acid (R-COOH) Active_Ester Amine-Reactive NHS Ester PEG_Acid->Active_Ester + EDC, NHS (pH 4.5-7.2) N_Acylurea N-Acylurea (Side Product) PEG_Acid->N_Acylurea + EDC (No NHS) EDC EDC EDC->Active_Ester NHS NHS / Sulfo-NHS NHS->Active_Ester Conjugate Stable Amide Bond (Final Conjugate) Active_Ester->Conjugate + Protein-NH2 (pH 7.2-8.5) Target_Amine Target Molecule (Protein-NH2) Target_Amine->Conjugate

Caption: Reaction pathway for EDC/NHS-mediated amine coupling.

CuAAC_Pathway cluster_catalyst Catalytic Cycle Azide Azido-PEG-R Triazole Stable Triazole Linkage (Final Conjugate) Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalyzes Reaction O2 O₂ (Oxygen) Cu_I->O2 Oxidation (Inactivation) Ligand THPTA Ligand Ligand->Cu_I Stabilization

Caption: Key components of the CuAAC click chemistry reaction.

References

Technical Support Center: Optimizing Azido-PEG3-Sulfone-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Azido-PEG3-Sulfone-PEG4-acid conjugation.

Introduction to the this compound Linker

This compound is a heterobifunctional linker designed for advanced bioconjugation, particularly in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses three key functional regions:

  • Azido (N₃) Group: Enables covalent attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1]

  • Sulfone Group: Assumed to be a vinyl sulfone, this group is highly reactive towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, through a Michael addition reaction.[2][3]

  • Carboxylic Acid (-COOH) Group: Allows for conjugation to primary amines via the formation of a stable amide bond, typically activated by carbodiimide (B86325) chemistry (EDC/NHS).[4]

The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) enhance the solubility, reduce aggregation, and improve the pharmacokinetic properties of the final conjugate.[1]

Section 1: Azide (B81097) Group Conjugation (Click Chemistry)

The azide group is typically reacted with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction due to its biocompatibility.[1][]

Frequently Asked Questions (FAQs) - Azide Conjugation

Q1: What is the main advantage of using SPAAC (copper-free click chemistry) for my azide linker? A1: The primary advantage of SPAAC is its biocompatibility. The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic copper catalysts, making it ideal for conjugations involving sensitive biomolecules or for use in living systems.[1][6]

Q2: My SPAAC reaction is slow or the yield is low. How can I optimize it? A2: Several factors influence SPAAC reaction kinetics. To improve the rate and yield, consider the following:

  • Buffer Choice: HEPES buffer has been shown to result in higher reaction rates compared to PBS.[7][8]

  • pH: A slightly alkaline pH (7.5-8.5) can increase the reaction rate.[7][9]

  • Temperature: Increasing the temperature from 4°C to 25°C or 37°C can significantly accelerate the reaction, provided your biomolecule is stable at higher temperatures.[9][10]

  • Concentration: Increasing the concentration of one or both reactants can improve efficiency.[9]

  • PEG Spacers: The presence of a PEG linker on either the azide or the alkyne has been shown to enhance reaction rates.[7]

Q3: What are common side reactions with SPAAC? A3: While highly specific, some strained alkynes like DBCO have been reported to exhibit off-target reactivity with free cysteine residues.[11] If you observe non-specific labeling, it is crucial to confirm this using mass spectrometry.

Troubleshooting Guide: Azide (SPAAC) Conjugation
Problem Potential Cause Recommended Solution
Low or No Conjugation Inefficient reaction kinetics.Optimize buffer (try HEPES), pH (7.5-8.5), and temperature (25°C or 37°C). Increase reaction time to 24-48 hours.[7][9]
Steric hindrance at the conjugation site.If possible, engineer your alkyne-containing molecule to include a longer spacer arm to increase accessibility.[9]
Degraded azide or alkyne reagent.Ensure reagents are stored properly (typically at -20°C or -80°C, protected from moisture and light).[9] Prepare fresh solutions before each experiment.
Non-Specific Labeling Reaction of strained alkyne with free thiols (cysteines).Block free thiols on your protein before the SPAAC reaction using an alkylating agent like Iodoacetamide (IAM).[12] Run an azide-negative control to confirm the side reaction.[12]
Inconsistent Yields Variability in starting materials or buffer preparation.Ensure the degree of alkyne/azide modification on your starting biomolecules is consistent between batches. Prepare buffers fresh and verify pH carefully.[9]
Data Summary: SPAAC Reaction Optimization
Parameter Condition Recommendation/Comment Citation
Buffer PBS vs. HEPESHEPES (pH 7) generally provides higher rate constants than PBS (pH 7).[7]
pH 5.0 - 10.0Higher pH values (up to 8.5) generally increase reaction rates, though this effect can be buffer-dependent.[7][11]
Temperature 4°C, 25°C, 37°CIncreasing temperature significantly increases the reaction rate.[9][10]
Molar Ratio Azide vs. AlkyneA 2- to 5-fold molar excess of one reagent is a common starting point to drive the reaction.[6][10]
Solvent Aqueous vs. Co-solventReactions are typically performed in aqueous buffers. A small percentage (<5-10%) of an organic co-solvent (e.g., DMSO, DMF) can be used to dissolve the linker.[1][6]
Experimental Protocol: SPAAC Conjugation

This protocol describes a general procedure for conjugating the azide linker to a DBCO-functionalized protein.

  • Reagent Preparation:

    • Equilibrate the this compound linker and the DBCO-functionalized protein to room temperature.

    • Dissolve the azide linker in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Ensure the DBCO-protein is in an amine-free and thiol-free buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • To the DBCO-protein solution (e.g., 1-5 mg/mL), add the azide linker stock solution to achieve a 5- to 20-fold molar excess.

    • Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by LC-MS or SDS-PAGE.[1]

  • Purification:

    • Remove excess unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Section 2: Sulfone Group Conjugation (Thiol-Michael Addition)

The sulfone group in this linker is presumed to be a vinyl sulfone, which selectively reacts with thiol groups (e.g., from cysteine) via a Michael addition to form a stable thioether bond.

Frequently Asked Questions (FAQs) - Sulfone Conjugation

Q1: What is the target of the vinyl sulfone group? A1: The vinyl sulfone group is highly selective for reaction with sulfhydryl (thiol) groups, particularly the cysteine residues in proteins.[3]

Q2: At what pH should I perform the vinyl sulfone-thiol conjugation? A2: The reaction is rapid and selective for thiols over a pH range of 7 to 9. Reaction with other nucleophiles like amines (e.g., lysine) is significantly slower but can occur at higher pH values (e.g., pH 9.3).[3]

Q3: Is the bond formed by a vinyl sulfone and a thiol stable? A3: Yes, the thioether linkage formed between the vinyl sulfone and a cysteine or other thiol-containing molecule is shown to be stable.[3]

Troubleshooting Guide: Sulfone-Thiol Conjugation
Problem Potential Cause Recommended Solution
Low or No Conjugation Thiol groups are not available (e.g., oxidized to disulfides).Reduce the protein's disulfide bonds using a reducing agent like TCEP or DTT prior to conjugation. Ensure the reducing agent is removed before adding the vinyl sulfone linker.
Incorrect pH.Ensure the reaction buffer is within the optimal pH 7-9 range for selective thiol reactivity.[3]
Steric hindrance around the cysteine residue.Consider denaturing and refolding the protein under controlled conditions to expose the cysteine, if feasible.
Non-Specific Labeling Reaction with amines at high pH.Perform the reaction at a lower pH (e.g., 7.0-8.0) to maximize selectivity for thiols over amines. Avoid pH > 9.[3]
Data Summary: Vinyl Sulfone-Thiol Reaction
Parameter Condition Recommendation/Comment Citation
Target Group Sulfhydryls (Thiols)Highly selective for cysteine residues.[3]
Reaction Type Michael AdditionForms a stable thioether bond.[13]
Optimal pH 7.0 - 9.0Provides rapid and selective reaction with thiols.[3]
Selectivity Thiols vs. AminesHighly selective for thiols. Reaction with amines is very slow but can occur at pH > 9.[3]
Experimental Protocol: Sulfone-Thiol Conjugation

This protocol provides a general method for conjugating the vinyl sulfone linker to a thiol-containing protein.

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein using a 10- to 20-fold molar excess of TCEP at room temperature for 30-60 minutes.

    • Remove the reducing agent by buffer exchange into a degassed, amine-free buffer (e.g., PBS, pH 7.5).

  • Reagent Preparation:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker stock solution to the thiol-containing protein (1-5 mg/mL).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

    • Monitor the reaction by LC-MS or SDS-PAGE.

  • Quenching and Purification:

    • Quench any unreacted vinyl sulfone groups by adding a small molecule thiol like β-mercaptoethanol or N-acetylcysteine.

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and quenching agent.

Section 3: Carboxylic Acid Group Conjugation (Amide Bond Formation)

The terminal carboxylic acid is activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester, which then reacts with a primary amine to create a stable amide bond.

Frequently Asked Questions (FAQs) - Carboxylic Acid Conjugation

Q1: What is the optimal pH for an EDC/NHS coupling reaction? A1: It's a two-step process with different optimal pH ranges.

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient in an acidic environment, typically pH 4.5-6.0 . MES buffer is a common choice.[14][15]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at pH 7.0-8.5 . PBS or borate (B1201080) buffer is often used.[14][15]

Q2: What buffers should I avoid? A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the intended reaction and quench the reagents.[14]

Q3: My EDC/NHS coupling yield is low. What are the common causes? A3: Low yield is the most frequent issue. Key causes include:

  • Suboptimal pH: Using the wrong pH for either the activation or coupling step.[14]

  • Hydrolyzed Reagents: EDC and NHS are moisture-sensitive. Improper storage or handling (e.g., not allowing vials to warm to room temperature before opening) can lead to inactivation.[14]

  • Competing Nucleophiles: Presence of primary amines or other nucleophiles in the buffer or sample.

  • Insufficient Reagent Excess: Not using a sufficient molar excess of EDC/NHS, especially with dilute protein solutions.[14]

Q4: How do I quench the EDC/NHS reaction? A4: To stop the reaction and consume any unreacted NHS esters, you can add a quenching reagent containing a primary amine. Common choices include hydroxylamine, Tris, or glycine (B1666218) at a final concentration of 20-50 mM.[16][17]

Troubleshooting Guide: EDC/NHS Coupling
Problem Potential Cause Recommended Solution
Low or No Coupling Yield Suboptimal pH.Use a two-buffer system: an acidic buffer (e.g., MES, pH 5.0-6.0) for activation, then raise the pH to 7.2-8.0 for coupling to the amine.[14][15]
Inactive (hydrolyzed) EDC or NHS.Store reagents desiccated at -20°C. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[14]
Incompatible buffer used.Perform a buffer exchange into a non-amine, non-carboxylate buffer (e.g., MES for activation, PBS for coupling).[14]
Insufficient molar excess of reagents.For dilute protein solutions, increase the molar excess of EDC and NHS. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[14]
Precipitation During Reaction High EDC concentration or protein aggregation.If using a large excess of EDC, try reducing the concentration. Ensure your protein is stable and soluble in the chosen buffers.[14]
Data Summary: EDC/NHS Coupling Parameters
Parameter Condition Recommendation/Comment Citation
Activation pH 4.5 - 6.0MES buffer is recommended.[14][15]
Coupling pH 7.0 - 8.5PBS or Borate buffer is recommended.[14][15]
Molar Ratio (EDC:Carboxyl) 2:1 to 10:1Starting point for optimization.[14]
Molar Ratio (NHS:Carboxyl) 2:1 to 5:1NHS is added to stabilize the active intermediate.[14]
Reaction Time (Activation) 15 - 30 minutesPerformed at room temperature.[16]
Reaction Time (Coupling) 2 hours at RT or overnight at 4°CReaction with the amine-containing molecule.[16]
Quenching Reagents Tris, Glycine, HydroxylamineUsed to stop the reaction and block unreacted NHS esters.[16][17]
Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol outlines the conjugation of the linker's carboxylic acid to an amine-containing protein.

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES, pH 5.5.

    • Coupling Buffer: PBS, pH 7.4.

    • Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Protein Solution: Prepare the amine-containing protein in Coupling Buffer at 1-5 mg/mL.

    • Prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine the linker with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Conjugation to Amine:

    • Add the activated linker solution to the protein solution. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes to stop the reaction.[16]

    • Purify the conjugate via size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visualization of Workflows and Logic

G cluster_azide Azide Conjugation Workflow (SPAAC) azide_prep Prepare Azide Linker (DMSO Stock) azide_mix Mix Reagents (5-20x excess linker) azide_prep->azide_mix alkyne_prep Prepare Alkyne-Protein (pH 7.4 Buffer) alkyne_prep->azide_mix azide_incubate Incubate (RT, 1-4h or 4°C, overnight) azide_mix->azide_incubate azide_purify Purify Conjugate (SEC or Dialysis) azide_incubate->azide_purify

Caption: General workflow for Azido-PEG conjugation via SPAAC.

G cluster_acid Carboxylic Acid Conjugation Workflow (EDC/NHS) acid_activate 1. Activate Linker (EDC/NHS, pH 5.5, 15-30 min) acid_couple 2. Couple to Protein (RT, 2h or 4°C, overnight) acid_activate->acid_couple amine_prep Prepare Amine-Protein (pH 7.4 Buffer) amine_prep->acid_couple acid_quench 3. Quench Reaction (Tris or Glycine) acid_couple->acid_quench acid_purify 4. Purify Conjugate (SEC or Dialysis) acid_quench->acid_purify G rect_node rect_node start Low Conjugation Yield? q_reagents Reagents Fresh & Properly Stored? start->q_reagents q_ph Buffer pH Verified? q_reagents->q_ph Yes sol_reagents Use fresh reagents. Equilibrate to RT before opening. q_reagents->sol_reagents No q_ratio Molar Ratio Optimized? q_ph->q_ratio Yes sol_ph Prepare fresh buffer. Verify pH with calibrated meter. q_ph->sol_ph No sol_ratio Increase molar excess of the linker. q_ratio->sol_ratio No

References

Technical Support Center: Purification of Proteins Conjugated with Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of proteins conjugated with Azido-PEG3-Sulfone-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What are the key features of the this compound linker that I should consider during purification?

A1: This linker has three key functional groups that can influence your purification strategy:

  • Terminal Carboxylic Acid: This group imparts a negative charge at neutral or alkaline pH, making anion-exchange chromatography a primary purification method.

  • Azide (B81097) Group: While mainly for "click chemistry" conjugation, its presence adds to the overall chemical properties of the linker.

  • Sulfone Group: This group can participate in thiophilic interactions, offering a potential, though less common, purification handle.

Q2: What is the recommended initial purification strategy for my protein conjugated with this linker?

A2: A multi-step chromatography approach is generally recommended. A typical workflow would be:

  • Size Exclusion Chromatography (SEC): To remove the bulk of unreacted (free) PEG linker.

  • Ion-Exchange Chromatography (IEX): To separate the PEGylated protein from the unreacted native protein.

  • Hydrophobic Interaction Chromatography (HIC): As a final polishing step to separate different PEGylated species (e.g., mono-PEGylated from multi-PEGylated) or to remove aggregates.

Q3: How can I separate the mono-PEGylated protein from multi-PEGylated species and unreacted protein?

A3: Ion-exchange chromatography (IEX) is often effective for this separation. The addition of each negatively charged PEG linker will increase the protein's overall negative charge, leading to stronger binding to an anion-exchange resin. This allows for separation based on the degree of PEGylation.[][2] HIC can also be used as a polishing step to further resolve these different species.

Q4: Can I use affinity chromatography to purify my azide-tagged protein?

A4: While the azide group is a reactive handle for conjugation (e.g., via click chemistry with a DBCO- or alkyne-functionalized resin), it is not a standard affinity tag for purification in the same way a His-tag or GST-tag is. Purification strategies should primarily focus on the physicochemical changes introduced by the PEG linker itself, such as size and charge.

Experimental Workflow

experimental_workflow cluster_0 Purification Strategy start Crude PEGylation Reaction Mixture sec Step 1: Size Exclusion Chromatography (SEC) start->sec Initial Cleanup sec_out Removal of Free PEG Linker sec->sec_out iex Step 2: Ion-Exchange Chromatography (IEX) sec->iex Charge-based Separation iex_out Separation of Unreacted Protein and PEGylated Species iex->iex_out hic Step 3 (Optional): Hydrophobic Interaction Chromatography (HIC) iex->hic Hydrophobicity-based Separation final Purified PEGylated Protein iex->final If HIC is not required hic_out Polishing and Separation of PEGylated Isoforms hic->hic_out hic->final

Caption: A general experimental workflow for the purification of proteins conjugated with this compound.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Protein
Possible Cause Recommended Solution
Protein Precipitation Optimize buffer conditions (pH, ionic strength). Consider adding solubilizing agents like arginine or glycerol.
Loss during SEC Ensure the correct pore size of the SEC resin is used to separate the PEGylated protein from free PEG without losing the protein in the process.
Inappropriate IEX Conditions The PEG linker can shield charges on the protein surface.[][3] Adjust the pH to ensure the protein-PEG conjugate has a net charge that allows binding to the IEX resin. Perform a pH and salt screen to find optimal binding and elution conditions.
Non-specific Binding Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffers to reduce non-specific hydrophobic interactions.
Issue 2: Contamination with Unreacted Protein
Possible Cause Recommended Solution
Suboptimal IEX Separation The difference in charge between the native protein and the mono-PEGylated protein may be small. Use a shallower salt gradient during elution to improve resolution. Consider using a high-performance IEX column.[2]
Co-elution in SEC If the unreacted protein is close in size to the PEGylated protein, SEC may not provide adequate separation. Rely on IEX or HIC for this separation step.
Incorrect Buffer pH in IEX Ensure the buffer pH is chosen to maximize the charge difference between the unreacted and PEGylated protein.
Issue 3: Contamination with Free PEG Linker
Possible Cause Recommended Solution
Inadequate SEC Resolution Use a longer SEC column or connect two columns in series to increase the resolution between the PEGylated protein and the smaller free PEG linker.[4][5]
Overloading of SEC Column Do not exceed the recommended sample volume for the SEC column, as this can lead to poor separation.
Ultrafiltration/Diafiltration Issues If using membrane-based techniques, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the PEGylated protein while allowing the free PEG to pass through.

Troubleshooting Logic

troubleshooting_logic cluster_purity Purity Issues cluster_yield Low Yield start Purification Issue Identified purity_q What is the main contaminant? start->purity_q yield_q Where is the loss occurring? start->yield_q unreacted_protein Unreacted Protein purity_q->unreacted_protein Optimize IEX gradient (shallower) free_peg Free PEG Linker purity_q->free_peg Optimize SEC (longer column/lower flow) aggregates Aggregates purity_q->aggregates Add polishing HIC step precipitation Precipitation yield_q->precipitation Modify buffer (pH, salt, additives) column_loss Loss on Column yield_q->column_loss Check binding/elution conditions (IEX/HIC)

Caption: A decision tree for troubleshooting common issues in PEGylated protein purification.

Quantitative Data Summary

Purification Method Typical Resin/Media Binding Buffer Conditions Elution Buffer Conditions Separation Principle Typical Purity
Size Exclusion (SEC) Superdex 200, Sephacryl S-300Isocratic elution with a buffered saline solution (e.g., PBS, pH 7.4)Same as binding bufferSize and hydrodynamic radius>90% (for removal of free PEG)
Anion-Exchange (IEX) Q-Sepharose, DEAE SepharoseLow salt buffer (e.g., 20 mM Tris, pH 8.0)Increasing salt gradient (e.g., 0-1 M NaCl in binding buffer)Net negative charge>95%
Hydrophobic Interaction (HIC) Phenyl Sepharose, Butyl SepharoseHigh salt buffer (e.g., 1-2 M (NH₄)₂SO₄ in 50 mM phosphate (B84403) buffer, pH 7.0)Decreasing salt gradient (e.g., 2-0 M (NH₄)₂SO₄)Surface hydrophobicity>98%
Thiophilic Adsorption (TAC) Thiophilic Resin (T-gel)High salt buffer (e.g., 0.5 M K₂SO₄ in 50 mM phosphate buffer, pH 7.0)Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0)Thiophilic interaction with sulfone groupVariable, protein-dependent

Detailed Experimental Protocols

Protocol 1: Removal of Free PEG using Size Exclusion Chromatography (SEC)
  • Column: A pre-packed HiLoad 16/600 Superdex 200 pg column or equivalent.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.

  • Flow Rate: 1 mL/min.

  • Sample Preparation: Concentrate the crude PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter.

  • Injection: Inject a sample volume that is 0.5-2% of the total column volume.

  • Detection: Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which contains the PEGylated protein. The later eluting peak will contain the unreacted, free PEG linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the separation.

Protocol 2: Separation of PEGylated and Unreacted Protein using Anion-Exchange Chromatography (IEX)
  • Column: A 5 mL HiTrap Q HP column or equivalent.

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Flow Rate: 2 mL/min.

  • Sample Preparation: Exchange the buffer of the SEC-purified protein pool into Binding Buffer using a desalting column or dialysis.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 5 column volumes of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound proteins with a linear gradient of 0-50% Buffer B over 20 column volumes. The unreacted protein is expected to elute first, followed by the mono-PEGylated, and then multi-PEGylated species.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired mono-PEGylated protein.

Protocol 3: Polishing of PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
  • Column: A 1 mL HiTrap Phenyl HP column or equivalent.

  • Binding Buffer (Buffer A): 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate (B86663), pH 7.0.

  • Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.

  • Flow Rate: 1 mL/min.

  • Sample Preparation: Add ammonium sulfate to the IEX-purified protein pool to a final concentration of 1.5 M.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 5 column volumes of Binding Buffer.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20 column volumes.

  • Analysis: Analyze the fractions by SDS-PAGE and SEC-HPLC to confirm the purity of the final product.

References

Technical Support Center: Preventing Aggregation with Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azido-PEG3-Sulfone-PEG4-acid for PEGylation while minimizing and troubleshooting protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two distinct reactive groups: an azide (B81097) (-N3) and a carboxylic acid (-COOH).[1][2] This dual functionality allows for a two-step, controlled conjugation to biomolecules. The azide group is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient ligation to alkyne-modified molecules.[3] The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, forming a stable amide bond.[1][2] This linker is frequently employed in the development of antibody-drug conjugates (ADCs), PROTACs, and for surface modification of biomolecules and nanoparticles.[1][4]

Q2: What are the common causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: If both ends of a bifunctional linker react with different protein molecules, it can lead to the formation of large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[5]

  • Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.[6]

  • Hydrophobicity of the Linker/Payload: Conjugating a hydrophobic molecule can increase the overall hydrophobicity of the protein, promoting self-association.[6]

Q3: What is the role of the sulfone group in this compound, and does it contribute to aggregation?

A3: The sulfone group in the PEG chain of this linker is an alkyl sulfone. Unlike more reactive vinyl sulfones, which are used for thiol conjugation, the alkyl sulfone in this linker is a stable component of the PEG backbone. Research on similar mono-sulfone-PEG reagents suggests that they form highly stable conjugates, even more so than those formed with maleimide-based linkers.[7][8] This stability reduces the likelihood of linker degradation and subsequent side reactions that could contribute to aggregation. Therefore, the sulfone group in this compound is not considered a primary contributor to aggregation and, in fact, points towards a more stable linkage.

Troubleshooting Guides

Problem 1: Immediate Precipitation or Turbidity Upon Addition of the PEG Linker
Potential Cause Troubleshooting Step Rationale
Poor Reagent Solubility Dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing.[6]NHS esters and other PEG linkers can have limited aqueous solubility. Adding the solid directly or a concentrated organic stock too quickly can cause it to precipitate ("crash out") of solution.[6]
High Localized Reagent Concentration Add the dissolved PEG linker to the protein solution dropwise while gently stirring.This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation at the point of addition.[6]
Incorrect Buffer pH Ensure the buffer pH is within the optimal range for both protein stability and the specific conjugation chemistry being performed (see experimental protocols below).A pH that compromises protein stability can lead to immediate unfolding and aggregation upon addition of the PEG reagent.[5]
Problem 2: Aggregation Observed After the Labeling Reaction and During Purification
Potential Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar excess of the PEG linker in the reaction. Perform a titration experiment to determine the optimal linker-to-protein ratio.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and lead to insolubility.[6]
Intermolecular Cross-linking (in a one-pot reaction) Perform a sequential, two-step conjugation. First, react one end of the linker with the protein, purify the intermediate, and then react the second functionality.A two-step approach minimizes the risk of one linker molecule reacting with two separate protein molecules, which is a direct cause of aggregation.[9][10]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature and reaction time. Conduct small-scale screening experiments to identify the ideal conditions.Lowering the temperature (e.g., to 4°C) and shortening the reaction time can slow down aggregation kinetics.[6]
Protein Instability in the Reaction Buffer Add stabilizing excipients to the reaction buffer. Common stabilizers include glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).These additives can help maintain protein solubility and prevent aggregation by minimizing protein-protein interactions and surface adsorption.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that should be optimized to prevent aggregation during PEGylation.

Table 1: Effect of pH on Amine-Reactive PEGylation Efficiency

pH Relative Reaction Rate Notes
6.0LowAmine groups are largely protonated and less nucleophilic.
7.0 - 7.5ModerateA good starting point for proteins sensitive to higher pH.
8.0 - 8.5 Optimal Balances high amine reactivity with manageable hydrolysis of the activated ester.[1]
> 9.0HighIncreased risk of multi-PEGylation and rapid hydrolysis of the activated PEG.[11]

Table 2: General Recommendations for Molar Ratios in Conjugation Reactions

Reaction Type Component 1 Component 2 Recommended Molar Ratio (Component 2:Component 1)
Amine Coupling (Activation) This compoundEDC/NHS2-5 fold excess
Amine Coupling (Conjugation) ProteinActivated PEG-linker10-50 fold excess (empirical optimization required)[9]
CuAAC Click Chemistry Azide-functionalized proteinAlkyne-payload1.5-10 fold excess
CuAAC Click Chemistry Azide-functionalized proteinCopper Catalyst0.1-0.5 fold (relative to alkyne)[12][13]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation

This protocol outlines a sequential approach to minimize aggregation by first attaching the linker to the protein via the acid moiety, followed by the click reaction.

Step 1: Amine Coupling - Attaching the Azide Handle to the Protein

  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as 100 mM MES buffer at pH 5.0-6.0. Adjust the protein concentration to 1-5 mg/mL.

  • Activation of PEG Linker:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare concentrated stock solutions.

    • In a separate tube, add a 2-5 fold molar excess of EDC and NHS to the this compound solution in MES buffer.[14]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[14]

  • Conjugation:

    • Immediately add the activated PEG linker solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer like PBS.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.[14]

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer for the next step (e.g., PBS pH 7.4).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reagents:

    • Prepare a stock solution of your alkyne-containing payload in DMSO or DMF.

    • Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Click Reaction:

    • To the azide-functionalized protein from Step 1, add the alkyne-payload (typically a 1.5 to 10-fold molar excess).

    • Add the copper ligand, followed by the copper source and then the reducing agent.[3]

    • Incubate the reaction for 1-4 hours at room temperature.[3]

  • Purification: Purify the final PEGylated protein conjugate using SEC or another suitable chromatography method to remove the catalyst, excess payload, and any remaining unreacted protein.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry protein Protein (with Lysine residues) azide_protein Azide-Functionalized Protein protein->azide_protein pH 7.2-8.0 linker This compound activated_linker Activated Linker (EDC/NHS) linker->activated_linker pH 5.0-6.0 activated_linker->azide_protein purification1 Purification (e.g., SEC) azide_protein->purification1 purified_azide_protein Purified Azide- Functionalized Protein purification1->purified_azide_protein final_conjugate Final PEGylated Protein Conjugate purified_azide_protein->final_conjugate Cu(I) catalyst alkyne_payload Alkyne-Payload alkyne_payload->final_conjugate purification2 Final Purification (e.g., SEC) final_conjugate->purification2

Caption: Workflow for a two-step sequential protein conjugation using this compound.

troubleshooting_logic start Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately upon reagent addition q1->immediate post_reaction Post-reaction or during purification q1->post_reaction solubility Check Reagent Solubility (dissolve in organic solvent first) immediate->solubility Potential Cause over_labeling Optimize Molar Ratio (perform titration) post_reaction->over_labeling Potential Cause concentration Reduce Localized Concentration (slow, dropwise addition) solubility->concentration buffer_stability Verify Protein Stability in Buffer (pH, additives) concentration->buffer_stability crosslinking Perform Sequential Conjugation over_labeling->crosslinking conditions Optimize Reaction Conditions (lower temperature, shorter time) crosslinking->conditions

Caption: Troubleshooting decision tree for addressing aggregation during PEGylation.

References

Potential side reactions of Azido-PEG3-Sulfone-PEG4-acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-Sulfone-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing an azide (B81097) group, a sulfone moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The azide group is commonly used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with alkyne-modified molecules[1][2][3][4]. The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins or other biomolecules[5][6][7][8]. The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugate[9][10]. The sulfone group is a stable linker component that can improve the in vivo stability of conjugates compared to other linkers like maleimides[11][12][13]. This molecule is often employed in the construction of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs)[14].

Q2: What are the potential side reactions associated with the azide functional group?

The primary reaction of the azide group in this context is the CuAAC. However, several side reactions can occur:

  • Copper(I) Catalyst Inactivity: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen[1].

  • Oxidative Homocoupling of Alkynes: In the presence of Cu(II) and oxygen, terminal alkynes can couple to form a diyne byproduct, also known as Glaser coupling[1].

  • Oxidative Damage to Biomolecules: During bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can lead to the oxidation of sensitive amino acid residues like cysteine and methionine[1].

  • Thermal Instability and Explosive Decomposition: While organic azides are generally more stable than inorganic azides, caution should be exercised[15][16]. Avoid exposure to excessive heat, shock, or strong acids, which can form the explosive hydrazoic acid[3][16][17]. Also, avoid contact with heavy metals which can form highly sensitive explosive salts[16][17].

Q3: What are the potential side reactions involving the carboxylic acid group?

The carboxylic acid is typically activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines. Potential side reactions include:

  • Hydrolysis of the Activated Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which will revert the activated ester back to the carboxylic acid, rendering it unreactive towards amines[18][19]. The rate of hydrolysis increases with pH[20].

  • Reaction with Other Nucleophiles: Besides the target primary amines (like lysine (B10760008) side chains), NHS esters can also react with other nucleophilic residues on a protein, such as serine, threonine, and tyrosine, especially at higher pH values[20]. However, the resulting O-acyl products are generally less stable than the desired amide bond[20][21].

  • Formation of an Anhydride (B1165640) Intermediate: In the gas phase, carboxylates have been observed to react with NHS esters to form a labile anhydride bond[22]. While less common in aqueous solution, it's a theoretical possibility[22].

Q4: How stable is the PEG and sulfone portion of the linker?

  • PEG Linker: The ether backbone of PEG is generally stable. However, under certain conditions, it can undergo hydrolytic or oxidative degradation[23][24][25]. The presence of ester linkages within a PEG chain, which is not the case for the main backbone of this specific molecule, would significantly increase susceptibility to hydrolysis[23][24][26].

  • Sulfone Group: The sulfone group is known for its high stability, particularly in biological systems[11][12][13]. Sulfone-based linkers have been shown to have improved plasma stability compared to maleimide-based linkers, which can undergo thioether exchange[11][12][13]. The sulfone group is generally considered a robust and inert component of the linker under typical experimental conditions[27][28].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in CuAAC ("click") reaction Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II) by atmospheric oxygen.[1]Degas all buffers and solutions thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon). Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to regenerate Cu(I).[1]
Poor Reagent Quality: The azide or alkyne starting material has degraded.Use fresh, high-purity reagents. Store azide-containing compounds protected from light and at recommended temperatures.
Steric Hindrance: The azide or alkyne is sterically inaccessible on your biomolecule.Consider a longer PEG spacer to increase the distance between the reactive group and the biomolecule.
Copper Chelation: Other functional groups on your substrate are chelating the copper catalyst, making it unavailable for the reaction.[1]Increase the concentration of the copper catalyst and/or add a copper-stabilizing ligand like THPTA or BTTAA.
Formation of unexpected byproducts in CuAAC reaction Alkyne Homocoupling: Your alkyne is forming a diyne.[1]Ensure anaerobic conditions and an adequate amount of reducing agent (e.g., sodium ascorbate) to keep the copper in the +1 oxidation state.
Oxidative Damage to Protein: Your protein is being damaged by reactive oxygen species.[1]Degas solutions thoroughly and use a copper-stabilizing ligand. Minimize reaction time and catalyst concentration.
Low yield in amide coupling reaction with the carboxylic acid Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) has hydrolyzed back to the carboxylic acid.[18][19]Prepare the activated ester immediately before use. Perform the reaction at a slightly acidic to neutral pH (around 7.2-7.5) to balance amine reactivity and hydrolysis rate. Use anhydrous solvents for the activation step if possible.[19]
Suboptimal pH: The pH of the reaction is too low, leading to protonation of the primary amines on the target molecule, making them non-nucleophilic.Maintain the reaction pH between 7.2 and 8.5 for efficient coupling to primary amines.[]
Competing Nucleophiles: Other nucleophilic groups on your biomolecule are reacting with the activated ester.[20]Optimize the reaction pH to favor reaction with primary amines. While reactions with other nucleophiles can occur, the resulting bonds are often less stable and may hydrolyze.
Poor solubility of the conjugate Aggregation: The final conjugate is aggregating and precipitating out of solution.The PEG linker is designed to improve solubility. If aggregation is still an issue, consider using a longer PEG chain linker. Ensure that the buffer conditions (pH, ionic strength) are optimal for your biomolecule.
Instability of the final conjugate in plasma/serum Cleavage of the Linker: A part of the linker may be susceptible to enzymatic or chemical cleavage.The sulfone and ether bonds in this linker are generally very stable.[11][12][13] If instability is observed, carefully analyze the cleavage products to identify the labile bond. Consider if other parts of your construct (e.g., the bond between the linker and the drug) are the source of instability.

Experimental Protocols & Visualizations

General Workflow for a Two-Step Conjugation

This workflow illustrates the general process of first labeling a protein with the this compound linker via its carboxylic acid, followed by a "click" reaction to an alkyne-modified molecule.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CuAAC Click Chemistry A This compound B Activate Carboxylic Acid (e.g., with EDC/NHS) A->B C Activated Linker (NHS Ester) B->C E Azide-Labeled Protein C->E D Protein with Primary Amines (e.g., Lysine) D->E H Final Conjugate E->H F Alkyne-Modified Molecule F->H G Cu(I) Catalyst + Reducing Agent G->H

Figure 1. Two-step conjugation workflow.
Potential Side Reactions in CuAAC

This diagram illustrates the desired reaction pathway versus potential side reactions during the copper-catalyzed azide-alkyne cycloaddition step.

G cluster_main CuAAC Reaction Environment cluster_desired Desired Pathway cluster_side Side Reactions Azide Azide-Labeled Protein Triazole 1,4-Triazole Conjugate Azide->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole Diyne Alkyne Homodimer (Diyne) Alkyne->Diyne Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes Cu_II Oxidized Cu(II) (Inactive) Cu_I->Cu_II O2 ROS Reactive Oxygen Species (ROS) Cu_I->ROS O2 Cu_II->Diyne Catalyzes Oxidized_Protein Oxidized Protein ROS->Oxidized_Protein Damages

Figure 2. CuAAC desired and side reactions.
Logic Diagram for Troubleshooting Low Amide Coupling Yield

This diagram provides a logical workflow for diagnosing the cause of low yield in the amide coupling step.

G Start Low Amide Coupling Yield Check_Activation Was the linker freshly activated? Start->Check_Activation Check_pH Is the reaction pH between 7.2 and 8.5? Check_Activation->Check_pH Yes Result_Hydrolysis Potential Cause: Activated linker hydrolyzed. Check_Activation->Result_Hydrolysis No Check_Reagents Are the protein and linker concentrations correct? Check_pH->Check_Reagents Yes Result_pH Potential Cause: Target amines are protonated (inactive). Check_pH->Result_pH No Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Check_Reagents->Check_Buffer Yes Result_Stoichiometry Potential Cause: Incorrect stoichiometry. Check_Reagents->Result_Stoichiometry No Result_Buffer Potential Cause: Buffer is competing with the protein for reaction. Check_Buffer->Result_Buffer Yes Success Yield Improved Check_Buffer->Success No

Figure 3. Troubleshooting amide coupling.

References

Technical Support Center: Enhancing Solubility of Biomolecules Modified with Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of biomolecules modified with Azido-PEG3-Sulfone-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in relation to my biomolecule's solubility?

The this compound is a hydrophilic bifunctional linker designed to increase the aqueous solubility of the molecule it is conjugated to.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers are well-known for their ability to improve the solubility and stability of proteins and other biomolecules.[4][5][6] The azide (B81097) group allows for "click chemistry" conjugation, while the terminal carboxylic acid can react with primary amines, providing versatile conjugation options.[1]

Q2: I've just conjugated the this compound linker to my protein, and now it has precipitated. What could be the cause?

Precipitation after PEGylation can occur due to several factors. A common reason is a significant shift in the isoelectric point (pI) of the protein, leading to minimum solubility at the pH of your buffer. Another possibility is that the conjugation process itself, which may involve changes in buffer composition or temperature, has led to protein aggregation.[7] It is also crucial to ensure that the PEGylating agent was fully dissolved before starting the reaction.

Q3: How does pH affect the solubility of my PEGylated biomolecule?

The pH of the solution is a critical factor influencing the solubility of your modified biomolecule.[8][9] The terminal carboxylic acid on the linker will be protonated at low pH, reducing its contribution to overall hydrophilicity. For proteins, the overall surface charge is pH-dependent. It is generally advisable to work at a pH that is at least one unit away from the biomolecule's isoelectric point to ensure sufficient charge for repulsion between molecules, which aids solubility. For many proteins, solubility is higher at a lower pH (e.g., pH 5) compared to neutral pH when at low ionic strength.[8][9]

Q4: Can the ionic strength of the buffer be adjusted to improve solubility?

Yes, optimizing the ionic strength of your buffer is a key strategy for improving solubility. At low ionic strength, electrostatic interactions are more pronounced. Adding salt (e.g., 150 mM NaCl) can help to shield surface charges and reduce aggregation that may be driven by electrostatic interactions.[8] However, at very high salt concentrations, the "salting-out" effect can occur, leading to precipitation. The effect of ionic strength can also be pH-dependent; at high ionic strengths (≥0.25M), the solubility of some proteins becomes less sensitive to pH changes.[8]

Q5: Are there any specific buffer systems recommended for working with biomolecules modified with this compound?

When working with the carboxylic acid functionality of this linker, it is important to use non-amine-containing buffers to avoid unwanted reactions.[10][11] Recommended buffers include phosphate-buffered saline (PBS), MES, or carbonate/bicarbonate buffers.[10][12] The choice of buffer will also depend on the specific requirements of your biomolecule and downstream applications.

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve common solubility issues encountered with biomolecules modified with this compound.

Issue 1: Modified biomolecule precipitates out of solution.
Possible Cause Troubleshooting Steps
Suboptimal pH 1. Determine the theoretical isoelectric point (pI) of your modified biomolecule. 2. Empirically test a range of pH values for your buffer, starting at least 1 pH unit above or below the pI. 3. Perform small-scale solubility tests in different buffers (e.g., citrate, phosphate, Tris) across a pH range (e.g., pH 4.0-9.0).
Incorrect Ionic Strength 1. Prepare a series of buffers with varying salt concentrations (e.g., 25 mM, 150 mM, 500 mM NaCl). 2. Test the solubility of your modified biomolecule in each buffer. 3. Be mindful of the "salting-out" effect at very high salt concentrations.
Protein Aggregation 1. Work at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[7] 2. Include solubility-enhancing additives in your buffer (see table below). 3. Consider a final purification step using size-exclusion chromatography to remove aggregates.
Incomplete Dissolution of PEG Reagent 1. Ensure the this compound reagent is fully dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[10][11]
Issue 2: Low yield of soluble modified biomolecule.
Possible Cause Troubleshooting Steps
Inefficient PEGylation Reaction 1. Optimize the molar ratio of the PEG linker to your biomolecule. 2. Ensure the reaction buffer conditions (pH, temperature) are optimal for the conjugation chemistry being used (e.g., EDC/NHS chemistry for the carboxylic acid).[10][11]
Adsorption to Surfaces 1. Use low-protein-binding tubes and pipette tips. 2. Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to reduce surface adsorption.
Co-precipitation with Unreacted Material 1. After the reaction, perform a buffer exchange or dialysis step to remove unreacted PEG linker and other reagents. 2. Purify the PEGylated biomolecule using an appropriate chromatography method (e.g., ion exchange, size exclusion).[13]

Data Presentation: Impact of Solution Conditions on Solubility

Table 1: Effect of pH and Ionic Strength on Protein Solubility

BiomoleculepHIonic Strength (mM NaCl)Solubility
Model Protein A5.050High
Model Protein A7.050Moderate
Model Protein A7.0150High
Model Protein B6.025Low
Model Protein B8.025High
Model Protein B8.0250Moderate

Table 2: Common Solubility-Enhancing Additives

AdditiveTypical ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation
Glycerol5-20% (v/v)Stabilizes protein structure
Sucrose0.25-1 MPreferential hydration
Polysorbate 20/800.01-0.1% (v/v)Reduces surface adsorption

Experimental Protocols

Protocol 1: General Method for Solubilizing a PEGylated Biomolecule
  • Initial Dissolution:

    • If the modified biomolecule is lyophilized, attempt to reconstitute it in a small volume of a suitable, high-purity solvent such as sterile water or a gentle buffer (e.g., 20 mM Phosphate, pH 7.4).

    • Start with a small volume to achieve a higher concentration, which can then be diluted.

  • Buffer Screening for Optimal Solubility:

    • Prepare a panel of buffers with varying pH and ionic strengths as outlined in the troubleshooting guide.

    • In parallel, test the addition of solubility-enhancing agents.

    • Add a small, known amount of your concentrated PEGylated biomolecule to each test buffer.

    • Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C or room temperature).

    • Centrifuge the samples to pellet any insoluble material.

    • Quantify the amount of soluble protein in the supernatant using a suitable method (e.g., Bradford assay, UV-Vis spectroscopy at 280 nm).

  • Scaling Up:

    • Once the optimal buffer composition is identified, use this to dissolve the remainder of your PEGylated biomolecule.

Protocol 2: Activating the Carboxylic Acid for Further Conjugation

This protocol is for users who wish to utilize the terminal carboxylic acid of the linker after the initial conjugation via the azide group.

  • Reagent Preparation:

    • Dissolve the PEGylated biomolecule in a non-amine, non-carboxylate buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH between 4.5 and 6.0.

    • Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer or a compatible organic solvent like DMSO.

  • Activation Reaction:

    • Add a molar excess of EDC and NHS to the solution of the PEGylated biomolecule. A common starting point is a 5- to 10-fold molar excess of each.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the amine-containing molecule to be conjugated to the activated PEGylated biomolecule.

    • If necessary, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amine.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-esters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation & Purification cluster_solubility Solubility Troubleshooting b Biomolecule c Conjugation Reaction b->c p This compound p->c pur Purification (e.g., SEC) c->pur s Solubility Issue? pur->s ph Optimize pH s->ph Yes is Optimize Ionic Strength s->is Yes add Additives s->add Yes sol Soluble Conjugate s->sol No ph->sol is->sol add->sol

Caption: Workflow for conjugation and solubility troubleshooting.

logical_relationship peg PEGylation with This compound hydro Increased Hydrophilicity peg->hydro size Increased Hydrodynamic Size peg->size charge Altered Surface Charge peg->charge sol Improved Solubility hydro->sol size->sol charge->sol

Caption: Factors contributing to improved solubility after PEGylation.

References

Optimizing pH and buffer conditions for Azido-PEG3-Sulfone-PEG4-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-Sulfone-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH and buffer conditions for successful bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functionalities of this compound and what reactions can they undergo?

A: this compound is a heterobifunctional linker with three key chemical features:

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as with EDC and NHS.

  • Azide (B81097) (-N3): This group is used in "click chemistry" reactions. It can react with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1]

  • Sulfone (-SO2-): The sulfone group in this linker is part of a stable sulfone ether linkage and is generally unreactive under typical bioconjugation conditions. Its primary role is to contribute to the linker's overall polarity and structure. While sulfone groups can be reactive under harsh conditions (e.g., high pH and temperature), they are stable for standard labeling protocols.[2][3]

Q2: What is the optimal pH for reacting the carboxylic acid group with a primary amine?

A: The optimal pH for the carboxylic acid reaction is a two-step process. The activation of the carboxylic acid using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2 .[4][5] A commonly used buffer for this step is 0.1 M MES buffer at pH 4.7-6.0.[5][6] Following the activation step, the reaction with the primary amine to form an amide bond is more efficient at a slightly basic pH, typically between pH 7.0 and 8.0 .[4][7] Therefore, a two-step protocol with a pH shift is often recommended for optimal results.[7]

Q3: What is the optimal pH for the azide group's "click chemistry" reaction?

A: The optimal pH for the azide reaction depends on the type of click chemistry being performed:

  • CuAAC (Copper-Catalyzed): This reaction is robust and can be performed over a wide pH range, from 4 to 12.[8][9][10] A good starting point is a buffer with a pH of 7.0 to 7.5 , such as PBS or HEPES.[11]

  • SPAAC (Copper-Free): For strain-promoted click chemistry, a pH range of 7.0 to 8.0 is generally recommended.[12] Studies have shown that the choice of buffer can influence the reaction rate, with HEPES at pH 7 providing higher rates than PBS at the same pH.[12][13][14]

Q4: Which buffers should I use for my labeling reactions?

A: The choice of buffer is critical for successful conjugation.

  • For Carboxylic Acid Activation (EDC/NHS): It is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the reaction. MES buffer at a pH between 4.7 and 6.0 is highly recommended for the activation step.[5][6] Phosphate (B84403) and acetate (B1210297) buffers may reduce the reactivity of EDC.[6]

  • For Amine Coupling: After activation, you can switch to a buffer like Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.5 for the reaction with the amine.[4]

  • For CuAAC: Phosphate buffers, carbonate buffers, or HEPES in the pH range of 6.5-8.0 are compatible.[15] Tris buffer should be avoided as it can interfere with the copper catalyst.[15]

  • For SPAAC: PBS or HEPES at a pH between 7.0 and 8.0 are good choices.[12]

Q5: How stable is the sulfone linkage in this molecule?

A: The sulfone in this compound is part of a sulfone ether structure. This type of linkage is chemically stable under the typical pH and temperature conditions used for bioconjugation.[16][17] While some sulfone-containing polymers can show degradation at high pH and elevated temperatures, this is not a concern for standard labeling protocols with this linker.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Incorrect pH for carboxylic acid activation. Ensure the activation step with EDC/NHS is performed in a buffer at pH 4.7-6.0 (e.g., MES buffer).[5][6]
Incorrect pH for amine coupling. After activation, adjust the pH to 7.2-7.5 for the reaction with the primary amine.[4]
Incorrect buffer composition. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the EDC/NHS activation step.[6][18] For CuAAC, avoid Tris buffer.[15]
Hydrolysis of NHS-ester intermediate. Use the activated linker immediately. The NHS-ester has a half-life that decreases with increasing pH (e.g., ~10 minutes at pH 8.6).[4]
Inactive EDC or NHS. Use fresh, high-quality EDC and NHS. Allow reagents to come to room temperature before opening to prevent moisture contamination.[19]
Low reaction yield in click chemistry. For CuAAC, ensure the use of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[10] For SPAAC, consider using a buffer like HEPES which may provide faster kinetics than PBS.[12][13][14]
Non-Specific Binding or Aggregation Steric hindrance. The PEG spacers in the linker are designed to reduce steric hindrance, but if you are labeling a sterically hindered site, consider optimizing the linker-to-protein molar ratio or reaction time.
Protein instability at reaction pH. Ensure your protein is stable and soluble at the chosen reaction pH. Perform a small-scale trial to check for precipitation.
Hydrophobic interactions. While the PEG linker enhances hydrophilicity, aggregation can still occur. Ensure adequate mixing and consider including a non-ionic detergent (e.g., Tween-20) at a low concentration in your wash steps.
Difficulty Purifying the Labeled Product Excess unreacted linker. Use an appropriate purification method such as dialysis, size-exclusion chromatography (SEC), or a desalting column to remove excess linker and byproducts.[19]
Formation of cross-linked products (for molecules with both amines and carboxylates). Use a two-step EDC/NHS coupling protocol to minimize polymerization.[20]

Data Presentation: Recommended pH and Buffer Conditions

Table 1: Carboxylic Acid to Amine Coupling

Reaction Step Recommended pH Range Recommended Buffer(s) Buffers to Avoid
Carboxylic Acid Activation 4.5 - 7.2 (Optimal: 4.7 - 6.0)0.1 M MESTris, Glycine, Acetate, Citrate
Amine Coupling 7.0 - 8.0 (Optimal: 7.2 - 7.5)PBS, HEPESBuffers with low pH

Table 2: Azide-Alkyne Click Chemistry

Reaction Type Recommended pH Range Recommended Buffer(s) Buffers to Avoid
CuAAC 4.0 - 12.0 (Optimal: 7.0 - 7.5)PBS, HEPES, CarbonateTris
SPAAC 7.0 - 8.0HEPES, PBS-

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
  • Protein Preparation: Dissolve the protein containing primary amines in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0.

  • Activation of Carboxylic Acid:

    • Equilibrate EDC and Sulfo-NHS to room temperature.

    • Add EDC and Sulfo-NHS to the protein solution. A molar ratio of 40:1 and 100:1 of EDC:Sulfo-NHS to the linker is a good starting point for optimization.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and byproducts using a desalting column equilibrated with PBS at pH 7.2. This also serves to raise the pH for the next step.

  • Conjugation to Amine-Containing Molecule:

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 using a concentrated phosphate buffer.

    • Add the amine-containing molecule to the activated linker solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the conjugate using dialysis, SEC, or an appropriate chromatography method to remove unreacted reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule in PBS or HEPES buffer at pH 7.4.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4, a copper ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule.

    • Add the copper ligand, followed by CuSO4.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • A typical final concentration would be 100-200 µM biomolecule, 1-2 mM alkyne, 100 µM CuSO4, 500 µM ligand, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

experimental_workflow cluster_amine_coupling Amine Coupling Workflow cluster_click_chemistry Click Chemistry Workflow start_amine Start with Azido-PEG-Acid and Amine-Molecule activate_acid Activate Carboxylic Acid (EDC/NHS, pH 4.7-6.0) start_amine->activate_acid couple_amine Couple to Amine (pH 7.2-7.5) activate_acid->couple_amine quench_amine Quench Reaction couple_amine->quench_amine purify_amine Purify Azide-Labeled Product quench_amine->purify_amine start_click Start with Azide-Labeled Product and Alkyne-Molecule purify_amine->start_click Proceed to Click Chemistry mix_reagents Mix Azide and Alkyne start_click->mix_reagents add_catalyst Add Catalyst (CuSO4/Ascorbate for CuAAC) mix_reagents->add_catalyst incubate_click Incubate add_catalyst->incubate_click purify_click Purify Final Conjugate incubate_click->purify_click troubleshooting_logic cluster_ph pH Issues cluster_reagents Reagent Issues cluster_buffer Buffer Issues cluster_hydrolysis Stability Issues start Low or No Labeling check_ph Check pH of Reaction Buffers start->check_ph check_reagents Check Reagent Quality and Age start->check_reagents check_buffer_comp Check Buffer Composition start->check_buffer_comp check_hydrolysis Consider NHS-ester Hydrolysis start->check_hydrolysis ph_activation Activation pH too high/low? (Optimal: 4.7-6.0) check_ph->ph_activation ph_coupling Coupling pH too low? (Optimal: 7.2-7.5) check_ph->ph_coupling edc_inactive EDC/NHS Inactive? check_reagents->edc_inactive amine_buffer Amine/Carboxylate in Buffer? check_buffer_comp->amine_buffer tris_cu Tris used with CuAAC? check_buffer_comp->tris_cu hydrolysis_issue Delay between activation and coupling? check_hydrolysis->hydrolysis_issue

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG3-Sulfone-PEG4-acid vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing stability, homogeneity, and ultimately, therapeutic efficacy. This guide provides an in-depth, objective comparison of the heterobifunctional Azido-PEG3-Sulfone-PEG4-acid linker and the more traditional maleimide-PEG linkers.

This comparison delves into the core chemistries, reaction efficiencies, and stability of the resulting conjugates, supported by experimental data. Detailed experimental protocols for key methodologies are also provided to aid in practical application.

Executive Summary

Maleimide-PEG linkers have long been a staple in bioconjugation due to their rapid and specific reactivity towards thiols. However, the stability of the resulting thioether bond has been a persistent concern, with the potential for retro-Michael addition leading to deconjugation. In contrast, this compound represents a more modern class of linker offering multiple avenues for conjugation with potentially greater stability. This linker features an azide (B81097) group for bioorthogonal "click" chemistry, a sulfone moiety for stable thiol conjugation, and a carboxylic acid for amine coupling.

The primary advantages of the this compound linker lie in the stability of the resulting conjugates and the precise control over stoichiometry offered by click chemistry. While the sulfone-thiol reaction may be slower than the maleimide-thiol reaction, the resulting bond is significantly more resistant to degradation. The azide functionality allows for a highly specific and efficient 1:1 conjugation with alkyne-modified molecules, a significant improvement over the potential for multiple and less controlled conjugations with maleimide (B117702) linkers.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of each linker type based on available data.

Table 1: Reaction Characteristics

FeatureThis compoundMaleimide-PEG Linkers
Reactive Groups Azide, Sulfone, Carboxylic AcidMaleimide
Primary Target(s) Alkynes (via Azide), Thiols (via Sulfone), Amines (via Acid)Thiols (Cysteine)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Sulfone-Thiol Addition, Amide Bond FormationMichael Addition
Optimal pH SPAAC: ~4.0-8.5; Sulfone-Thiol: ~8.0-9.0; Amine-Acid: 4.5-7.56.5-7.5[1]
Reaction Speed SPAAC: Fast; Sulfone-Thiol: Slower than maleimide[2]Very Fast[3]
Stoichiometry Control High (Click Chemistry enables 1:1 conjugation)[4]Variable (Can result in multiple linker additions)[4]

Table 2: Conjugate Stability

Linker TypeBond FormedStabilityKey Considerations
Azido-PEG (Click Chemistry) TriazoleVery High The triazole ring is exceptionally stable under a wide range of physiological conditions.
Sulfone-PEG ThioetherHigh Significantly more stable than maleimide-thioether bonds; resistant to retro-Michael reaction and thiol exchange.[5]
Maleimide-PEG Thioether (Thiosuccinimide)Moderate Prone to retro-Michael reaction and thiol exchange, leading to potential deconjugation in vivo.[5]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams illustrate the key reaction pathways and a general workflow for a bioconjugation experiment.

cluster_maleimide Maleimide-Thiol Conjugation Protein-SH Protein-SH Thioether_Bond Protein-S-PEG-Drug (Stable Thioether Bond) Protein-SH->Thioether_Bond Michael Addition pH 6.5-7.5 Maleimide-PEG Maleimide-PEG-Drug Maleimide-PEG->Thioether_Bond

Caption: Reaction mechanism of maleimide-thiol conjugation.

cluster_azido_sulfone Azido-PEG-Sulfone-PEG-Acid Conjugation Pathways cluster_click Click Chemistry cluster_sulfone Sulfone-Thiol Chemistry Protein-Azide Protein-N3 Triazole_Bond Protein-Triazole-Drug (Highly Stable Bond) Protein-Azide->Triazole_Bond SPAAC Alkyne-Drug Alkyne-Drug Alkyne-Drug->Triazole_Bond Protein-SH_Sulfone Protein-SH Thioether_Sulfone Protein-S-PEG-Drug (Stable Thioether Bond) Protein-SH_Sulfone->Thioether_Sulfone Thiol Addition Sulfone-PEG-Drug Sulfone-PEG-Drug Sulfone-PEG-Drug->Thioether_Sulfone

Caption: Reaction pathways for Azido-PEG-Sulfone linker.

Start Start: Protein of Interest Step1 Step 1: Linker Conjugation (e.g., Maleimide or Azide/Sulfone linker) Start->Step1 Step2 Step 2: Purification (e.g., SEC, Dialysis) Step1->Step2 Step3 Step 3 (for Azide): Click Reaction with Alkyne-Payload Step2->Step3 If using Azido linker Step4 Step 4: Final Purification Step2->Step4 If using Maleimide linker Step3->Step4 End End: Characterized Bioconjugate Step4->End

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Here, we provide detailed methodologies for key experiments cited in the comparison.

Protocol 1: Maleimide-PEG Conjugation to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody with engineered cysteine)

  • Maleimide-PEG-linker payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M N-acetylcysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve the Maleimide-PEG-linker payload in a minimal amount of an organic solvent like DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG-linker to the protein solution.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column to remove unreacted linker and quenching agent.

  • Characterization:

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and retention of biological activity.

Protocol 2: Two-Step Conjugation using an Azido-PEG-Acid Linker (Amine and Click Chemistry)

Step A: Amine-Reactive Labeling with Azido-PEG-NHS Ester

Materials:

  • Protein with primary amines (e.g., antibody)

  • Azido-PEG-NHS ester linker

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein and Linker Preparation:

    • Dissolve the protein in Reaction Buffer to 1-10 mg/mL.

    • Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO to 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification:

    • Purify the azide-functionalized protein using a desalting column.

Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein from Step A

  • DBCO-functionalized payload

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Dissolve the DBCO-functionalized payload in DMSO to a stock concentration of 10 mM.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the DBCO-payload solution to the azide-functionalized protein.

    • Incubate at room temperature for 2-4 hours.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Conclusion

The choice between this compound and maleimide-PEG linkers depends on the specific requirements of the bioconjugation application.

  • Maleimide-PEG linkers are suitable for applications where rapid conjugation is a priority and where the potential for some degree of in vivo instability is acceptable. Their ease of use and high reactivity make them a workhorse in many research settings.

  • This compound linkers offer a superior alternative for applications demanding high stability and precise control over stoichiometry, such as the development of next-generation antibody-drug conjugates. The sulfone-thiol linkage provides a more robust connection than the traditional maleimide-thiol adduct, while the azide group allows for the creation of homogenous bioconjugates through click chemistry. The presence of a carboxylic acid further expands its utility, enabling a wider range of conjugation strategies.

For researchers and drug developers aiming to create highly stable and well-defined bioconjugates with improved therapeutic profiles, the advanced features of the this compound linker present a compelling advantage over traditional maleimide-based approaches.

References

A Comparative Guide to Sulfone Linkers Versus Other Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, offer enhanced stability in systemic circulation compared to their cleavable counterparts. This guide provides an objective comparison of sulfone-based linkers with other prominent non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

Introduction to Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic payload.[1] The release of the drug is not dependent on the tumor microenvironment but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2] This mechanism generally leads to higher plasma stability and a wider therapeutic window.[3] The most common non-cleavable linkers are based on maleimide (B117702) chemistry, which reacts with cysteine residues on the antibody to form a thioether bond. However, the stability of the resulting succinimide (B58015) ring can be a concern, leading to premature drug release through a retro-Michael reaction.[1] This has prompted the development of alternative non-cleavable linkers, such as sulfone-based linkers, designed to offer superior stability.

Sulfone Linkers: A More Stable Alternative

Sulfone linkers, particularly those based on heteroaryl sulfones like phenyloxadiazole sulfone, have emerged as a promising alternative to traditional maleimide-based linkers.[4] They react with cysteine residues to form a stable, irreversible thioether bond that is resistant to the retro-Michael reaction that can plague maleimide-based conjugates.[5] This enhanced stability can lead to a longer ADC half-life in circulation and more targeted payload delivery.[4]

Quantitative Comparison of Linker Stability

The stability of the linker is a critical parameter for any ADC. The following tables summarize the comparative stability of sulfone linkers and other non-cleavable linkers based on experimental data.

Linker TypeConjugation ChemistryPlasma StabilityKey FindingsReference
Phenyloxadiazole Sulfone Thiol-reactiveHighHalf-life in human plasma was doubled relative to the maleimide conjugate.[4]
Maleimide (Thioether) Thiol-reactiveModerate to HighSusceptible to retro-Michael addition, leading to premature drug release. Stability is site-dependent.[1]
Mono-sulfone-PEG Thiol-reactiveHigh<10% deconjugation after 7 days in the presence of glutathione.[6]
Maleimide-PEG Thiol-reactiveModerate>30% deconjugation after 7 days in the presence of glutathione.[6]

Table 1: Comparative Plasma Stability of Non-Cleavable Linkers

ADC ConstructLinker TypeIncubation Time (hours)% Intact Conjugate (Human Plasma)Reference
THIOMAB-phenyloxadiazole sulfoneSulfone72~80%[4]
THIOMAB-maleimideMaleimide72~20%[4]

Table 2: Head-to-Head Stability Comparison of a THIOMAB Conjugate

In Vivo Efficacy

While direct head-to-head in vivo efficacy studies comparing sulfone-linked ADCs to other non-cleavable ADCs are limited in the public domain, studies on ADCs with stabilized linkers provide valuable insights. For instance, a trastuzumab-MMAE ADC with a stabilized maleimide linker demonstrated superior tumor growth inhibition in a HER2+ xenograft model compared to a standard valine-citrulline-MMAE ADC.[7] This suggests that enhancing linker stability can directly translate to improved therapeutic outcomes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

Protocol 1: Synthesis of a Sulfone-Linked ADC

This protocol describes the conjugation of a phenyloxadiazole sulfone-activated drug-linker to a monoclonal antibody.

Materials:

  • Reduced monoclonal antibody in conjugation buffer (e.g., PBS, pH 7.4)

  • Phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is typically used.[4]

  • Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature overnight.[4]

  • Monitor the reaction progress by measuring the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, quench the reaction by adding an excess of a quenching reagent.

  • Purify the ADC using SEC or TFF to remove unconjugated drug-linker and other impurities.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.

Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by a suitable method, such as:

    • SDS-PAGE: To visualize the integrity of the ADC over time.

    • LC-MS: To quantify the amount of intact ADC and released payload.

Protocol 3: Bystander Killing Co-Culture Assay

This assay assesses the ability of the payload released from target cells to kill neighboring antigen-negative cells.

Procedure:

  • Seed a co-culture of antigen-positive (target) and antigen-negative (bystander) cells in a multi-well plate. The bystander cells should be labeled with a fluorescent marker for easy identification.

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the target cells.

  • Include appropriate controls, such as monocultures of each cell line and untreated co-cultures.

  • After a suitable incubation period, quantify the viability of the bystander cells using fluorescence microscopy or flow cytometry.[8]

Visualizing Key Processes with Graphviz

Diagrams created using Graphviz can effectively illustrate complex biological and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degraded_Ab Degraded Antibody Lysosome->Degraded_Ab Proteolytic Degradation Payload Released Payload Lysosome->Payload Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Reduction Antibody Reduction Conjugation Sulfone Linker Conjugation Ab_Reduction->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay DAR_Analysis->Stability_Assay In_Vitro_Cyto In Vitro Cytotoxicity Assay Stability_Assay->In_Vitro_Cyto Bystander_Assay Bystander Killing Assay In_Vitro_Cyto->Bystander_Assay In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Bystander_Assay->In_Vivo_Efficacy

References

A Head-to-Head Comparison of Linker Chemistries for Stable Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and efficient bioconjugation strategies is paramount. The linker, a critical component connecting a biomolecule to a payload, dictates the success of therapeutics like antibody-drug conjugates (ADCs) and diagnostic agents. While Azido-PEG3-Sulfone-PEG4-acid represents a specific construct for bioorthogonal ligation, a diverse landscape of alternative linkers offers a range of functionalities and stability profiles. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal linker for your research needs.

The stability of a bioconjugate is a crucial determinant of its efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index. This guide will delve into popular bioconjugation techniques, highlighting their mechanisms, stability, and ideal use cases. We will focus on alternatives that address the inherent instabilities of some commonly used methods.

Thiol-Maleimide Conjugation: A Workhorse with a Caveat

One of the most prevalent methods for bioconjugation involves the reaction of a thiol, typically from a cysteine residue on a protein, with a maleimide (B117702) group. This Michael addition reaction is rapid and proceeds under mild conditions. However, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the plasma.[1][2] Furthermore, the succinimide (B58015) ring can undergo hydrolysis, creating a mixture of isomers and introducing heterogeneity into the bioconjugate.[1]

To address these stability issues, several innovative alternatives to traditional maleimide linkers have been developed.

Next-Generation Maleimides and Sulfone-Based Linkers: Enhancing Stability

Self-Hydrolysing Maleimides

To combat the reversibility of the thiol-maleimide linkage, "self-hydrolysing" maleimides have been engineered. These molecules are designed to undergo rapid hydrolysis of the thiosuccinimide ring immediately after conjugation.[3] This ring-opening event renders the linkage stable against the retro-Michael reaction, significantly increasing the long-term stability of the bioconjugate.[3][4]

Phenyloxadiazole Sulfone Linkers

As a direct alternative to the sulfone moiety in the queried molecule, phenyloxadiazole sulfone linkers offer a robust method for creating stable bioconjugates. These linkers react specifically with cysteine residues and have demonstrated superior stability in human plasma compared to their maleimide counterparts.[2][5][6] This enhanced stability is attributed to the nature of the resulting thioether bond, which is less prone to exchange with other thiols.[2][5]

Copper-Free Click Chemistry: Bioorthogonality and Stability

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for bioconjugation due to its bioorthogonality, meaning the reaction proceeds efficiently under physiological conditions without interfering with native biological processes.[7][] This copper-free click chemistry variant is ideal for live-cell imaging and the development of complex biotherapeutics.[7] The reaction forms a stable triazole linkage.[7]

Two of the most prominent strained alkynes used in SPAAC are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The choice between these two depends on the specific application, with factors like reaction kinetics and steric hindrance playing a crucial role.

Performance Comparison of Bioconjugation Linkers

The following table summarizes the key performance characteristics of the discussed linker technologies.

Linker ChemistryReactive GroupsKey AdvantagesKey DisadvantagesStability Profile
Traditional Maleimide Thiol, MaleimideFast reaction kinetics at neutral pH.[1]Susceptible to retro-Michael reaction and hydrolysis.[1]Moderate; can deconjugate in plasma.[2]
Self-Hydrolysing Maleimide Thiol, Modified MaleimideForms a stable, ring-opened structure post-conjugation, preventing deconjugation.[3]May require specific buffer conditions for optimal hydrolysis.High; significantly more stable than traditional maleimides.[3]
Phenyloxadiazole Sulfone Thiol, SulfoneForms a highly stable thioether bond.[2][5]May have slower reaction kinetics compared to maleimides.Very High; improved stability in human plasma.[2][6][9]
SPAAC (DBCO/BCN) Azide (B81097), Strained AlkyneBioorthogonal, copper-free, forms a stable triazole linkage.[7][]Can be sterically bulky, potentially affecting protein function.[10]Very High; stable under physiological conditions.[7]

Reaction Kinetics: A Deeper Dive into SPAAC

The choice between DBCO and BCN for SPAAC reactions often comes down to reaction speed. Generally, DBCO exhibits faster reaction kinetics due to its higher ring strain.[10] However, the nature of the azide can influence these rates.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)
DBCO + Benzyl Azide~1.0
BCN + Benzyl Azide~0.1
DBCO + Phenyl Azide~0.3
BCN + Phenyl Azide~0.6

Note: Reaction rates are approximate and can vary based on specific derivatives, solvent, and temperature.[2]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

Objective: To conjugate a thiol-containing biomolecule to a maleimide-functionalized payload.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, with EDTA to prevent disulfide bond formation).

  • Maleimide-functionalized payload dissolved in a compatible solvent (e.g., DMSO).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Ensure the protein solution is free of any extraneous thiol-containing compounds by dialysis or buffer exchange.

  • Add the maleimide-functionalized payload to the protein solution. A molar excess of the payload (typically 3-10 fold) is used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the bioconjugate from unreacted payload and byproducts using size-exclusion chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate an azide-modified biomolecule to a DBCO or BCN-functionalized payload.

Materials:

  • Azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

  • DBCO or BCN-functionalized payload dissolved in a compatible solvent (e.g., DMSO).

  • SEC column for purification.

Procedure:

  • Combine the azide-modified biomolecule and the DBCO/BCN-functionalized payload in the reaction buffer. A slight molar excess of the payload (1.5-5 fold) is typically used.

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may vary depending on the specific reactants and their concentrations.[11]

  • Monitor the conjugation efficiency using an appropriate method (e.g., fluorescence imaging if using a fluorescent payload, SDS-PAGE).

  • Purify the resulting bioconjugate using a suitable method like dialysis or size-exclusion chromatography to remove excess reagents.[11]

Protocol 3: Assessing Bioconjugate Stability in Human Plasma

Objective: To evaluate the stability of a bioconjugate in a physiologically relevant matrix.

Materials:

  • Purified bioconjugate.

  • Human plasma.

  • Incubator at 37°C.

  • Analytical method for quantifying the intact bioconjugate (e.g., ELISA, LC-MS).

Procedure:

  • Incubate the bioconjugate in human plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.

  • Analyze the aliquots to determine the percentage of intact bioconjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile. A conjugate is considered stable if a high percentage of the intact molecule remains over an extended period.[6]

Visualizing Bioconjugation Strategies

Bioconjugation_Workflow cluster_thiol Thiol-Based Conjugation cluster_azide Azide-Based Conjugation (SPAAC) Thiol Thiol-containing Biomolecule Conjugation1 Thioether Linkage (Moderately Stable) Thiol->Conjugation1 Traditional Maleimide Conjugation2 Thioether Linkage (Highly Stable) Thiol->Conjugation2 Sulfone Chemistry Maleimide Maleimide Payload Sulfone Sulfone Payload Azide Azide-modified Biomolecule Conjugation3 Stable Triazole Linkage Azide->Conjugation3 DBCO Reaction Conjugation4 Stable Triazole Linkage Azide->Conjugation4 BCN Reaction DBCO DBCO Payload BCN BCN Payload

Caption: Comparison of Thiol-Based and Azide-Based Bioconjugation Pathways.

Stability_Comparison cluster_maleimide Maleimide-Thiol Conjugate Fate cluster_spaac SPAAC Conjugate Fate Maleimide_Conj Maleimide-Thiol Conjugate Deconjugated Deconjugated (Loss of Payload) Maleimide_Conj->Deconjugated Retro-Michael Reaction Hydrolyzed Hydrolyzed Ring (Stable) Maleimide_Conj->Hydrolyzed Hydrolysis Stable_Conj Stable Conjugate Hydrolyzed->Stable_Conj SPAAC_Conj SPAAC (Azide-Alkyne) Conjugate Stable_SPAAC Stable Conjugate SPAAC_Conj->Stable_SPAAC Stable Triazole Formation

Caption: Stability Pathways of Maleimide vs. SPAAC Conjugates.

Conclusion

The choice of linker technology is a critical decision in the design of stable and effective bioconjugates. While traditional thiol-maleimide chemistry is widely used, its inherent instability has driven the development of more robust alternatives. Self-hydrolysing maleimides and sulfone-based linkers offer enhanced stability for thiol-based conjugations. For applications requiring bioorthogonality, copper-free click chemistry, particularly SPAAC with DBCO or BCN reagents, provides a highly stable and efficient method for linking molecules. By carefully considering the experimental requirements and the properties of the biomolecule and payload, researchers can select the optimal linker to achieve their desired outcomes in therapeutic and diagnostic development.

References

A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG3-Sulfone-PEG4-acid Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of peptides with functionalized linkers is a cornerstone of modern proteomics and drug development, enabling advanced applications such as targeted protein enrichment, the study of post-translational modifications, and the development of antibody-drug conjugates (ADCs). The Azido-PEG3-Sulfone-PEG4-acid linker is a heterobifunctional reagent designed for the selective modification of peptides, incorporating both a sulfone reactive group and an azide (B81097) handle for subsequent bioorthogonal conjugation.

This guide provides a comparative analysis of peptides labeled with this compound against other common peptide labeling strategies. The information presented is compiled from published experimental data on related chemistries to provide a comprehensive overview for researchers selecting the optimal labeling strategy for their mass spectrometry-based analyses.

Performance Comparison of Peptide Labeling Strategies

The choice of a peptide labeling reagent is dictated by the specific experimental goals, such as the target amino acid, the need for enrichment, and the desired level of multiplexing. The this compound linker offers a unique combination of features, including a PEG spacer to enhance solubility and a bioorthogonal azide handle for "click" chemistry. Below is a comparative summary of its anticipated performance against established labeling methodologies.

FeatureThis compoundIsobaric Tags (e.g., TMT, iTRAQ)Other Bifunctional Linkers (e.g., NHS-PEG-Maleimide)
Target Residues Primarily Cysteine, with potential reactivity towards Lysine and Histidine depending on reaction conditions.N-terminus and Lysine residues.N-terminus/Lysine (NHS ester) and Cysteine (Maleimide).
Labeling Chemistry Michael addition of thiol or amine to a vinyl sulfone.Amine-reactive NHS-ester chemistry.Amine-reactive NHS-ester and thiol-reactive maleimide (B117702) chemistry.
Quantification Level MS1 (precursor ion intensity).MS2 or MS3 (reporter ion intensity).[1][2][3]MS1 (precursor ion intensity).
Multiplexing Capability Limited without isotopic variants.High (up to 18-plex with TMTpro).[4]Limited without isotopic variants.
Enrichment Potential High, via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with a biotinylated alkyne.[5][6]Not typically used for enrichment.Possible if one end of the linker contains an affinity tag (e.g., biotin).
Bioorthogonality High (azide handle for click chemistry).[5]Not applicable.Moderate, depending on the specificity of the reactive groups.
Effect on Fragmentation The PEG chain can lead to characteristic neutral losses. The sulfone group is generally stable under CID conditions.Generates specific low m/z reporter ions for quantification.[1][2]The linker can influence fragmentation, but this is highly dependent on the specific linker chemistry.
Stability of Conjugate Thioether bond formed with cysteine is highly stable.[7]Stable amide bond.Thioether bond from maleimide chemistry can be subject to hydrolysis and retro-Michael addition.

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide labeling and mass spectrometry analysis. Below is a comprehensive protocol for the labeling of peptides with this compound and subsequent preparation for mass spectrometry.

Protocol 1: Labeling of Cysteine-Containing Peptides with this compound

This protocol outlines the steps for the selective labeling of peptides containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Reagent: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Solvents for SPE:

    • Activation: 100% Methanol

    • Equilibration: 0.1% Trifluoroacetic acid (TFA) in water

    • Wash: 0.1% TFA in water

    • Elution: 70% Acetonitrile (B52724), 0.1% TFA in water

  • Mass spectrometry-grade water, acetonitrile, and formic acid

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has disulfide bonds, it must be reduced prior to labeling. This can be achieved by incubating with a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. The reducing agent must then be removed by desalting.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in a compatible organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., BME or DTT) to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Sample Cleanup:

    • Desalt and purify the labeled peptide using a C18 SPE cartridge to remove excess labeling reagent and quenching reagent.

    • Activate the C18 cartridge with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% TFA in water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and unreacted reagents.

    • Elute the labeled peptide with 500 µL of 70% acetonitrile, 0.1% TFA in water.

    • Dry the eluted sample in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried, labeled peptide in a solution of 2% acetonitrile and 0.1% formic acid to a final concentration suitable for your mass spectrometer (typically 0.1-1 µg/µL).

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with a data-dependent acquisition (DDA) method.

    • Set the fragmentation method to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships between different labeling strategies.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis Peptide Cysteine-Containing Peptide Solution Labeling Incubate 2h at RT Peptide->Labeling Reagent This compound Stock Solution Reagent->Labeling Quench Quench with BME/DTT Labeling->Quench SPE C18 SPE Cleanup Quench->SPE Dry Vacuum Centrifugation SPE->Dry Reconstitute Reconstitute in 2% ACN, 0.1% FA Dry->Reconstitute MS LC-MS/MS Analysis Reconstitute->MS

Caption: Experimental workflow for labeling a cysteine-containing peptide with this compound for mass spectrometry analysis.

logical_relationship cluster_bifunctional Bifunctional Linkers cluster_isobaric Isobaric Tags Labeling_Strategies Peptide Labeling Strategies for MS Azido_Sulfone Azido-PEG-Sulfone (Cys, Lys, His reactive; Azide for Click Chemistry) Labeling_Strategies->Azido_Sulfone Targeted Labeling & Bioorthogonal Handle NHS_Maleimide NHS-PEG-Maleimide (Lys/N-term and Cys reactive) Labeling_Strategies->NHS_Maleimide Dual Reactivity TMT TMT (Tandem Mass Tags) Labeling_Strategies->TMT Multiplexed Quantification iTRAQ iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Labeling_Strategies->iTRAQ Multiplexed Quantification

Caption: Logical relationship of Azido-PEG-Sulfone linkers compared to other peptide labeling strategies for mass spectrometry.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity and structural integrity of bifunctional linkers like Azido-PEG3-Sulfone-PEG4-acid is paramount for the successful synthesis of consistent and effective bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of suitable HPLC methods and other analytical alternatives for assessing the reaction purity of this specific PEG linker.

The structure of this compound presents unique analytical challenges. The polyethylene (B3416737) glycol (PEG) backbone lacks a strong UV chromophore, necessitating detection methods beyond standard UV-Vis. Furthermore, the presence of both a reactive azide (B81097) and a polar carboxylic acid terminus requires chromatographic conditions that can effectively resolve the target molecule from potential impurities, which may include starting materials, incompletely functionalized intermediates, or degradation products.[1][2]

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing and purifying PEGylated molecules.[3][4] The separation is based on the hydrophobicity of the analytes. Alternative methods like Size Exclusion Chromatography (SEC) can also be employed, particularly for identifying high-molecular-weight impurities or aggregates.

The primary challenge in analyzing PEG compounds is detection. Since the PEG backbone does not absorb UV light, universal detectors are preferred.[3]

  • Charged Aerosol Detector (CAD): Offers near-uniform response for non-volatile analytes, making it excellent for quantifying PEGylated species regardless of their structure.[5][6][7][8]

  • Evaporative Light Scattering Detector (ELSD): Another mass-based detector compatible with gradient elution, providing good sensitivity for PEG compounds.[9][10][11]

  • Mass Spectrometry (MS): Provides both detection and mass confirmation, which is invaluable for identifying unknown impurities and confirming the mass of the desired product.[12][13][14]

Below is a comparison of recommended HPLC methods for analyzing this compound reaction purity.

Parameter Method 1: RP-HPLC with CAD/ELSD Method 2: RP-HPLC with Mass Spectrometry (MS) Method 3: Size Exclusion Chromatography (SEC)
Primary Use Robust quantification of the main peak and known impurities.Identification of impurities and confirmation of product mass.Detection of high molecular weight species (e.g., dimers, aggregates).
Column C18 or C8 (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm particle size).[15]SEC Column (e.g., silica-based with appropriate pore size for MW < 2000 Da).[16]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in Water.0.1% Formic Acid in Water.Phosphate Buffered Saline (PBS) or similar aqueous buffer.
Mobile Phase B Acetonitrile or Methanol.Acetonitrile or Methanol with 0.1% Formic Acid.N/A (Isocratic elution).
Gradient 10% to 90% B over 15-20 minutes.10% to 90% B over 15-20 minutes.Isocratic.
Flow Rate 0.8 - 1.0 mL/min.0.2 - 0.4 mL/min.0.5 - 1.0 mL/min.
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).Mass Spectrometer (ESI source, positive/negative ion mode).Refractive Index (RI) or ELSD.[]
Advantages Excellent for routine purity checks and quantification. High reproducibility.[]Provides structural information and high specificity.Separates based on hydrodynamic volume, useful for aggregation analysis.
Limitations Does not provide structural information on unknown peaks.Can be less quantitative than CAD without appropriate standards.Poor resolution for small molecules of similar size. Not compatible with gradient elution if using an RI detector.

Experimental Protocols

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This protocol provides a robust method for quantifying the purity of the this compound linker.

  • Instrumentation and Column:

    • HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks.

Protocol 2: RP-HPLC with Mass Spectrometry (MS)

This protocol is designed for the identification of the target compound and characterization of impurities.

  • Instrumentation and Column:

    • LC-MS system with a binary UPLC/HPLC pump, autosampler, column oven, and a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • Use a gradient similar to Protocol 1, adjusted for the shorter column and faster system (e.g., 10% to 95% B over 10 minutes).

  • MS Detector Settings:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: 100 – 2000 m/z.

    • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS on the expected parent ion for structural confirmation.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

Alternative Analytical Techniques

While HPLC is a powerful tool for purity assessment, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

Technique Principle Information Provided Advantages Limitations
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of specific nuclei (¹H, ¹³C) in a magnetic field.Absolute purity, structural confirmation, identification of functional groups and impurities.[18]Provides absolute quantification without needing a reference standard of the analyte. Highly specific for structure.Lower sensitivity than HPLC-MS. Requires a certified internal standard. Complex spectra can be difficult to interpret.[19]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Quick reaction monitoring, qualitative assessment of components.Fast, inexpensive, and simple to perform.Not quantitative, low resolution compared to HPLC.

Visualized Workflows and Relationships

To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Crude Reaction Mixture (1 mg/mL) prep2 Filter Sample (0.22 µm Syringe Filter) prep1->prep2 analysis1 Inject Sample onto RP-C18 Column prep2->analysis1 analysis2 Gradient Elution (Water/ACN + 0.1% FA) analysis1->analysis2 analysis3 Detection (CAD / ELSD / MS) analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Peak Area % data1->data2 data3 Identify Impurities (via MS or Standards) data1->data3 result Final Purity Report data2->result data3->result

Caption: Workflow for HPLC purity analysis of Azido-PEG-Acid.

Method_Comparison cluster_quant Quantitative Analysis cluster_qual Qualitative & Structural Analysis center Purity Assessment of Azido-PEG-Acid hplc_cad HPLC-CAD/ELSD (Relative Purity) center->hplc_cad Purity % qnmr qNMR (Absolute Purity) center->qnmr Absolute Molarity hplc_ms HPLC-MS (Impurity ID) center->hplc_ms Mass ID nmr NMR Spectroscopy (Structural Confirmation) center->nmr Structure hplc_cad->hplc_ms Complementary qnmr->nmr Complementary

References

A Comparative Guide to Sulfone and Thiol-Ether Linkages in Bioconjugates: In-Vitro and In-Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting a biological macromolecule to a payload, such as in antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of the in-vitro and in-vivo stability of two commonly employed linkage types: sulfone and thiol-ether (specifically, those derived from maleimide (B117702) chemistry).

Executive Summary

Experimental evidence strongly indicates that sulfone-based linkages offer significantly enhanced stability in biological media compared to traditional maleimide-derived thiol-ether linkages. Thiol-ether bonds formed via Michael addition to maleimides are susceptible to retro-Michael reactions and exchange with endogenous thiols like albumin and glutathione, leading to premature payload release. In contrast, sulfone linkers form a more robust covalent bond that is more resistant to cleavage in plasma, thereby improving the pharmacokinetic profile and therapeutic window of the bioconjugate.

Data Presentation: Quantitative Stability Comparison

The following tables summarize the available quantitative data comparing the stability of sulfone and thiol-ether linkages.

Table 1: In-Vitro Plasma Stability of ADC Linkages

Linkage TypeBioconjugatePlasma SourceIncubation Time (hours)Remaining Conjugate (%)Reference
Sulfone Trastuzumab-Phenyloxadiazole Sulfone-FluoresceinHuman72>95%[1]
Thiol-Ether (Maleimide) Trastuzumab-Maleimide-Fluorescein (at labile site Fc-S396C)Human72~20%[1]
Thiol-Ether (Maleimide) Trastuzumab-Maleimide-Fluorescein (at more stable site LC-V205C)Human72~80%[1]

Table 2: In-Vitro Stability in the Presence of a Competing Thiol

Linkage TypeBioconjugateConditionIncubation Time (days)Remaining Conjugate (%)Reference
Sulfone Mono-sulfone-PEG-Hemoglobin1 mM Glutathione, 37°C7>95%[2]
Thiol-Ether (Maleimide) Maleimide-PEG-Hemoglobin1 mM Glutathione, 37°C7~70%[2]

Note: Direct head-to-head quantitative in-vivo stability data for sulfone vs. thiol-ether linked ADCs is limited in publicly available literature. The in-vitro plasma stability is a widely accepted surrogate for predicting in-vivo behavior.

Experimental Protocols

Detailed methodologies for key stability experiments are provided below.

In-Vitro Plasma Stability Assay

This assay measures the stability of the bioconjugate in plasma over time.

Protocol:

  • Preparation of Plasma: Obtain plasma from the desired species (e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin, EDTA). Centrifuge whole blood to separate the plasma.[3]

  • Incubation: Incubate the test bioconjugate (e.g., ADC) in the plasma at a final concentration of 1 µM at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of intact bioconjugate, free payload, and total antibody using appropriate analytical methods such as ELISA or LC-MS/MS.

In-Vivo Stability Study in a Rodent Model

This study evaluates the pharmacokinetic profile and stability of the bioconjugate in a living organism.

Protocol:

  • Animal Model: Utilize an appropriate rodent model (e.g., mice or rats).

  • Administration: Administer the bioconjugate (e.g., ADC) to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples from the animals at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.[3]

  • Bioanalysis: Quantify the concentrations of the following in the plasma samples:

    • Total Antibody: Measured by a generic ELISA that captures the antibody regardless of its conjugation status.

    • Intact ADC (Conjugated Antibody): Measured by an ELISA that uses a capture antibody against the antibody and a detection antibody against the payload.

    • Free Payload: Measured by LC-MS/MS after protein precipitation from the plasma.[4]

  • Data Analysis: Plot the concentration of each analyte over time to determine the pharmacokinetic parameters, including the half-life of the intact ADC.

Mandatory Visualization

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the typical pathway of an antibody-drug conjugate (ADC) from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Pathway ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosomal_pathway Lysosomal Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Late_Endosome Late Endosome Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome 4. Fusion Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 6. Target Engagement Cell_Death Apoptosis Target->Cell_Death 7. Induction of Cell Death

Caption: A diagram illustrating the intracellular pathway of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for In-Vivo Stability Assessment

The following diagram outlines the key steps in assessing the in-vivo stability of a bioconjugate.

InVivo_Workflow Experimental Workflow for In-Vivo Stability Assessment cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing IV Administration of Bioconjugate to Animal Model Sampling Serial Blood Sampling Dosing->Sampling Plasma_Isolation Plasma Isolation Sampling->Plasma_Isolation ELISA_TotalAb ELISA for Total Antibody Plasma_Isolation->ELISA_TotalAb ELISA_IntactADC ELISA for Intact ADC Plasma_Isolation->ELISA_IntactADC LCMS_FreePayload LC-MS/MS for Free Payload Plasma_Isolation->LCMS_FreePayload PK_Analysis Pharmacokinetic Modeling (Half-life, Clearance) ELISA_TotalAb->PK_Analysis ELISA_IntactADC->PK_Analysis LCMS_FreePayload->PK_Analysis

Caption: A flowchart of the experimental workflow for assessing the in-vivo stability of bioconjugates.

Conclusion

The choice of linker chemistry is paramount in the design of stable and effective bioconjugates. The evidence presented in this guide demonstrates the superior stability of sulfone linkages over traditional maleimide-based thiol-ether linkages, particularly in the context of ADCs. Researchers and drug developers should consider the enhanced stability profile of sulfone linkers to minimize premature payload release, thereby potentially improving the therapeutic index of their bioconjugates. The provided experimental protocols offer a framework for the rigorous evaluation of linker stability in both in-vitro and in-vivo settings.

References

A Head-to-Head Comparison for Validating Bioconjugation Efficiency: Azido-PEG3-Sulfone-PEG4-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of linker and conjugation chemistry is critical in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, directly impacting the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of the conjugation efficiency of Azido-PEG3-Sulfone-PEG4-acid, which primarily utilizes "click chemistry," against other common bioconjugation linkers and methods. The performance of each is supported by experimental data to inform your selection process.

Performance Snapshot: Comparing Conjugation Chemistries

The efficiency of a bioconjugation reaction is a key determinant of its utility. The following table summarizes quantitative data on the yields of different popular conjugation methods. It is important to note that yields can vary depending on the specific reactants and reaction conditions.

Conjugation ChemistryLinker Type ExampleTypical Reported Efficiency/YieldKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido-PEG-acid>99% (for azide (B81097) incorporation)[1], 82.32%[2]High efficiency, bio-orthogonal, forms a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido-PEG-acid with a cyclooctyneHigh, often near-quantitativeCopper-free click chemistry, ideal for live-cell applications.
Maleimide-Thiol Coupling Maleimide-PEG-NHS ester58% - 84%[3][4]Highly selective for thiol groups (cysteine residues), stable thioether bond.
EDC/NHS Coupling Carboxylic acid-containing molecules68.3%[5]Reacts with primary amines (lysine residues), forms a stable amide bond.

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are protocols for the key chemistries discussed.

Protocol 1: Two-Step Conjugation using this compound via EDC/NHS Activation and CuAAC

This protocol first activates the carboxylic acid of the Azido-PEG linker to an NHS ester, which then reacts with a primary amine on a payload molecule. The resulting azide-functionalized payload is then conjugated to an alkyne-modified biomolecule via CuAAC.

Part A: Activation of this compound and Payload Coupling

  • Activation: Dissolve this compound in an anhydrous organic solvent like DMF or DMSO. Add a 1.5 to 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling: In a separate tube, dissolve the amine-containing payload in a suitable buffer (e.g., PBS, pH 7.4). Add the activated Azido-PEG-NHS ester solution to the payload solution. A 1:1 to 1:1.5 molar ratio of activated linker to payload is recommended.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench any unreacted NHS esters by adding a solution of 1 M Tris-HCl, pH 8.0. Purify the azide-functionalized payload using an appropriate method, such as reverse-phase HPLC.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Prepare stock solutions of the alkyne-modified biomolecule, the azide-functionalized payload, a copper(I) catalyst (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).

  • Reaction Mixture: In a reaction tube, combine the alkyne-modified biomolecule with the azide-functionalized payload (a molar excess of the payload is often used).

  • Catalyst Addition: Add the copper catalyst and ligand to the reaction mixture to initiate the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.

  • Purification: Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted components and byproducts.

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

  • Thiol Reduction (if necessary): If the thiol groups on the biomolecule are oxidized (forming disulfide bonds), they must first be reduced. Incubate the biomolecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent using a desalting column.

  • Reaction Setup: Dissolve the thiol-containing biomolecule in a reaction buffer with a pH between 6.5 and 7.5 (e.g., PBS with EDTA to chelate metals).

  • Conjugation: Add the maleimide-functionalized molecule to the biomolecule solution. A 10-20 fold molar excess of the maleimide (B117702) reagent is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the conjugate using an appropriate chromatography method (e.g., SEC or HIC).

Visualizing the Workflows and Pathways

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

EDC_NHS_Activation cluster_activation Payload Activation cluster_coupling Payload Coupling Azido_PEG_Acid Azido-PEG-Acid NHS_Ester Reactive NHS Ester Azido_PEG_Acid->NHS_Ester EDC, NHS Azide_Payload Azide-Payload NHS_Ester->Azide_Payload + Amine-Payload Amine_Payload Amine-Payload

EDC/NHS activation of Azido-PEG-Acid for payload coupling.

CuAAC_Workflow Start Prepare Reactants Mix Combine Alkyne-Biomolecule and Azide-Payload Start->Mix Catalyze Add Cu(I) Catalyst and Ligand Mix->Catalyze Incubate Incubate at RT (30-60 min) Catalyze->Incubate Purify Purify Conjugate (e.g., SEC, HIC) Incubate->Purify End Final Bioconjugate Purify->End

General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conjugation_Comparison cluster_click Click Chemistry cluster_maleimide Maleimide Chemistry Biomolecule Biomolecule Alkyne Alkyne Modification Biomolecule->Alkyne Thiol Thiol Group (Cysteine) Biomolecule->Thiol Click_Reaction CuAAC or SPAAC Alkyne->Click_Reaction Azide_Linker Azido-PEG-Sulfone-PEG4-acid Azide_Linker->Click_Reaction Click_Product Stable Triazole Linkage Click_Reaction->Click_Product Thiol_Addition Michael Addition Thiol->Thiol_Addition Maleimide_Linker Maleimide-Linker Maleimide_Linker->Thiol_Addition Thiol_Product Stable Thioether Bond Thiol_Addition->Thiol_Product

Comparison of click chemistry and maleimide conjugation pathways.

References

Efficacy comparison of ADCs made with different PEG linker technologies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Antibody-Drug Conjugates: A Comparative Analysis of PEG Linker Technologies

The design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker, the bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in determining the overall therapeutic index. Among the various strategies, polyethylene (B3416737) glycol (PEG) linkers have become a central focus for their ability to significantly modulate the physicochemical and pharmacological properties of ADCs. This guide provides a data-driven comparison of ADCs developed with different PEG linker technologies, offering researchers, scientists, and drug development professionals a comprehensive resource for rational ADC design.

The Influence of PEG Linker Length on ADC Performance

The incorporation of PEG chains into the linker is a well-established strategy to enhance the therapeutic properties of ADCs.[1] The length of the PEG chain is a critical parameter that can be adjusted to optimize performance. Key advantages of PEGylation include improved hydrophilicity, which is crucial for mitigating the aggregation often caused by hydrophobic payloads, and enhanced pharmacokinetics (PK).[1][2][3]

Generally, increasing the PEG linker length leads to a longer plasma half-life and improved in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2][4] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance and allows for greater accumulation in tumor tissue.[1] However, a potential trade-off exists, as longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[3][4] This highlights the need for empirical optimization for each specific antibody-payload combination.[2]

Data Summary: Impact of PEG Linker Length on ADC Efficacy

The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with varying PEG linker lengths.

Table 1: In Vitro Cytotoxicity and Pharmacokinetics

ADC Target/Payload Linker Technology In Vitro Cytotoxicity (IC50/EC50) Plasma Half-life (t1/2) Key Finding
Anti-HER2 Affibody-MMAE No PEG (HM) 2.2 nM (NCI-N87 cells) 19.6 min Baseline for comparison.[4]
Anti-HER2 Affibody-MMAE 4 kDa PEG (HP4KM) 9.9 nM (NCI-N87 cells) (4.5-fold reduction) 49.2 min (2.5-fold extension) PEG insertion reduced cytotoxicity but extended half-life.[4]
Anti-HER2 Affibody-MMAE 10 kDa PEG (HP10KM) 49.5 nM (NCI-N87 cells) (22.5-fold reduction) 219.0 min (11.2-fold extension) Longer PEG chain further decreased cytotoxicity but significantly prolonged half-life.[4]

| Anti-CD30 MMAE | Various PEG lengths | Comparable EC50 values across different linkers | Not specified in this study | On CD30+ lymphoma lines, PEG inclusion had no significant effect on in vitro potency.[5] |

Table 2: In Vivo Efficacy in Xenograft Models

ADC Linker Technology Dosing Tumor Growth Inhibition Source
L540cy Xenograft Non-PEGylated Control Not specified 11% reduction in tumor weight [6]
L540cy Xenograft 2 and 4 PEG units Not specified 35-45% reduction in tumor weight [6]

| L540cy Xenograft | 8, 12, and 24 PEG units | Not specified | 75-85% reduction in tumor weight |[6] |

These data illustrate a clear trend: longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, though sometimes at the cost of reduced in vitro potency.[2][4][6] The optimal length must be determined empirically, balancing these factors for a given ADC.[6]

Cleavable vs. Non-Cleavable Linkers: Impact on Payload Release and Efficacy

Linkers are broadly categorized into two types based on their payload release mechanism: cleavable and non-cleavable.[7]

Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes like cathepsins.[8] A key advantage of this approach is the potential for a "bystander effect."[9] If the released payload is membrane-permeable (like MMAE or DXd), it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cancer cells, which is crucial for treating heterogeneous tumors.[9][10]

Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[7] This process results in the payload being attached to the linker and a single amino acid residue.[7] This charged complex is typically unable to cross the cell membrane, thus limiting the bystander effect.[11][12] The primary advantage of non-cleavable linkers is their high plasma stability, which can reduce off-target toxicity and potentially lead to a wider therapeutic window.[7][13]

The choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy. For heterogeneous solid tumors, a cleavable linker with a bystander effect may be advantageous.[10] For hematological malignancies or targets with very high and uniform expression, the stability of a non-cleavable linker might be preferred.[14]

Visualizing ADC Mechanisms and Workflows

Diagrams of Key Processes

ADC_General_Mechanism cluster_blood Systemic Circulation cluster_cell Tumor Cell cluster_bystander Neighboring Cell ADC 1. ADC Circulates Antigen 2. Binds to Tumor Antigen ADC->Antigen Internalization 3. Internalization (Endocytosis) Antigen->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Death 6. Cytotoxicity & Apoptosis Release->Death Bystander 7. Bystander Effect (for cleavable linkers) Release->Bystander MMAE_Pathway MMAE Free MMAE (Released in Cytosol) Tubulin Binds to Tubulin MMAE->Tubulin Microtubule Disrupts Microtubule Polymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis TopoI_Pathway Payload Free DXd or SN-38 (Translocates to Nucleus) TopoI Inhibits Topoisomerase I (Topo I) Payload->TopoI Complex Stabilizes Topo I-DNA Cleavage Complex TopoI->Complex Breaks DNA Single & Double- Strand Breaks Complex->Breaks Apoptosis Apoptosis Breaks->Apoptosis Experimental_Workflow start ADC Design (Varying PEG Linkers) invitro In Vitro Assays - Cytotoxicity - Bystander Effect start->invitro pk Pharmacokinetic (PK) Studies in Rodents invitro->pk invivo In Vivo Efficacy (Xenograft Models) pk->invivo end Optimal ADC Candidate invivo->end

References

A Comparative Guide to the Performance of Azido-PEG3-Sulfone-PEG4-acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of the expected performance of Azido-PEG3-Sulfone-PEG4-acid with alternative linkers, supported by experimental data from related studies. While direct comparative data for this specific molecule is limited in publicly available literature, its performance can be inferred from the well-documented roles of its constituent parts: an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer of defined length, and a sulfone moiety for enhanced stability.

Overview of this compound

This compound is a heterobifunctional linker designed for bioconjugation. Its key features are:

  • Azide (N3) Group: Enables highly efficient and specific covalent linkage to molecules containing alkyne or cyclooctyne (B158145) groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1].

  • PEG Spacer (PEG3 and PEG4): The polyethylene glycol chains enhance the hydrophilicity of the linker and the resulting conjugate. This is crucial for improving solubility, reducing aggregation, and favorably modulating pharmacokinetic properties[2][3]. PEGylation can lead to a longer plasma half-life and reduced immunogenicity of the bioconjugate[4][5].

  • Sulfone (SO2) Group: The sulfone group is known to enhance the stability of the linker, particularly when compared to more traditional linkers like those based on maleimides. Sulfone-based linkers form stable thioether bonds that are resistant to exchange with biological thiols such as glutathione (B108866) and albumin, preventing premature payload release[6][7][8].

  • Carboxylic Acid (acid): The terminal carboxylic acid allows for conjugation to amine-containing molecules, such as lysine (B10760008) residues on antibodies, through the formation of a stable amide bond.

Comparative Performance in Biological Assays

The performance of a linker is typically evaluated based on its impact on the stability, efficacy, and pharmacokinetics of the final bioconjugate. Below is a comparison of the expected performance of this compound with common alternatives.

Stability in Biological Media

A critical attribute of a linker is its stability in plasma. Premature cleavage of the linker can lead to the systemic release of a potent payload, causing off-target toxicity and reducing the therapeutic index of the drug. The sulfone group in this compound is expected to confer superior stability compared to maleimide-based linkers, which are prone to a retro-Michael reaction leading to deconjugation[6][9].

Linker TypeConjugation ChemistryBond FormedStability in PlasmaKey Findings
Sulfone-PEG (Inferred for this compound) Thiol-reactiveThioetherHigh Sulfone linkers form stable thioether bonds that are resistant to exchange with plasma proteins like albumin[6][7]. Mono-sulfone-PEG conjugates have shown to retain over 95% conjugation after 7 days in the presence of competing thiols[8].
Maleimide-PEG Thiol-reactive (Michael Addition)ThioetherModerate Prone to retro-Michael addition and thioether exchange with thiols like glutathione and albumin, leading to premature payload release[6][9]. Can undergo hydrolysis to a more stable ring-opened form[9].
Dipeptide (e.g., Val-Cit) Protease-cleavableAmideHigh in circulation, cleavable in lysosome Stable in systemic circulation but cleaved by lysosomal proteases (e.g., Cathepsin B) to release the payload inside target cells[10].

Pharmacokinetics (PK)

The PEG component of the linker plays a significant role in the pharmacokinetic profile of the bioconjugate. The total length of the PEG chain in this compound (PEG3 + PEG4 = 7 ethylene (B1197577) glycol units) is expected to improve the PK properties compared to non-PEGylated linkers.

Linker FeatureImpact on PharmacokineticsExperimental Observations
PEGylation (General) - Longer plasma half-life- Reduced renal clearance- Improved solubility and reduced aggregationIncreasing PEG linker length generally leads to a longer plasma half-life[2][11]. For some ADCs, a PEG8 side chain was found to be the minimum length for optimal slower clearance[12].
Short to Moderate PEG length (e.g., PEG7) Moderate improvement in PKWhile longer PEG chains (e.g., >PEG8) can significantly extend half-life, even shorter PEG chains can improve solubility and reduce aggregation of hydrophobic payloads[11][12].
Non-PEGylated Linkers Shorter plasma half-life and faster clearanceADCs with non-PEGylated linkers tend to have shorter circulation times and may be more prone to aggregation, especially with hydrophobic payloads[11].

In Vitro and In Vivo Efficacy

The efficacy of a bioconjugate is a balance between its stability, pharmacokinetics, and the efficiency of payload release at the target site.

Assay TypeExpected Performance of this compound ConjugatesRationale and Comparative Insights
In Vitro Cytotoxicity Potentially slightly lower than non-PEGylated counterparts but comparable to other PEGylated linkers.The PEG chain can sometimes sterically hinder the interaction of the payload with its target, leading to a modest decrease in in vitro potency[3][4]. However, this effect is highly dependent on the specific payload and target.
In Vivo Efficacy Expected to be high.The improved stability and pharmacokinetic profile conferred by the sulfone and PEG components, respectively, are anticipated to lead to better tumor accumulation of the payload and a wider therapeutic window, often translating to superior in vivo efficacy compared to less stable or non-PEGylated linkers[6][11].

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates using this compound.

Protocol 1: Two-Step ADC Synthesis via Click Chemistry

This protocol involves the initial conjugation of the payload to the linker, followed by the click reaction to an alkyne-modified antibody.

  • Payload-Linker Conjugation:

    • Activate the carboxylic acid of this compound using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., DMF).

    • React the activated linker with an amine-containing payload.

    • Purify the azide-functionalized payload by reverse-phase HPLC.

  • Antibody Modification:

    • Introduce an alkyne group onto the antibody. This can be achieved by reacting lysine residues with an NHS-alkyne reagent (e.g., DBCO-PEG4-NHS ester).

    • Remove excess alkyne reagent using a desalting column.

  • Click Chemistry Conjugation (SPAAC):

    • Mix the alkyne-modified antibody with the azide-functionalized payload in a suitable buffer (e.g., PBS, pH 7.4).

    • Allow the reaction to proceed at room temperature for 2-12 hours.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted payload-linker.

Protocol 2: In Vitro Plasma Stability Assay

  • Incubation:

    • Incubate the purified ADC in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact ADC remaining and to identify any deconjugated payload or metabolites.

    • Alternatively, an ELISA-based method can be used to capture the antibody and detect the payload.

  • Data Interpretation:

    • Calculate the percentage of intact ADC at each time point to determine its plasma stability.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Biological Evaluation Payload-Linker\nConjugation Payload-Linker Conjugation Purification 1\n(HPLC) Purification 1 (HPLC) Payload-Linker\nConjugation->Purification 1\n(HPLC) EDC/NHS Click Reaction\n(SPAAC) Click Reaction (SPAAC) Purification 1\n(HPLC)->Click Reaction\n(SPAAC) Antibody\nModification Antibody Modification Purification 2\n(Desalting) Purification 2 (Desalting) Antibody\nModification->Purification 2\n(Desalting) NHS-Alkyne Purification 2\n(Desalting)->Click Reaction\n(SPAAC) Final Purification\n(SEC) Final Purification (SEC) Click Reaction\n(SPAAC)->Final Purification\n(SEC) In Vitro\nCytotoxicity Assay In Vitro Cytotoxicity Assay Final Purification\n(SEC)->In Vitro\nCytotoxicity Assay Plasma\nStability Assay Plasma Stability Assay Final Purification\n(SEC)->Plasma\nStability Assay Characterized ADC In Vivo\nEfficacy Study In Vivo Efficacy Study In Vitro\nCytotoxicity Assay->In Vivo\nEfficacy Study

Caption: Workflow for ADC Synthesis and Evaluation.

Conceptual Comparison of Linker Stability

Linker_Stability cluster_sulfone Sulfone Linker cluster_maleimide Maleimide (B117702) Linker Sulfone_ADC ADC-Sulfone-Payload In Plasma (37°C) Stable_Sulfone Intact ADC High Stability Sulfone_ADC->Stable_Sulfone Resists Thiol Exchange Maleimide_ADC ADC-Maleimide-Payload In Plasma (37°C) Deconjugated Deconjugated Payload Off-Target Toxicity Maleimide_ADC->Deconjugated Retro-Michael Reaction (Thiol Exchange)

Caption: Comparison of Linker Stability in Plasma.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Azido-PEG3-Sulfone-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Azido-PEG3-Sulfone-PEG4-acid. The following procedures are designed to minimize risks and ensure safe operational conduct and disposal.

Hazard Identification and Risk Assessment

This compound is a polyethylene (B3416737) glycol (PEG) derivative used as a linker, often in the creation of proteolysis targeting chimeras (PROTACs)[1]. While its high molecular weight and carbon-to-nitrogen ratio (19 carbons to 3 nitrogens) suggest greater stability than smaller organic azides, the presence of the azido (B1232118) functional group necessitates stringent safety precautions.[2] The primary hazards are associated with the azide (B81097) group, which is a high-energy moiety.

Key Hazards:

  • Explosivity: Organic azides are potentially explosive and can be sensitive to heat, light, friction, and pressure.[2][3]

  • Toxicity: The azide ion is highly toxic and has a toxicity profile similar to cyanide, capable of blocking oxygen transport in the blood.[2][4]

  • Reactivity: Azides can react violently or form dangerously unstable compounds with certain substances:

    • Heavy Metals: Contact with metals like copper or lead can form highly explosive metal azides. This is particularly relevant for plumbing and equipment.[3][5]

    • Strong Acids: Reaction with acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[3][4]

    • Halogenated Solvents: Solvents like dichloromethane (B109758) or chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[2][3]

Chemical and Physical Properties
CAS Number 2055024-42-3[6]
Molecular Formula C₁₉H₃₇N₃O₁₁S[6]
Molecular Weight 515.58 g/mol [6]
Recommended Storage -20°C, desiccated and protected from light.[3][7]

Operational Plan: Step-by-Step Handling

All work with this compound must be conducted in a well-ventilated chemical fume hood.[8]

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Confirm that a safety shower and eyewash station are readily accessible.[9]

  • Cover the work surface with absorbent, plastic-backed paper to contain potential spills.[8][9]

  • Assemble all necessary equipment and reagents before starting.

  • A blast shield should be used as a precautionary measure.[5][8]

Personal Protective Equipment (PPE): Proper PPE is mandatory to protect from chemical exposure and potential reactions.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield worn over goggles is required to protect against potential splashes or explosions.[5][10]
Hand Double Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves. Inspect gloves for any tears before use and change them immediately upon contamination.[10][11] Never use metal spatulas; use only plastic, glass, or ceramic utensils.[2][8]
Body Flame-Resistant Lab CoatA fully buttoned, flame-resistant lab coat is required over long pants and closed-toe shoes.[9][10]
Respiratory As neededA respirator is typically not required when work is performed within a fume hood. If there is a risk of aerosol generation outside of a containment device, respiratory protection is necessary and requires prior medical evaluation and fit-testing.[9][10]

Handling Procedure:

  • Don all required PPE as specified in the table above.

  • When weighing or transferring the compound, use plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[2][8]

  • Avoid actions that can generate friction or shock, such as scraping or grinding.[5] Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[5]

  • If preparing a solution, add the compound slowly to the solvent to prevent splashing.

  • Keep containers tightly sealed when not in use and clearly labeled.[9]

Post-Handling:

  • Decontaminate all equipment and the work surface thoroughly after use.

  • Wash hands with soap and water immediately after removing gloves.[9]

Emergency Procedures

Situation Immediate Action
Small Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand).[9] Collect the material using non-metallic tools into a clearly labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the laboratory immediately. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office.[9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9][12] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Stream: All azide-containing waste must be collected in a separate, dedicated container.[3][8]

  • No Acid Contamination: CRITICAL: Do not mix azide waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid.[2][3]

  • No Drain Disposal: CRITICAL: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in the plumbing can form highly explosive deposits.[5]

Container Labeling and Storage:

  • Use a robust, sealed container for all waste.

  • Clearly label the container with "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Final Disposal:

  • Arrange for disposal through your institution's certified Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][9]

Experimental Workflow Visualization

G Safe Handling Workflow for this compound prep 1. Preparation - Work in Fume Hood - Verify Safety Equipment - Cover Work Surface ppe 2. Don PPE - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat prep->ppe Proceed handle 3. Handling - Use Non-Metal Tools - Avoid Friction/Shock - Keep Containers Sealed ppe->handle Proceed decon 4. Post-Handling - Decontaminate Surfaces - Clean Equipment - Wash Hands handle->decon Work Complete waste 5. Waste Segregation - Dedicated Azide Container - NO Acids or Metals - NO Drain Disposal decon->waste Generate Waste dispose 6. Final Disposal - Label & Store Securely - Contact EHS Office waste->dispose Ready for Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azido-PEG3-Sulfone-PEG4-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG3-Sulfone-PEG4-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.